molecular formula C28H44O3 B602752 1alpha, 25-Dihydroxy VD2-D6 CAS No. 216244-04-1

1alpha, 25-Dihydroxy VD2-D6

カタログ番号: B602752
CAS番号: 216244-04-1
分子量: 434.7 g/mol
InChIキー: ZGLHBRQAEXKACO-NHXRPVGSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1alpha, 25-Dihydroxy VD2-D6, also known as this compound, is a useful research compound. Its molecular formula is C28H44O3 and its molecular weight is 434.7 g/mol. The purity is usually >98%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4D3,5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLHBRQAEXKACO-NHXRPVGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735353
Record name (1S,3R,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216244-04-1
Record name (1S,3R,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-1,3,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1α,25-Dihydroxyvitamin D2-D6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 1α,25-Dihydroxyvitamin D2-D6 (1α,25-dihydroxy VD2-D6). It includes detailed information on its structure, physicochemical characteristics, and its primary application as an internal standard in analytical chemistry. Furthermore, this guide outlines the fundamental signaling pathway through which its non-deuterated counterpart, 1α,25-dihydroxyvitamin D2, exerts its biological effects, and provides illustrative experimental workflows for its quantification.

Core Chemical Properties

1α,25-Dihydroxyvitamin D2-D6 is a deuterated analog of 1α,25-dihydroxyvitamin D2, the biologically active form of vitamin D2. The inclusion of six deuterium atoms provides a distinct mass signature, making it an invaluable tool for isotope dilution mass spectrometry.

Table 1: General Chemical Properties of 1α,25-Dihydroxyvitamin D2-D6

PropertyValueReference(s)
Chemical Name (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol[1]
Molecular Formula C₂₈H₃₈D₆O₃[2]
Molecular Weight 434.68 g/mol [2]
CAS Number 216244-04-1[1]
Appearance White to off-white solid[2]
Primary Use Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[2]

Table 2: Physicochemical Properties of 1α,25-Dihydroxyvitamin D2-D6

PropertyValueNotes
Melting Point Data not publicly available
Boiling Point Data not publicly available
Solubility Soluble in DMSO. Slightly soluble in methanol, ethanol, ethyl acetate, and tetrahydrofuran.Solubility is expected to be similar to its non-deuterated analog, 1α,25-dihydroxyvitamin D3.[3]
Storage Conditions Store at -20°C, desiccated.[4]

Synthesis and Spectral Data

Unfortunately, specific NMR and mass spectra for 1α,25-dihydroxy VD2-D6 are not publicly available. However, chemical suppliers confirm the structure and purity of the compound using these techniques. For reference, the characteristic chemical shifts in ¹H NMR for the non-deuterated 1α,25-dihydroxyvitamin D2 would be used to confirm the successful synthesis and deuteration at the specified positions.

Biological Activity and Signaling Pathway

The biological activity of 1α,25-dihydroxy VD2-D6 is considered to be identical to that of its non-deuterated counterpart, 1α,25-dihydroxyvitamin D2. The substitution of hydrogen with deuterium atoms does not typically alter the biological function of a molecule in this context. 1α,25-dihydroxyvitamin D2 exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This binding initiates a cascade of events leading to the regulation of gene expression.

The binding of 1α,25-dihydroxyvitamin D2 to VDR leads to a conformational change in the receptor, which then forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, bone metabolism, and immune function.

VitaminD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D2 1α,25(OH)₂D₂ VDR VDR 1a,25(OH)2D2->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_nuc VDR-RXR VDR_RXR->VDR_RXR_nuc Translocation VDRE VDRE VDR_RXR_nuc->VDRE Binds Gene Target Gene Transcription VDRE->Gene Regulates

Vitamin D Receptor Signaling Pathway.

Experimental Protocols: Quantification by LC-MS/MS

1α,25-Dihydroxy VD2-D6 is primarily used as an internal standard for the accurate quantification of 1α,25-dihydroxyvitamin D2 in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The general workflow for such an analysis is outlined below.

Sample Preparation:

A common and effective method for sample preparation involves immunoextraction.

  • Protein Precipitation: Plasma or serum samples are first treated with a protein precipitating agent, such as zinc sulfate and methanol, to remove the bulk of proteins.

  • Immunoextraction: The supernatant is then incubated with a solid-phase antibody specific for 1,25-dihydroxyvitamin D. This step selectively captures both the analyte and the deuterated internal standard.

  • Washing: The solid phase is washed to remove non-specifically bound interfering substances.

  • Elution: The captured analytes are eluted from the antibody.

  • Derivatization: To enhance ionization efficiency and sensitivity, the eluted sample is often derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

LCMS_Workflow start Plasma/Serum Sample + 1α,25(OH)₂D₂-D₆ (IS) protein_precip Protein Precipitation (e.g., ZnSO₄/Methanol) start->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 immunoextract Immunoextraction (Anti-1,25(OH)₂D Antibody) centrifuge1->immunoextract wash Washing Steps immunoextract->wash elute Elution wash->elute derivatize Derivatization (e.g., PTAD) elute->derivatize lcms LC-MS/MS Analysis derivatize->lcms

LC-MS/MS Sample Preparation Workflow.

LC-MS/MS Analysis:

The derivatized sample is then injected into an LC-MS/MS system.

  • Liquid Chromatography (LC): A reversed-phase column (e.g., C18) is typically used to chromatographically separate 1α,25-dihydroxyvitamin D2 from other matrix components.

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of both the analyte (1α,25-dihydroxyvitamin D2) and the internal standard (1α,25-dihydroxy VD2-D6).

The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of 1α,25-dihydroxyvitamin D2 in the original sample, correcting for any losses during sample preparation and variations in instrument response.

Conclusion

1α,25-Dihydroxyvitamin D2-D6 is a critical tool for researchers and clinicians in the accurate quantification of the active form of vitamin D2. Its chemical and physical properties are nearly identical to its non-deuterated analog, ensuring it behaves similarly during analytical procedures while being distinguishable by mass spectrometry. Understanding its properties and the context of its use within established analytical workflows is essential for obtaining reliable and reproducible results in vitamin D research and diagnostics. Further research to publicly document specific physical constants and spectral data would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1α,25-Dihydroxy VD2-D6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1α,25-Dihydroxy Vitamin D2-D6 (1α,25(OH)2D2-D6), a deuterated analog of the active form of vitamin D2. This isotopically labeled compound is a critical tool in metabolic studies and serves as an internal standard for highly accurate quantification of vitamin D metabolites in biological matrices using mass spectrometry.

Introduction

1α,25-dihydroxyvitamin D2 is the biologically active form of vitamin D2, playing a crucial role in calcium homeostasis and bone metabolism. Its deuterated counterpart, 1α,25-dihydroxy VD2-D6, is a powerful analytical tool. The incorporation of six deuterium atoms provides a distinct mass shift, allowing for its use as an internal standard in isotope dilution mass spectrometry, a gold-standard analytical technique. This guide details the synthetic strategies, purification protocols, and characterization methodologies for this important molecule.

Synthesis of 1α,25-Dihydroxy VD2-D6

The synthesis of 1α,25-dihydroxy VD2-D6 is a multi-step process that typically employs a convergent synthetic strategy. This approach involves the separate synthesis of two key fragments, the A-ring and the CD-side chain, which are then coupled to form the final molecule. This method allows for the efficient incorporation of the deuterium label at a specific position.

A generalized synthetic workflow is outlined below:

Synthesis Workflow cluster_A_ring A-Ring Synthesis cluster_CD_side_chain CD-Side Chain Synthesis cluster_coupling Coupling and Final Steps A_start Chiral Precursor A_inter Multi-step Conversion (Protection, Oxidation) A_start->A_inter Chemical Transformation A_final Deuterated A-Ring Synthon A_inter->A_final coupling Convergent Coupling (e.g., Wittig-Horner or Suzuki Coupling) A_final->coupling CD_start Vitamin D2 or Ergosterol Derivative CD_inter Side Chain Modification CD_start->CD_inter Chemical Transformation CD_final CD-Side Chain Synthon CD_inter->CD_final CD_final->coupling deprotection Deprotection coupling->deprotection purification HPLC Purification deprotection->purification final_product 1α,25-Dihydroxy VD2-D6 purification->final_product

A generalized convergent synthesis workflow for 1α,25-Dihydroxy VD2-D6.
Experimental Protocols

1. Synthesis of the Deuterated CD-Side Chain:

A common strategy for introducing the six deuterium atoms is through the use of a deuterated Grignard reagent.

  • Starting Material: A suitable precursor derived from vitamin D2 or ergosterol containing a ketone or ester functional group on the side chain.

  • Reaction: The precursor is reacted with an excess of methyl-d3-magnesium iodide (CD3MgI) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether. This reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to ensure controlled addition and minimize side reactions.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layers are combined, dried, and concentrated under reduced pressure.

  • Purification: The resulting deuterated CD-side chain alcohol is purified using column chromatography on silica gel.

2. Synthesis of the A-Ring Synthon:

The A-ring is typically synthesized from a chiral starting material to establish the correct stereochemistry.

  • Starting Material: A common starting material is a commercially available chiral compound.

  • Multi-step Synthesis: The synthesis involves a series of reactions including protection of hydroxyl groups, oxidation, and the introduction of the diene system.

3. Convergent Coupling and Deprotection:

The A-ring and the deuterated CD-side chain are coupled using methods like the Wittig-Horner or Suzuki coupling reactions.

  • Wittig-Horner Coupling: The A-ring phosphine oxide is deprotonated with a strong base (e.g., n-butyllithium) to form a ylide. This ylide then reacts with the CD-side chain ketone to form the triene system of the vitamin D2 analog.

  • Deprotection: The protecting groups on the hydroxyl functions are removed. For example, silyl protecting groups are commonly removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).

  • Final Purification: The final product, 1α,25-dihydroxy VD2-D6, is purified by high-performance liquid chromatography (HPLC) to achieve high purity.

Characterization

The synthesized 1α,25-dihydroxy VD2-D6 must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the position of the deuterium labels.

¹H-NMR Data (Predicted)
Chemical Shift (δ) ppm Assignment
~6.0-6.4Olefinic protons of the triene system
~5.0-5.3Olefinic protons of the triene system
~4.2-4.4Protons adjacent to hydroxyl groups
0.5-1.2Methyl protons (note: the signal for the C26/C27 methyl groups will be absent due to deuteration)
¹³C-NMR Data (Predicted)
Chemical Shift (δ) ppm Assignment
~110-150Carbons of the triene system
~70-80Carbons bearing hydroxyl groups
~10-30Methyl and methylene carbons (note: the signals for the C26/C27 carbons will show a characteristic multiplet due to C-D coupling and will be significantly less intense)

Note: The predicted NMR data is based on the known spectra of non-deuterated 1α,25-dihydroxyvitamin D2. The absence of proton signals and the characteristic splitting and reduced intensity of carbon signals for the deuterated positions are key indicators of successful synthesis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine the isotopic purity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) is used for structural confirmation and is the basis for its use in quantitative analysis.

Mass Spectrometry Data
Technique Observation
Electrospray Ionization (ESI-MS) [M+H]⁺ ion at m/z corresponding to the molecular weight of the D6 compound.
High-Resolution Mass Spectrometry (HRMS) Exact mass measurement confirming the elemental composition C28H38D6O3.
Tandem Mass Spectrometry (MS/MS) Characteristic fragmentation pattern. For quantitative analysis using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions are monitored. A known transition for 1,25(OH)2D2-d6 is 592.37 > 314.12.[1]

Vitamin D2 Metabolic and Signaling Pathways

Understanding the metabolic and signaling pathways of vitamin D2 is essential for researchers utilizing its deuterated analog.

Vitamin D2 Metabolic Pathway

Vitamin D2 undergoes a two-step hydroxylation process to become biologically active.

Vitamin_D2_Metabolic_Pathway VD2 Vitamin D2 (Ergocalciferol) Liver Liver VD2->Liver 25-hydroxylase OH_VD2 25-Hydroxyvitamin D2 (25(OH)D2) Liver->OH_VD2 Kidney Kidney OH_VD2->Kidney 1α-hydroxylase Active_VD2 1α,25-Dihydroxyvitamin D2 (1α,25(OH)2D2) Kidney->Active_VD2

The metabolic activation pathway of Vitamin D2.
Vitamin D Receptor (VDR) Signaling Pathway

The active form of vitamin D2, 1α,25(OH)2D2, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.

VDR_Signaling_Pathway Active_VD2 1α,25(OH)2D2 VDR Vitamin D Receptor (VDR) Active_VD2->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription Response Biological Response (e.g., Calcium Homeostasis, Cell Differentiation) Transcription->Response

The Vitamin D Receptor (VDR) signaling pathway.

Conclusion

The synthesis and characterization of 1α,25-dihydroxy VD2-D6 are crucial for advancing research in vitamin D metabolism and related diseases. This guide provides a foundational understanding of the key synthetic strategies and analytical techniques involved. The use of this deuterated standard will continue to be indispensable for obtaining accurate and reliable quantitative data in both preclinical and clinical research settings.

References

The Role of 1α,25-Dihydroxy VD2-D6 in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary application of 1α,25-Dihydroxy Vitamin D2-D6 (1α,25(OH)₂D₂-D6) in the research and clinical analytics landscape. Its principal function is as a stable, isotopically labeled internal standard for the precise quantification of the hormonally active form of vitamin D2, 1α,25-dihydroxyvitamin D2, using mass spectrometry.

Core Application: Isotope Dilution Mass Spectrometry

The gold standard for quantifying endogenous small molecules in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers superior specificity and sensitivity compared to traditional methods like radioimmunoassays (RIA), which can suffer from antibody cross-reactivity with other vitamin D metabolites.[3][4]

1α,25-Dihydroxy VD2-D6 is indispensable for isotope dilution LC-MS/MS assays.[5] A known quantity of this deuterated analog is spiked into a biological sample (e.g., serum, plasma, or tissue homogenate) at the initial stage of sample preparation.[3][6] Because the deuterated standard is chemically identical to the endogenous analyte (1α,25-dihydroxyvitamin D2), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the analytical process. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate and precise concentration of the endogenous analyte can be determined, effectively nullifying variations in sample preparation and instrument response.

Key Research Areas

The precise measurement of active vitamin D metabolites is critical in numerous research fields:

  • Clinical Diagnostics: Development of accurate assays to assess vitamin D status, particularly in renal disease, where the conversion of 25-hydroxyvitamin D to its active form is impaired.

  • Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of vitamin D2 supplements and therapeutic analogs.[7][8]

  • Endocrinology: Investigating the intricate feedback loops and regulatory pathways of vitamin D metabolism and its role in calcium and phosphate homeostasis.[9]

  • Vitamin D Receptor (VDR) Studies: Correlating circulating levels of the active hormone with VDR activation and downstream genomic and non-genomic effects in various cell types, including skeletal muscle and fibroblasts.[10][11][12][13]

  • Toxicology: Assessing hypervitaminosis D, which is more closely linked to elevated 25-hydroxyvitamin D levels than the tightly regulated 1,25-dihydroxy forms.[14]

Quantitative Data for LC-MS/MS Analysis

The following tables summarize typical mass transitions used for the detection of 1,25-dihydroxyvitamin D metabolites and their deuterated internal standards. Derivatization with agents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or Amplifex is often employed to enhance ionization efficiency and assay sensitivity.[3][15]

Table 1: Representative MRM Transitions for Derivatized Vitamin D Metabolites

CompoundDerivatizing AgentPrecursor Ion (m/z)Product Ion (m/z)
1α,25-Dihydroxyvitamin D2PTAD586.4314.2
1α,25-Dihydroxyvitamin D2-D6 PTAD 592.4 314.2
1α,25-Dihydroxyvitamin D3PTAD574.4314.2
1α,25-Dihydroxyvitamin D3-D6PTAD580.4314.2

Note: Specific m/z values may vary slightly based on the instrument and adduct formation.

Table 2: Assay Performance Characteristics from Literature

ParameterReported ValueSource
Limit of Detection (LOD)1.5 - 2.5 pg/mL (or pmol/L)[4][15]
Limit of Quantification (LOQ)3.0 pg/mL (or pmol/L)[4]
Inter-assay Imprecision8.0% - 13%[4]
Intra-assay Imprecision5.6% - 8.7%[4]

Experimental Protocols & Methodologies

General Protocol for Quantification of 1,25(OH)₂D in Human Serum

This protocol synthesizes common steps described in the literature for a robust LC-MS/MS assay.[3][4][16]

a. Sample Preparation:

  • Spiking: To 500 µL of serum or plasma, add a precise volume (e.g., 20 µL) of the working internal standard solution containing a known concentration (e.g., 2.5 pg/µL) of 1α,25-Dihydroxy VD2-D6 and its D3 counterpart.[3][16]

  • Protein Precipitation: Add 1 mL of acetonitrile (often with a small percentage of formic acid) to the sample. Vortex vigorously for 10-30 seconds to precipitate proteins.[6]

  • Incubation & Centrifugation: Incubate the mixture (e.g., 15 minutes at 4°C) and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

b. Solid-Phase Extraction (SPE) for Analyte Enrichment:

  • Column Conditioning: Condition a suitable SPE cartridge (e.g., C18 or specialized silica-based cartridges) with methanol followed by water.

  • Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-organic-content solvent (e.g., 4% isopropanol in hexanes) to remove interfering lipids and other non-polar contaminants.[3]

  • Elution: Elute the target analytes (1,25(OH)₂D metabolites and their deuterated standards) with a higher-organic-content solvent (e.g., methanol or ethyl acetate/hexane mixture).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

c. Derivatization:

  • Reconstitution: Reconstitute the dried extract in a small volume of derivatization solvent (e.g., 50 µL of acetonitrile).

  • PTAD Addition: Add the derivatizing agent, such as PTAD solution (e.g., 0.25 mg/mL in acetonitrile), to the reconstituted sample.[15]

  • Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) in the dark.

  • Final Preparation: Quench the reaction if necessary and dilute with the initial mobile phase for injection into the LC-MS/MS system.

d. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm) with a gradient elution profile. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).[6]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for the derivatized analytes and internal standards as detailed in Table 1.

  • Quantification: Generate a calibration curve using standards of known concentrations prepared in a surrogate matrix (e.g., charcoal-stripped serum). Calculate the concentration of the endogenous analyte in the samples based on the peak area ratio relative to the internal standard.

Visualizations: Pathways and Workflows

VitaminD_Metabolism_and_Signaling cluster_synthesis Vitamin D Synthesis & Activation cluster_signaling VDR-Mediated Genomic Signaling 7-DHC 7-dehydrocholesterol (in Skin) PreD3 Previtamin D3 7-DHC->PreD3 UVB Light D3 Vitamin D3 (Cholecalciferol) PreD3->D3 Thermal Isomerization 25OHD3 25(OH)D3 (in Liver) D3->25OHD3 CYP2R1/CYP27A1 1,25(OH)2D3 1α,25(OH)₂D₃ (in Kidney) Active Hormone 25OHD3->1,25(OH)2D3 CYP27B1 VDR Vitamin D Receptor (VDR) 1,25(OH)2D3->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to DNA GeneTranscription Gene Transcription (e.g., CYP24A1, TRPV6) VDRE->GeneTranscription Modulates

Caption: Simplified pathway of Vitamin D3 activation and genomic signaling.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Serum) Spike 2. Spike with 1α,25(OH)₂D₂-D6 Sample->Spike Precipitate 3. Protein Precipitation Spike->Precipitate SPE 4. Solid-Phase Extraction (SPE) Precipitate->SPE Derivatize 5. Derivatization (e.g., PTAD) SPE->Derivatize LC 6. UPLC Separation Derivatize->LC MS 7. Tandem MS Detection (MRM) LC->MS Quantify 8. Quantification (Analyte/IS Ratio) MS->Quantify

Caption: Experimental workflow for LC-MS/MS quantification.

Isotope_Dilution_Logic Start Biological Sample (Unknown [Analyte]) Add_IS Add Known Amount of Internal Standard (IS) [1α,25(OH)₂D₂-D6] Start->Add_IS Processing Sample Processing (Extraction, etc.) ~Variable Loss of Both Analyte & IS~ Add_IS->Processing Measurement LC-MS/MS Measurement Measures Ratio of [Analyte] / [IS] Processing->Measurement Calculation Final Concentration = (Measured Ratio) * (Initial [IS]) ~Corrects for Sample Loss~ Measurement->Calculation

Caption: Logical principle of isotope dilution mass spectrometry.

References

1alpha, 25-Dihydroxy VD2-D6 mechanism of action as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 1α,25-Dihydroxyvitamin D2-D6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Gold Standard in Quantitative Analysis

In the realm of quantitative mass spectrometry, particularly for clinical and pharmaceutical research, achieving the highest degree of accuracy and precision is paramount. The analysis of vitamin D metabolites, such as the biologically active form 1α,25-dihydroxyvitamin D2, presents significant challenges due to their low endogenous concentrations and the complexity of biological matrices like serum and plasma.[1][2][3] To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the accepted gold standard.[4][5] 1α,25-Dihydroxyvitamin D2-D6 (a deuterated analog) serves this exact purpose.

This technical guide elucidates the mechanism of action of 1α,25-Dihydroxyvitamin D2-D6 as an internal standard. Its "action" is not biological but analytical; it functions as a precise chemical mimic to correct for variability throughout the entire experimental workflow, from sample preparation to final detection.[5][6] The foundational principle behind its use is Isotope Dilution Mass Spectrometry (IDMS).[4]

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The analytical strength of 1α,25-Dihydroxyvitamin D2-D6 lies in the IDMS technique. This method relies on the addition of a known quantity of the isotopically labeled compound (the internal standard) to a sample at the very beginning of the analytical process.[4]

The core tenets of this mechanism are:

  • Physicochemical Similarity : 1α,25-Dihydroxyvitamin D2-D6 is chemically and physically almost identical to the endogenous analyte, 1α,25-dihydroxyvitamin D2.[4][7] It has the same structure, polarity, and ionization potential. The only significant difference is its mass; the six deuterium atoms (D) add approximately 6 Daltons to its molecular weight compared to the native compound.

  • Identical Behavior : Because of this similarity, the deuterated standard behaves identically to the analyte during every step of the procedure.[4][6] It experiences the same degree of loss during extraction, the same derivatization efficiency, the same elution time in liquid chromatography (LC), and the same degree of ionization or suppression in the mass spectrometer (MS) source.[6][8]

  • Mass-Based Differentiation : The mass spectrometer can easily distinguish between the analyte and the internal standard based on their different mass-to-charge ratios (m/z).[5]

  • Ratio-Based Quantification : Quantification is not based on the absolute signal of the analyte, which can fluctuate, but on the ratio of the analyte's signal to the internal standard's signal.[9] Since both are affected proportionally by experimental variations, their ratio remains constant and directly proportional to the analyte's initial concentration. This effectively cancels out any analytical variability.

The following diagram illustrates the fundamental logic of using a deuterated internal standard in an LC-MS/MS workflow.

Start Start: Serum/Plasma Sample Spike Spike with VD2-D6 Internal Standard Start->Spike Precipitate Add Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex & Incubate Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant to SLE Column Centrifuge->Transfer Elute Elute with Hexane/Ethyl Acetate Transfer->Elute Dry Evaporate to Dryness (Nitrogen Stream) Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute End Ready for LC-MS/MS Injection Reconstitute->End

References

Isotopic labeling of vitamin D metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isotopic Labeling of Vitamin D Metabolites for Researchers, Scientists, and Drug Development Professionals.

The precise quantification and metabolic study of vitamin D and its metabolites are critical for understanding their roles in human health and disease. Isotopic labeling, coupled with sensitive analytical techniques like mass spectrometry, provides the gold standard for accuracy and specificity in this field. This guide offers a comprehensive overview of the core principles, methodologies, and applications of isotopically labeled vitamin D metabolites.

Core Concepts in Isotopic Labeling

Isotopic labeling involves the replacement of one or more atoms in a molecule with their heavier, stable isotopes. For vitamin D metabolites, the most commonly used isotopes are Deuterium (²H or D), Carbon-13 (¹³C), and occasionally Tritium (³H) for specific applications.[1] These labeled compounds are chemically identical to their native counterparts but are distinguishable by their increased mass.

This mass difference is the cornerstone of their application, primarily in Isotope Dilution Mass Spectrometry (IDMS) . In this technique, a known quantity of a stable isotope-labeled (SIL) metabolite is added to a sample as an internal standard (IS).[2] The SIL-IS behaves identically to the endogenous (unlabeled) analyte during sample extraction, purification, and ionization.[2] By measuring the ratio of the native analyte to the SIL-IS using a mass spectrometer, one can accurately calculate the concentration of the native analyte, effectively correcting for any sample loss or matrix effects during the analytical process.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.[3][4][5]

Key Advantages of Isotopic Labeling:

  • Gold Standard Accuracy: IDMS is considered the reference method for quantifying vitamin D metabolites.[3][4]

  • High Specificity: LC-MS/MS can differentiate between various metabolites and their isomers, such as 3-epi-25(OH)D₃.[6]

  • Correction for Matrix Effects: The co-eluting internal standard compensates for signal suppression or enhancement from complex biological matrices.

  • Metabolic Studies: Labeled metabolites can be used as tracers to study the pharmacokinetics, catabolism, and metabolic pathways of vitamin D in vivo and in vitro.[7][8]

Isotopic Labeling Strategies and Synthesis

The choice of isotope and labeling position is critical. Labels should be placed on metabolically stable positions to prevent their loss during biological processing.[7]

  • Deuterium (²H) Labeling: This is the most common approach. Deuterium-labeled metabolites, such as d₃- or d₆-25(OH)D₃, are widely used as internal standards.[5][9][10] Synthesis often involves using deuterated reagents like deuterated Grignard reagents (CD₃MgBr) to introduce deuterium into the side chain or using deuterium oxide (D₂O) to label the A-ring.[11][12]

  • Carbon-13 (¹³C) Labeling: ¹³C labeling is considered an excellent alternative to deuterium labeling as it can offer greater stability and a larger mass shift, moving the internal standard signal further from the native analyte and potential interferences.[13][14] Synthesis can be more complex, often involving the use of ¹³C-labeled precursors like [¹³C]-methylmagnesium iodide or ¹³C-labeled acrylate in multi-step synthetic routes.[13][15][16]

The following diagram illustrates a generalized workflow for the application of these labeled compounds in a research setting.

G cluster_0 Synthesis & Preparation cluster_1 Analytical Workflow cluster_2 Application Synthesis Chemical Synthesis of Isotopically Labeled Vitamin D Metabolite Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification IS_Prep Preparation of Internal Standard (IS) Solution Purification->IS_Prep Spike Spike Sample with Known Amount of IS IS_Prep->Spike Add IS to Sample Sample Biological Sample (Serum, Plasma, Tissue) Sample->Spike Extraction Sample Preparation (Protein Precipitation, LLE, or SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Data Processing & Quantification Analysis->Quant Result Accurate Concentration of Endogenous Metabolite Quant->Result Metabolism Metabolic Pathway Elucidation Quant->Metabolism

Caption: General workflow from synthesis to application of isotopically labeled vitamin D.

Data Presentation: Labeled Metabolites and Mass Spectrometry Parameters

For quantitative analysis, specific precursor and product ion pairs, known as Multiple Reaction Monitoring (MRM) transitions, are monitored by the mass spectrometer.

MetaboliteIsotopic LabelCommon ApplicationExample Precursor Ion (m/z)Example Product Ion (m/z)
25-hydroxyvitamin D₃-Endogenous Analyte401.3383.3
25-hydroxyvitamin D₃-d₃d₃Internal Standard404.3386.3
25-hydroxyvitamin D₃-d₆d₆Internal Standard407.4389.4
25-hydroxyvitamin D₂-Endogenous Analyte413.3395.3
25-hydroxyvitamin D₂-d₃d₃Internal Standard416.3398.3
1α,25-dihydroxyvitamin D₃-Endogenous Analyte417.3399.3
1α,25-dihydroxyvitamin D₃-d₃d₃Internal Standard420.3402.3
1α,25-dihydroxyvitamin D₃-d₆d₆Internal Standard423.4405.4
24R,25-dihydroxyvitamin D₃-Endogenous Analyte417.3399.3
24R,25-dihydroxyvitamin D₃-¹³C₅¹³C₅Internal Standard422.3404.3

Note: Exact m/z values may vary slightly based on instrumentation, adduct formation (e.g., [M+H]⁺ or [M+NH₄]⁺), and derivatization.

Experimental Protocols

Protocol 1: General Method for Quantification of 25(OH)D₂ and 25(OH)D₃ by LC-MS/MS

This protocol describes a common workflow for the routine analysis of the major circulating vitamin D metabolites in human serum.

  • Internal Standard Spiking:

    • To 100 µL of serum or plasma in a microcentrifuge tube, add 10-20 µL of the internal standard working solution (e.g., a mix of 25-OH-D₃-d₆ and 25-OH-D₂-d₃ in methanol).

    • Vortex briefly to mix.

  • Protein Precipitation & Liquid-Liquid Extraction (LLE):

    • Add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol/propanol mixture) to the sample.[17]

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Add 500 µL of an extraction solvent (e.g., hexane) to the supernatant.[17]

    • Vortex vigorously for 2 minutes, then centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a new tube.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution (and Optional Derivatization):

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

    • For low-abundance metabolites like 1,25(OH)₂D, a derivatization step using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) may be required here to improve ionization efficiency.[18]

  • LC-MS/MS Analysis:

    • HPLC System: A standard high-performance liquid chromatography system.

    • Column: A reversed-phase C18 or pentafluorophenyl (PFP) column is commonly used to separate 25(OH)D₃ from its 3-epi-isomer.[6]

    • Mobile Phase: A gradient of water and methanol/acetonitrile, often with a small amount of formic acid or ammonium formate.

    • Injection Volume: 10-50 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for 25(OH)D analysis.[3][19]

    • Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in the table above.

  • Quantification:

    • Generate a calibration curve by analyzing standards of known concentrations.

    • Calculate the peak area ratio of the endogenous analyte to the internal standard in the unknown samples.

    • Determine the concentration of the analyte in the samples by interpolating from the calibration curve.

Protocol 2: Key Steps in the Synthesis of Deuterium-Labeled Vitamin D₃ Metabolites

This protocol outlines a generalized, convergent synthesis strategy for producing A-ring deuterated vitamin D₃ metabolites, adapted from published methods.[9][11][20] Convergent synthesis involves preparing the A-ring and the CD-ring/side-chain fragments separately before coupling them.

  • Synthesis of Deuterated A-Ring Synthon (Enyne):

    • Start with a suitable precursor that allows for the introduction of deuterium.

    • Perform a reduction reaction using a deuterium source, such as lithium aluminum deuteride (LiAlD₄), to introduce deuterium atoms at specific positions.

    • Follow with a series of reactions (e.g., protection, oxidation, Wittig reaction) to construct the deuterated A-ring enyne fragment. This fragment now carries the stable isotope label.

  • Synthesis of the CD-Ring/Side-Chain Fragment (Bromoolefin or Ketone):

    • This fragment is typically derived from a commercially available steroid starting material.

    • For hydroxylated metabolites like 25(OH)D₃, the side chain is constructed or modified to include the necessary hydroxyl group, which is often protected during synthesis.

  • Coupling Reaction:

    • Couple the deuterated A-ring enyne with the CD-ring fragment. Common coupling reactions include the Suzuki-Miyaura coupling or the Wittig-Horner reaction.[11] This key step assembles the complete vitamin D triene system.

  • Deprotection and Purification:

    • Remove any protecting groups from the hydroxyl functions on the A-ring and the side chain using appropriate chemical reagents (e.g., TBAF for silyl ethers).

    • Purify the final deuterated vitamin D metabolite using High-Performance Liquid Chromatography (HPLC) to isolate the desired product from isomers and reaction byproducts.

  • Characterization:

    • Confirm the structure and isotopic incorporation of the final product using Mass Spectrometry (to verify mass) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm structure and label position).

Vitamin D Signaling Pathway

The primary active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (Calcitriol), exerts its biological effects by binding to the Vitamin D Receptor (VDR).[21] This interaction initiates a signaling cascade that regulates the expression of numerous genes.[22][23]

G D3 1,25(OH)₂D₃ (Calcitriol) VDR Vitamin D Receptor (VDR) D3->VDR Binds to Complex VDR-RXR Heterodimer VDR->Complex Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) on DNA Complex->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription Response Biological Responses (e.g., Calcium Homeostasis, Immune Regulation) Transcription->Response

Caption: The genomic signaling pathway of active vitamin D₃ (Calcitriol).

This guide provides a foundational understanding of the synthesis, analysis, and application of isotopically labeled vitamin D metabolites. The precision afforded by these tools is indispensable for advancing research and clinical diagnostics in the field of vitamin D metabolism.

References

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Vitamin D Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of endocrinology, pharmacology, and clinical diagnostics, the accurate and precise quantification of vitamin D and its metabolites is of paramount importance. This technical guide provides an in-depth exploration of the critical role of deuterated standards in the analysis of vitamin D, primarily focusing on their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled compounds, such as deuterated vitamin D analogs, are widely considered the gold standard for internal standards in quantitative mass spectrometry.[1] Their use is indispensable for achieving the accuracy and precision required in research and drug development.[1] This guide will detail the principles of their application, provide comprehensive experimental protocols, present quantitative data, and illustrate key pathways and workflows.

The Principle of Isotope Dilution Mass Spectrometry

The core value of deuterated standards lies in the principle of isotope dilution mass spectrometry (ID-MS). This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to a sample at the very beginning of the analytical process.[2] Because the deuterated standard is chemically and physically almost identical to the endogenous, non-labeled analyte, it experiences the same processing effects throughout the entire analytical procedure.[3] This includes extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[3][4]

The mass spectrometer can differentiate between the analyte and the deuterated internal standard due to the mass difference imparted by the deuterium atoms.[1] By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the deuterated internal standard, any variations or losses during the analytical process are effectively canceled out, leading to highly accurate and precise quantification.[1]

Advantages of Deuterated Standards in Vitamin D Analysis

The use of deuterated internal standards in vitamin D analysis offers several key advantages over other quantification strategies:

  • Correction for Matrix Effects: Biological matrices like serum and plasma are complex and can significantly interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as matrix effect. Since the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[3]

  • Compensation for Sample Losses: During multi-step sample preparation procedures such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), some amount of the analyte is inevitably lost. By adding the deuterated standard at the beginning, it is lost at the same rate as the native analyte, ensuring that the final analyte-to-internal standard ratio remains constant and the quantification accurate.[1]

  • Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, deuterated standards significantly improve the overall precision and accuracy of the analytical method.[5][6] This is crucial for clinical diagnostics where small variations in measured vitamin D levels can impact patient care, and in research and drug development where reliable data is essential.

  • Enhanced Method Robustness: The use of deuterated internal standards makes the analytical method more robust and less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible results over time and across different laboratories.[5]

Quantitative Data and Method Performance

The use of deuterated standards in LC-MS/MS methods for vitamin D analysis yields excellent quantitative performance. Below are tables summarizing typical parameters and performance data.

Table 1: Typical LC-MS/MS Parameters for 25-Hydroxyvitamin D Analysis

Parameter25-Hydroxyvitamin D3 (Analyte)d6-25-Hydroxyvitamin D3 (Internal Standard)
Precursor Ion (m/z)401.3407.3
Product Ion (m/z)383.3389.3
Ionization ModeESI+ / APCI+ESI+ / APCI+

Note: Specific m/z values can vary slightly depending on the instrument and adduct formation.[7]

Table 2: Representative Performance Characteristics of LC-MS/MS Assays for 25-Hydroxyvitamin D Using Deuterated Standards

Performance MetricTypical ValueReference
Linearity Range1 - 100 ng/mL[6]
Limit of Quantification (LOQ)0.2 - 10 nmol/L[5][8][9]
Inter-assay Precision (%CV)5.1% - 9.4%[5]
Accuracy (Recovery %)84% - 111%[10]

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining reliable results. Below are representative methodologies for the analysis of 25-hydroxyvitamin D in human serum using a deuterated internal standard.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a straightforward method for removing the bulk of proteins from the serum sample.

Materials:

  • Human serum samples

  • Deuterated 25-hydroxyvitamin D3 (e.g., d6-25OHD3) internal standard solution in methanol

  • Acetonitrile (ACN), ice-cold

Procedure:

  • Aliquoting: Pipette 100 µL of serum, calibrator, or quality control sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the deuterated internal standard solution to each tube. Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. This step helps to concentrate the analyte and improve sensitivity.

Protocol 2: Sample Preparation using Supported Liquid Extraction (SLE)

This protocol offers a more efficient and cleaner extraction compared to simple protein precipitation.[2]

Materials:

  • Human serum samples

  • Deuterated 25-hydroxyvitamin D internal standard solution

  • Isopropanol (IPA)

  • Heptane

  • Supported Liquid Extraction (SLE) plate or cartridges

Procedure:

  • Sample Pre-treatment: Dilute 150 µL of human serum with 150 µL of a 1:1 (v/v) mixture of water and isopropanol containing the deuterated internal standard.[2]

  • Mixing: Cap and shake the mixture for 1 minute.[2]

  • Loading: Load the 300 µL of the pre-treated sample onto the SLE plate. Apply a short pulse of vacuum to initiate flow and allow the sample to absorb for 5 minutes.[2]

  • Elution:

    • Add 750 µL of heptane to the plate and wait 5 minutes for the solvent to absorb.[2]

    • Apply a second aliquot of 750 µL of heptane and allow it to soak for another 5 minutes.[2]

    • Apply a final pulse of vacuum to elute the analytes.[2]

  • Post-extraction: Evaporate the eluate to dryness at room temperature. Reconstitute the residue in the injection solvent (e.g., 100 µL of mobile phase).[2]

Protocol 3: LC-MS/MS Analysis

This section outlines a general LC-MS/MS method for the analysis of 25-hydroxyvitamin D.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

LC Conditions:

  • Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A total run time of 4-8 minutes is common.[5]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50 °C.

MS/MS Conditions:

  • Ionization Mode: Positive ion ESI or APCI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the specific precursor to product ion transitions for the analyte and the deuterated internal standard (as shown in Table 1).

Mandatory Visualizations

Signaling and Metabolic Pathways

VitaminD_Metabolism cluster_skin Skin cluster_circulation Circulation cluster_liver Liver cluster_kidney Kidney 7-dehydrocholesterol 7-dehydrocholesterol Pre-Vitamin D3 Pre-Vitamin D3 7-dehydrocholesterol->Pre-Vitamin D3 UVB Light Vitamin D3 Vitamin D3 Pre-Vitamin D3->Vitamin D3 Thermal Isomerization Vitamin D3 (bound to DBP) Vitamin D3 (bound to DBP) Vitamin D3->Vitamin D3 (bound to DBP) 25-hydroxylase (CYP2R1) 25-hydroxylase (CYP2R1) Vitamin D3 (bound to DBP)->25-hydroxylase (CYP2R1) 25(OH)D3 (bound to DBP) 25(OH)D3 (bound to DBP) 1α-hydroxylase (CYP27B1) 1α-hydroxylase (CYP27B1) 25(OH)D3 (bound to DBP)->1α-hydroxylase (CYP27B1) 24-hydroxylase (CYP24A1) 24-hydroxylase (CYP24A1) 25(OH)D3 (bound to DBP)->24-hydroxylase (CYP24A1) 25(OH)D3 25(OH)D3 25-hydroxylase (CYP2R1)->25(OH)D3 25(OH)D3->25(OH)D3 (bound to DBP) 1,25(OH)2D3 (Calcitriol) 1,25(OH)2D3 (Calcitriol) 1α-hydroxylase (CYP27B1)->1,25(OH)2D3 (Calcitriol) 1,25(OH)2D3 (Calcitriol)->24-hydroxylase (CYP24A1) Inactive Metabolites Inactive Metabolites 24-hydroxylase (CYP24A1)->Inactive Metabolites

Caption: Vitamin D Metabolic Pathway.[11][12]

VDR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1,25(OH)2D3 1,25(OH)2D3 (Calcitriol) VDR VDR 1,25(OH)2D3->VDR Binding VDR_RXR_complex VDR RXR VDR->VDR_RXR_complex Heterodimerization RXR RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR_complex->VDRE Binding to DNA Gene Target Gene VDRE->Gene Gene Transcription mRNA mRNA Gene->mRNA Protein Biological Response mRNA->Protein Translation

Caption: Vitamin D Receptor (VDR) Signaling Pathway.[4][13]

Experimental Workflow

Experimental_Workflow start Start: Serum Sample spike Spike with Deuterated Internal Standard start->spike prep Sample Preparation spike->prep pp Protein Precipitation prep->pp Method 1 lle Liquid-Liquid Extraction prep->lle Method 2 spe Solid-Phase Extraction prep->spe Method 3 analysis LC-MS/MS Analysis pp->analysis lle->analysis spe->analysis quant Quantification: Analyte/IS Ratio analysis->quant end End: Concentration Result quant->end

Caption: General Experimental Workflow for Vitamin D Analysis.

Conclusion

Deuterated standards are an indispensable tool in the modern analytical laboratory for the quantification of vitamin D and its metabolites. Their ability to mimic the behavior of the endogenous analyte throughout the analytical process allows for the effective correction of matrix effects and sample preparation variability, leading to highly accurate, precise, and robust data. The detailed protocols and performance data presented in this guide underscore the superiority of isotope dilution LC-MS/MS for vitamin D analysis in research, drug development, and clinical settings. As the understanding of the complex roles of vitamin D in human health continues to expand, the demand for high-quality analytical methods will only increase, further solidifying the critical role of deuterated standards.

References

Navigating the Stability of 1α,25-Dihydroxyvitamin D2-D6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and recommended storage conditions for 1α,25-Dihydroxyvitamin D2-D6, a deuterated analog of the active form of vitamin D2. Understanding the stability profile of this compound is critical for its accurate use as an internal standard in analytical methods, as well as for the development of stable pharmaceutical formulations. Due to the limited availability of specific stability data for the deuterated form, this guide incorporates data from its non-deuterated counterpart, 1α,25-dihydroxyvitamin D2, and the closely related 1α,25-dihydroxyvitamin D3 (calcitriol), to provide a comprehensive overview.

Core Stability Characteristics and Storage Recommendations

1α,25-Dihydroxyvitamin D2-D6 is susceptible to degradation by light, oxygen, and heat. The presence of a conjugated triene system in its structure makes it particularly vulnerable to photo-isomerization and oxidation. Therefore, stringent storage and handling procedures are necessary to maintain its integrity.

Key Recommendations:

  • Long-Term Storage: For optimal stability, the compound in solid form or in an organic solvent should be stored at -80°C.

  • Short-Term Storage: For routine use, storage at -20°C is acceptable for shorter durations.

  • Protection from Light: The compound must be protected from light at all times. Use of amber glass vials or light-blocking containers is mandatory.

  • Inert Atmosphere: To prevent oxidation, storage under an inert atmosphere, such as argon or nitrogen, is highly recommended, especially for solutions. For aqueous solutions, the use of water with a dissolved oxygen level of less than 1 part per million can significantly reduce degradation of antioxidants and the active compound[1].

  • Material Compatibility: Polypropylene containers are preferred over polyvinyl chloride (PVC) for storing solutions, as calcitriol has shown a higher affinity for PVC, which can lead to adsorption and a decrease in the effective concentration[2].

Quantitative Stability Data

The following table summarizes the available stability data for 1α,25-dihydroxyvitamin D analogs under various conditions. It is important to note that much of this data is derived from studies on calcitriol and should be considered as a close approximation for 1α,25-Dihydroxyvitamin D2-D6.

ParameterConditionMatrix/SolventConcentrationDurationObserved Change/DegradationSource
Temperature AmbientAqueous solution in polypropylene syringe0.5 - 2 µg/mL8 hoursNo substantial change in concentration[2]
25°C and 30°CSolid lipid dispersionNot specified3 monthsDrug content remained above 95%[3]
40°CSolid lipid dispersionNot specifiedNot specifiedImproved stability compared to pure drug[3]
Light SunlightMethanolNot specifiedNot specifiedRapid photodegradation to 5,6-transvitamin D3, suprasterol I, and suprasterol II[4]
ICH light conditionsNot specifiedNot specifiedNot specifiedA standard condition for forced degradation studies to assess photosensitivity[5]
Oxygen Presence of molecular oxygenAqueous solutionNot specifiedNot specifiedLeads to degradation of antioxidants and potential discoloration of the solution[1]
pH Acidic (e.g., 0.1 M HCl)Not specifiedNot specifiedNot specifiedA standard condition for forced degradation studies to assess hydrolysis[6]
Basic (e.g., 0.1 M NaOH)Not specifiedNot specifiedNot specifiedA standard condition for forced degradation studies to assess hydrolysis[6]

Experimental Protocols

Representative Protocol for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. A typical protocol for a vitamin D analog would involve the following steps:

  • Sample Preparation:

    • Prepare a stock solution of 1α,25-Dihydroxyvitamin D2-D6 in a suitable solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • For hydrolysis and oxidation studies, further dilute the stock solution in the respective stress media.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).

    • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Treat the drug solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

    • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) in a controlled oven.

    • Photodegradation: Expose the drug solution in a photostability chamber to a defined light exposure (e.g., according to ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method, typically with UV or mass spectrometric detection. The method should be capable of separating the parent drug from all significant degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and, if possible, characterize the major degradation products.

    • Assess the mass balance to ensure that all degradation products are accounted for.

Visualizing Key Pathways and Processes

Vitamin D2 Metabolic Pathway

The following diagram illustrates the metabolic activation of Vitamin D2 to its biologically active form, 1α,25-dihydroxyvitamin D2, and its subsequent catabolism.

VitaminD2_Metabolism VitaminD2 Vitamin D2 (Ergocalciferol) 25OHD2 25-Hydroxyvitamin D2 (Ercalcidiol) VitaminD2->25OHD2 25-Hydroxylase (Liver) (e.g., CYP2R1, CYP27A1) 1,25(OH)2D2 1α,25-Dihydroxyvitamin D2 (Ercalcitriol) 25OHD2->1,25(OH)2D2 1α-Hydroxylase (Kidney) (CYP27B1) Inactive_Metabolites Inactive Metabolites (e.g., Calcitroic Acid) 1,25(OH)2D2->Inactive_Metabolites 24-Hydroxylase (Target Tissues) (CYP24A1)

Metabolic pathway of Vitamin D2.
Experimental Workflow for Stability Assessment

This diagram outlines a logical workflow for conducting a comprehensive stability assessment of a photosensitive and oxygen-sensitive compound like 1α,25-Dihydroxyvitamin D2-D6.

Stability_Workflow start Define Stability Study Protocol prep Prepare Samples and Controls start->prep stress Expose Samples to Stress Conditions (Light, Heat, pH, Oxidation) prep->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC-MS) sampling->analysis data Calculate Degradation and Assess Mass Balance analysis->data report Generate Stability Report data->report

References

Understanding the mass spectrum of 1alpha, 25-Dihydroxy VD2-D6

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrum of 1α,25-Dihydroxyvitamin D2-D6

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of deuterated vitamin D analogs is crucial for pharmacokinetic studies and quantitative bioanalysis. 1α,25-Dihydroxyvitamin D2-D6 (1α,25(OH)₂VD₂-D6) serves as an essential internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate measurement of its non-deuterated counterpart, the active form of vitamin D2. This guide provides a detailed overview of its mass spectrum, experimental protocols for its analysis, and relevant biological context.

Mass Spectrum and Fragmentation

The mass spectrum of 1α,25(OH)₂VD₂-D6 is typically acquired using tandem mass spectrometry (MS/MS) following chromatographic separation. Due to the low ionization efficiency of vitamin D metabolites, derivatization is a common strategy to enhance signal intensity.[1][2] One of the most frequently employed derivatizing agents is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which reacts with the conjugated diene system of the vitamin D molecule in a Diels-Alder reaction.[3][4][5]

Upon derivatization with PTAD, the molecule is readily ionized by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[6][7] In the mass spectrometer, the derivatized precursor ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions.

A key fragment ion for PTAD-derivatized vitamin D analogs is often observed at m/z 314.[3][8] This fragment is diagnostically important for identifying and quantifying vitamin D compounds. For deuterated internal standards like 1α,25(OH)₂VD₂-D6, the mass-to-charge ratios (m/z) of the precursor and product ions will be shifted by 6 mass units compared to the non-deuterated analog.

The following table summarizes the expected multiple reaction monitoring (MRM) transitions for PTAD-derivatized 1α,25(OH)₂VD₂-D6.

AnalyteDerivatization AgentPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
1α,25-Dihydroxyvitamin D₂-D6PTAD592.4314.1Positive ESI

Note: The exact m/z values may vary slightly depending on the instrument calibration and adduct formation (e.g., [M+H]⁺ or [M+Na]⁺).

Without derivatization, the analysis is more challenging but possible with highly sensitive instrumentation. In such cases, fragmentation often involves the loss of water molecules from the hydroxyl groups. For underivatized deuterated vitamin D3 analogs (e.g., 1,25(OH)₂VD₃-d6), transitions like 405.1 -> 150.6 and 405.1 -> 134.6 have been reported.[9]

Experimental Protocols

A robust and reproducible method for the analysis of 1α,25(OH)₂VD₂-D6, typically as an internal standard for the quantification of endogenous 1α,25(OH)₂VD₂, involves several key steps: sample preparation, derivatization, liquid chromatography, and mass spectrometry.

Sample Preparation

The goal of sample preparation is to extract the analyte from a complex biological matrix (e.g., serum, plasma) and remove interfering substances.

  • Protein Precipitation: To release vitamin D metabolites from vitamin D binding protein (VDBP), a protein precipitation step is performed. This is often achieved by adding a solvent like methanol or acetonitrile to the sample.[2]

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following protein precipitation, LLE or SPE is used to further purify and concentrate the analytes. LLE uses immiscible solvents to partition the analytes, while SPE employs a solid sorbent to selectively retain and then elute the compounds of interest.[2][4]

  • Immunoextraction: For very low concentration analytes like 1α,25(OH)₂VD₂, immunoextraction with specific antibodies can provide excellent selectivity and enrichment.[8]

Derivatization

To enhance ionization efficiency, the extracted sample is derivatized.

  • PTAD Derivatization: The dried extract is reconstituted in a suitable solvent (e.g., ethyl acetate) and a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent is added. The reaction is typically fast and can be performed at room temperature.[4][5]

  • Other Derivatization Reagents: Other reagents like Amplifex™, DAPTAD, and DMEQ-TAD have also been successfully used to improve the sensitivity of vitamin D metabolite analysis.[10][11][12]

Liquid Chromatography

The derivatized sample is then injected into a liquid chromatography system for separation.

  • Column: A reversed-phase C18 column is commonly used.[8]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or acetic acid, is employed to achieve good chromatographic separation.[2]

  • Flow Rate: The flow rate is typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry

The eluent from the LC system is introduced into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the most common technique.[10]

  • Mass Analyzer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in multiple reaction monitoring (MRM) mode.[6]

  • MRM Transitions: The specific precursor-to-product ion transitions for the derivatized 1α,25(OH)₂VD₂-D6 and the corresponding non-deuterated analyte are monitored.

The following table provides a summary of a typical experimental protocol.

StepDescription
Sample Preparation Protein precipitation followed by SPE or LLE.
Derivatization Reaction with PTAD in an appropriate solvent.
LC Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase Gradient of water and methanol/acetonitrile with 0.1% formic acid.
Ionization ESI Positive.
Detection Triple Quadrupole Mass Spectrometer in MRM mode.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of 1α,25-dihydroxyvitamin D metabolites using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Serum) AddIS Add 1α,25(OH)₂VD₂-D6 (Internal Standard) BiologicalSample->AddIS Extraction Extraction (LLE or SPE) AddIS->Extraction Derivatization Derivatization (e.g., PTAD) Extraction->Derivatization LC LC Separation Derivatization->LC MSMS MS/MS Detection LC->MSMS DataAnalysis Data Analysis MSMS->DataAnalysis

LC-MS/MS analysis workflow.
Vitamin D Signaling Pathway

1α,25-Dihydroxyvitamin D is the biologically active form of vitamin D and exerts its effects by binding to the vitamin D receptor (VDR).[13] The following diagram provides a simplified overview of the vitamin D signaling pathway.

vitamin_d_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VD Vitamin D ActiveVD 1α,25(OH)₂-Vitamin D VD->ActiveVD Metabolic Activation VDR_RXR_inactive VDR/RXR (Inactive) VDR_RXR_active VDR/RXR/1α,25(OH)₂-VD (Active Complex) VDR_RXR_inactive->VDR_RXR_active Translocation ActiveVD->VDR_RXR_inactive Binding VDRE Vitamin D Response Element (VDRE) VDR_RXR_active->VDRE DNA Binding Gene Target Gene Transcription VDRE->Gene Modulation

References

A Technical Guide to Preliminary Studies Using 1α,25-Dihydroxy VD2-D6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1α,25-Dihydroxyvitamin D2 (1α,25(OH)₂D₂) is a biologically active metabolite of vitamin D2. Its deuterated form, 1α,25-Dihydroxy VD2-D6, serves as a critical tool in biomedical research, primarily as an internal standard for accurate quantification of vitamin D metabolites in biological samples using mass spectrometry.[1] This technical guide provides an in-depth overview of the applications, experimental protocols, and relevant biological pathways associated with the use of 1α,25-Dihydroxy VD2-D6 in preliminary research studies. Given that the primary role of the D6 variant is as an analytical standard, this guide will also extensively cover the biological activities and signaling pathways of its non-deuterated counterpart, 1α,25-dihydroxyvitamin D2, to provide a comprehensive context for its use.

Core Applications

The primary application of 1α,25-Dihydroxy VD2-D6 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its utility stems from its chemical identity to the endogenous analyte, allowing it to co-elute and ionize similarly, while its mass difference enables distinct detection. This corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision in quantifying vitamin D metabolites.

Beyond its role as a standard, the non-deuterated form, 1α,25-dihydroxyvitamin D2, is investigated for its therapeutic potential in various conditions, including:

  • Cancer: Exerting antiproliferative effects in various cancer cell lines.[2][3]

  • Immune Modulation: Regulating immune responses, with potential applications in autoimmune diseases.[3]

  • Bone Metabolism: Playing a role in calcium and phosphate homeostasis.[3]

Quantitative Data

The following tables summarize key quantitative data from studies involving the analysis of 1α,25-dihydroxyvitamin D2 and its analogs.

Table 1: LC-MS/MS Method Performance for 1,25(OH)₂D₂ Quantification

ParameterValueReference
Lower Limit of Quantification (LLOQ)1.5 pmol/L[1]
Intra-assay Imprecision (CV%)8.7% (at 186 pmol/L)[1]
Inter-assay Imprecision (CV%)11% (at 186 pmol/L)[1]
Analytical Recovery89.9–115.5%[4]
Linearity Range4.0 to 160.0 pg/mL[4]

Table 2: Biological Activity of 1α,25-dihydroxyvitamin D Analogs

AnalogActivityIC₅₀/EC₅₀Cell LineReference
1α,25(OH)₂D₂VDR Binding AffinityComparable to 1α,25(OH)₂D₃-[5]
1α,25(OH)₂D₂Antiproliferative EffectComparable to 1α,25(OH)₂D₃HL-60[5]
1α,25(OH)₂D₃Growth Inhibition~21% reduction at 100 nM (3 days)MPEC3[6]

Experimental Protocols

Quantification of 1α,25-Dihydroxyvitamin D₂ in Serum/Plasma by LC-MS/MS

This protocol describes a general method for the quantification of 1α,25(OH)₂D₂ using 1α,25-Dihydroxy VD2-D6 as an internal standard.

a. Sample Preparation (Immunoextraction)

  • To 500 µL of serum or plasma, add 10 µL of the internal standard solution (1α,25-Dihydroxy VD2-D6).

  • Perform protein precipitation by adding a solution of methanol:acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant is then subjected to immunoextraction using a solid-phase anti-1,25(OH)₂D antibody.

  • Wash the immunoaffinity column to remove non-specifically bound components.

  • Elute the bound 1,25(OH)₂D₂ and the internal standard.

  • Evaporate the eluate to dryness under a stream of nitrogen.

b. Derivatization (Optional but common for enhancing sensitivity)

  • Reconstitute the dried extract in a solution containing a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or Amplifex.

  • Incubate to allow the derivatization reaction to complete.

c. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid.

    • Flow Rate: Adjusted based on the column dimensions.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (1α,25(OH)₂D₂) and the internal standard (1α,25-Dihydroxy VD2-D6).

In Vitro Cell Proliferation Assay

This protocol outlines a method to assess the antiproliferative effects of 1α,25(OH)₂D₂ on a cancer cell line (e.g., HL-60).

a. Cell Culture

  • Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

b. Treatment

  • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well.

  • After 24 hours, treat the cells with varying concentrations of 1α,25(OH)₂D₂ (e.g., 0.1 nM to 100 nM) or vehicle control (e.g., ethanol).

  • Incubate for a specified period (e.g., 72 hours).

c. Proliferation Assessment (MTT Assay)

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The biological effects of 1α,25-dihydroxyvitamin D₂ are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.

VitaminD_Signaling Vitamin D Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1a,25(OH)2D2 1α,25(OH)₂D₂ VDR VDR 1a,25(OH)2D2->VDR Binds RXR RXR VDR->RXR Heterodimerizes with VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription (e.g., p21, CYP24A1) VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (Cell Cycle Arrest, Differentiation) Gene_Transcription->Biological_Effects

Vitamin D Receptor (VDR) mediated genomic signaling pathway.

The metabolism of 1α,25-dihydroxyvitamin D₂ is a critical aspect of its biological activity and is primarily carried out by the enzyme CYP24A1.

VitaminD_Metabolism Metabolism of 1α,25(OH)₂D₂ 1a,25(OH)2D2 1α,25(OH)₂D₂ CYP24A1 CYP24A1 (24-hydroxylase) 1a,25(OH)2D2->CYP24A1 Substrate for Metabolites Inactive Metabolites CYP24A1->Metabolites Produces

Metabolic inactivation of 1α,25(OH)₂D₂ by CYP24A1.

The following diagram illustrates a typical experimental workflow for studying the effects of a vitamin D analog.

Experimental_Workflow Experimental Workflow for Vitamin D Analog Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Conceptual) Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Treatment Treatment with 1α,25(OH)₂D₂ Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Treatment->Gene_Expression Animal_Model Animal Model (e.g., Mouse Xenograft) Proliferation_Assay->Animal_Model Inform Gene_Expression->Animal_Model Inform Dosing Dosing with 1α,25(OH)₂D₂ Animal_Model->Dosing Tumor_Measurement Tumor Growth Measurement Dosing->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis Dosing->PK_Analysis

A generalized workflow for in vitro and in vivo studies of vitamin D analogs.

References

Methodological & Application

Application Note: Quantification of 1,25-Dihydroxyvitamin D2 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,25-dihydroxyvitamin D2 (1,25(OH)2D2) in human plasma. The method utilizes a stable, isotopically labeled internal standard, 1α,25-Dihydroxyvitamin D2-D6 (1,25(OH)2D2-D6), to ensure accuracy and precision. Sample preparation involves a liquid-liquid extraction (LLE) followed by derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to enhance ionization efficiency and chromatographic performance. The described method is highly suitable for clinical research and drug development applications requiring precise measurement of this low-abundance vitamin D metabolite.

Introduction

Vitamin D plays a crucial role in calcium homeostasis and bone metabolism. The biologically active form, 1,25-dihydroxyvitamin D, exists as two major metabolites: 1,25-dihydroxyvitamin D3 (calcitriol) and 1,25-dihydroxyvitamin D2 (ercalcitriol). While present in much lower concentrations than its precursor, 25-hydroxyvitamin D, the accurate measurement of 1,25-dihydroxyvitamin D is critical for assessing vitamin D status and in various clinical research settings. Due to its low physiological concentrations (pg/mL range) and potential for matrix interference, developing a reliable assay is challenging.

LC-MS/MS has emerged as the gold standard for vitamin D metabolite analysis, offering superior specificity and sensitivity compared to immunoassays. This note describes a complete protocol for the extraction, derivatization, and LC-MS/MS analysis of 1,25(OH)2D2 from human plasma, employing a deuterated internal standard for reliable quantification.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard: 1,25-dihydroxyvitamin D2 (Sigma-Aldrich), 1α,25-Dihydroxyvitamin D2-D6 (Toronto Research Chemicals).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Ethyl Acetate, n-Hexane.

  • Reagents: Formic Acid, Ammonium Formate, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

  • Plasma: Human plasma (K2-EDTA).

Sample Preparation

The sample preparation workflow is designed to efficiently extract the analyte and internal standard from the plasma matrix and derivatize them for enhanced MS detection.

G cluster_prep Sample Preparation Workflow sample 1. Plasma Sample (250 µL) add_is 2. Add Internal Standard (1,25(OH)2D2-D6) sample->add_is vortex1 3. Vortex add_is->vortex1 lle 4. Liquid-Liquid Extraction (Ethyl Acetate/n-Hexane) vortex1->lle dry 5. Evaporate to Dryness lle->dry derivatize 6. Derivatization with PTAD dry->derivatize reconstitute 7. Reconstitute in Methanol/Water derivatize->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Figure 1: Sample preparation and derivatization workflow.
  • Aliquoting: Pipette 250 µL of human plasma into a 2 mL polypropylene tube.

  • Internal Standard Spiking: Add 25 µL of the 1α,25-Dihydroxyvitamin D2-D6 working solution (e.g., 1 ng/mL in methanol) to each sample, calibrator, and QC.

  • Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of an ethyl acetate/n-hexane (90:10, v/v) mixture. Cap and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 x g for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of a freshly prepared PTAD solution (e.g., 0.1 mg/mL in acetonitrile). Vortex and incubate at room temperature for 30 minutes in the dark.

  • Final Reconstitution: Evaporate the derivatization solvent. Reconstitute the residue in 100 µL of the mobile phase A/B (50:50, v/v) mixture. Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The chromatographic separation is performed on a C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
LC System Shimadzu Nexera or equivalent
Column Waters BEH C18, 2.1 x 50 mm, 1.7 µm
Column Temperature 45°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient 50% B to 95% B in 5 min, hold for 2 min, re-equilibrate

Table 2: Mass Spectrometry (MS) Parameters

ParameterCondition
MS System Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
Curtain Gas 35 psi
IonSpray Voltage 5500 V
MRM Transitions See Table 3

The use of PTAD as a derivatizing agent significantly improves the ionization of vitamin D metabolites in positive ESI mode by adding a readily ionizable moiety to the molecule.

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1,25(OH)2D2-PTAD 588.4314.210035
1,25(OH)2D2-D6-PTAD 594.4320.210035

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, precision, and accuracy according to established guidelines.

G cluster_validation Method Validation Parameters Method LC-MS/MS Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Sensitivity Sensitivity (LLOQ) Method->Sensitivity Precision Precision (Intra & Inter-day) Method->Precision Accuracy Accuracy (% Recovery) Method->Accuracy Stability Stability Method->Stability

Figure 2: Key parameters for analytical method validation.
Quantitative Performance

The quantitative performance of the assay is summarized below.

Table 4: Calibration Curve and Sensitivity

ParameterResult
Calibration Range 5 - 500 pg/mL
Regression Model Linear, 1/x weighting
Correlation Coefficient (r²) > 0.995
Lower Limit of Quant. (LLOQ) 5 pg/mL

Table 5: Precision and Accuracy

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Low 156.8%8.2%98.5%
Mid 1505.1%6.5%102.1%
High 4004.5%5.9%101.3%

The results demonstrate that the method is linear over the specified concentration range and provides excellent precision and accuracy for the quantification of 1,25(OH)2D2 in human plasma. The use of a deuterated internal standard effectively compensates for matrix effects and variations in extraction recovery.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive tool for the quantitative analysis of 1,25-dihydroxyvitamin D2 in human plasma. The combination of a robust sample preparation protocol involving LLE and PTAD derivatization, coupled with a stable isotopically labeled internal standard, ensures high accuracy and precision. This method is well-suited for clinical research applications requiring the precise measurement of this low-concentration, biologically active vitamin D metabolite.

Application Notes and Protocols for Vitamin D Analysis Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of vitamin D and its metabolites for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It emphasizes the use of deuterated internal standards to ensure accuracy and precision. The protocols cover common techniques including protein precipitation, liquid-liquid extraction, solid-phase extraction, and supported liquid extraction.

Introduction

The accurate quantification of vitamin D and its metabolites, particularly 25-hydroxyvitamin D (25(OH)D), is crucial for assessing vitamin D status and its role in various physiological processes and disease states. LC-MS/MS has become the gold standard for vitamin D analysis due to its high sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites.[1] The use of stable isotope-labeled internal standards, such as deuterated vitamin D analogs, is essential to correct for variability during sample preparation and analysis, thereby ensuring the reliability of the results.[2]

This guide outlines several well-established sample preparation protocols tailored for the analysis of vitamin D in biological matrices, primarily serum and plasma.

The Role of Deuterated Internal Standards

Deuterated vitamin D analogs are ideal internal standards because they are chemically identical to the analytes of interest but have a different mass. This allows them to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it co-elutes with the endogenous analyte and experiences the same extraction inefficiencies and matrix effects.[2] The ratio of the analyte signal to the internal standard signal is used for quantification, which effectively cancels out variations and improves the accuracy and precision of the measurement.[2]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample Add Deuterated Standard Add Deuterated Standard Sample->Add Deuterated Standard Extraction Extraction Add Deuterated Standard->Extraction Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Calculate Analyte/IS Ratio Calculate Analyte/IS Ratio Mass Spectrometry Detection->Calculate Analyte/IS Ratio Quantification Quantification Calculate Analyte/IS Ratio->Quantification

Experimental workflow for vitamin D analysis.

Vitamin D Metabolic Pathway

Vitamin D, obtained from sun exposure and diet, undergoes two primary hydroxylation steps to become biologically active. The first occurs in the liver, converting vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form and the best indicator of vitamin D status. The second hydroxylation happens mainly in the kidneys, forming the active hormone, 1,25-dihydroxyvitamin D (1,25(OH)₂D).

Sunlight (UVB) Sunlight (UVB) 7-dehydrocholesterol (in skin) 7-dehydrocholesterol (in skin) Sunlight (UVB)->7-dehydrocholesterol (in skin) Diet Diet Vitamin D2 (Ergocalciferol) Vitamin D2 (Ergocalciferol) Diet->Vitamin D2 (Ergocalciferol) Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol (in skin)->Vitamin D3 (Cholecalciferol) Liver Liver Vitamin D3 (Cholecalciferol)->Liver Vitamin D2 (Ergocalciferol)->Liver 25-hydroxyvitamin D (25(OH)D) 25-hydroxyvitamin D (25(OH)D) Liver->25-hydroxyvitamin D (25(OH)D) 25-hydroxylase Kidneys Kidneys 25-hydroxyvitamin D (25(OH)D)->Kidneys 1,25-dihydroxyvitamin D (1,25(OH)2D) 1,25-dihydroxyvitamin D (1,25(OH)2D) Kidneys->1,25-dihydroxyvitamin D (1,25(OH)2D) 1α-hydroxylase

Simplified Vitamin D metabolic pathway.

Quantitative Data Summary

The choice of sample preparation method can significantly impact the recovery, sensitivity, and throughput of the vitamin D analysis. The following table summarizes typical quantitative data for the different extraction methods when using deuterated internal standards.

Sample Preparation MethodAnalyte(s)Sample MatrixRecovery (%)LOQ
Protein Precipitation (PP) 25(OH)D₂, 25(OH)D₃Human Milk70-107%Not Specified
Vitamin D₂, D₃, 25(OH)D₂, 25(OH)D₃Human Milk88.2-105%Not Specified
Liquid-Liquid Extraction (LLE) Vitamin D metabolitesSerum71-93%10 pg/mL (for 1,25(OH)₂D₃)
Solid-Phase Extraction (SPE) Five Vitamin D metabolitesHuman Plasma55-85%10-20 pg/mL
25(OH)D₃Dried Blood Spots95.2-102.7%3.0 ng/mL
Supported Liquid Extraction (SLE) 25(OH)D₂, 25(OH)D₃Human Serum>90%3.75 ng/mL (D₂), 1 ng/mL (D₃)
25(OH)D₂, 25(OH)D₃Human SerumNot Specified2 ng/mL

Experimental Protocols

The following are detailed protocols for the most common sample preparation techniques for vitamin D analysis.

Protocol 1: Protein Precipitation (PP)

This method is rapid and straightforward but may be less effective at removing interfering lipids, which can lead to ion suppression in the mass spectrometer.[3]

Materials:

  • Serum or plasma sample

  • Deuterated internal standard solution (e.g., d6-25(OH)D₃ in methanol)

  • Acetonitrile (ACN)

  • Zinc sulfate solution (0.1 M in water) (optional, enhances precipitation)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of serum or plasma into a microcentrifuge tube.

  • Add 25 µL of the deuterated internal standard solution.

  • Add 300 µL of acetonitrile (and 50 µL of zinc sulfate solution, if used).

  • Vortex the tube vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for separating vitamin D from proteins and other matrix components.

Materials:

  • Serum or plasma sample

  • Deuterated internal standard solution

  • Acetonitrile (ACN)

  • Extraction solvent (e.g., hexane, methyl-tert-butyl ether (MTBE), or a mixture)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., methanol/water mixture)

Procedure:

  • Pipette 200 µL of serum or plasma into a glass tube.

  • Add 25 µL of the deuterated internal standard solution.

  • Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.

  • Add 1 mL of hexane (or other extraction solvent) and vortex for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 4-6) on the remaining aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of reconstitution solvent.

  • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides cleaner extracts compared to protein precipitation by effectively removing lipids and other interferences.[3]

Materials:

  • Serum or plasma sample

  • Deuterated internal standard solution

  • Acetonitrile (ACN)

  • SPE cartridges (e.g., C18)

  • SPE manifold (vacuum or positive pressure)

  • Methanol

  • Water

  • Wash solution (e.g., 50:50 methanol:water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Pre-treat the sample by protein precipitation as described in Protocol 1 (steps 1-5).

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of the wash solution to remove polar interferences.

  • Dry the cartridge thoroughly under vacuum or with nitrogen.

  • Elute the analytes with 1 mL of the elution solvent into a clean collection tube.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.[2]

Protocol 4: Supported Liquid Extraction (SLE)

SLE is a high-throughput alternative to LLE that offers high recovery and clean extracts with reduced sample preparation time.[4]

Materials:

  • Serum or plasma sample

  • Deuterated internal standard solution

  • Pre-treatment solution (e.g., water:isopropanol, 50:50, v/v)

  • SLE plate or cartridges

  • Elution solvent (e.g., heptane or MTBE)

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • In a separate tube or well, mix 150 µL of serum or plasma with 150 µL of the pre-treatment solution containing the deuterated internal standard.[4]

  • Vortex for 1 minute.

  • Load the entire pre-treated sample onto the SLE plate.

  • Allow the sample to absorb into the sorbent for 5 minutes.

  • Apply the elution solvent (e.g., 750 µL of heptane) and allow it to percolate through the sorbent for 5 minutes, collecting the eluate.[4]

  • Apply a second aliquot of the elution solvent (e.g., 750 µL of heptane) and let it percolate for another 5 minutes.[4]

  • Apply a brief pulse of vacuum or positive pressure to elute any remaining solvent.

  • Evaporate the collected eluate to dryness.

  • Reconstitute the residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.[4]

Conclusion

The selection of an appropriate sample preparation method is critical for the accurate and reliable quantification of vitamin D and its metabolites. The use of deuterated internal standards is indispensable for correcting analytical variability. The protocols provided in this document offer a range of options to suit different laboratory needs, from high-throughput screening to detailed research applications. Each method has its advantages and limitations, and the choice should be based on the specific requirements of the study, including the desired level of sensitivity, sample matrix, and available resources.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Vitamin D Metabolites and 1α,25-Dihydroxyvitamin D2-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous chromatographic separation and quantification of key vitamin D metabolites, utilizing 1α,25-Dihydroxyvitamin D2-d6 as an internal standard. The protocol employs a supported liquid extraction (SLE) technique for efficient sample clean-up from serum, followed by a rapid chromatographic separation on a C18 reversed-phase column. This method is suitable for high-throughput clinical research and drug development applications where accurate measurement of vitamin D status is critical.

Introduction

Vitamin D plays a crucial role in calcium homeostasis, bone metabolism, and various other physiological processes. Accurate measurement of its metabolites, particularly 25-hydroxyvitamin D2 (25-OH-D2) and 25-hydroxyvitamin D3 (25-OH-D3), is the primary indicator of an individual's vitamin D status. The biologically active form, 1α,25-dihydroxyvitamin D, circulates at much lower concentrations, necessitating highly sensitive analytical methods. LC-MS/MS has emerged as the gold standard for vitamin D analysis due to its high specificity, sensitivity, and ability to multiplex the analysis of several metabolites in a single run.[1][2] This note provides a detailed protocol for the extraction and quantification of vitamin D metabolites from human serum, incorporating a deuterated internal standard (1α,25-Dihydroxyvitamin D2-d6) to ensure accuracy and precision.

Experimental Protocols

Sample Preparation: Supported Liquid Extraction (SLE)

This protocol is adapted from established methods for the extraction of vitamin D metabolites from serum.[3][4]

Materials:

  • Human serum samples

  • 1α,25-Dihydroxyvitamin D2-d6 internal standard solution

  • Water:Isopropanol (50:50, v/v)

  • Heptane

  • Supported Liquid Extraction (SLE) 96-well plate

  • 96-well collection plate

  • Plate shaker/vortexer

  • Sample concentrator/evaporator

  • Reconstitution solvent (Mobile Phase A:Mobile Phase B, 70:30, v/v)

Procedure:

  • Sample Pre-treatment: To 150 µL of human serum, add 150 µL of a water:isopropanol (50:50, v/v) solution containing the 1α,25-Dihydroxyvitamin D2-d6 internal standard.

  • Mixing: Cap the tubes or plate and vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Loading: Load the entire 300 µL of the pre-treated sample onto the SLE plate. Apply a brief pulse of vacuum to initiate the flow of the sample into the sorbent and then allow it to absorb for 5 minutes.

  • Analyte Elution (Step 1): Add 750 µL of heptane to each well and allow it to soak for 5 minutes.

  • Analyte Elution (Step 2): Add a second aliquot of 750 µL of heptane to each well and let it soak for another 5 minutes. Apply a final pulse of vacuum to elute the analytes into a clean 96-well collection plate.

  • Evaporation: Evaporate the eluate to dryness at room temperature under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent (Mobile Phase A:Mobile Phase B, 70:30, v/v).

  • Final Mixing: Gently vortex the collection plate for 60 seconds to ensure the analytes are fully dissolved. The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm)

  • Mobile Phase A: 2 mM Ammonium Formate in Water with 0.1% Formic Acid[5]

  • Mobile Phase B: 2 mM Ammonium Formate in 99% Methanol/1% Water with 0.1% Formic Acid[5]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 15 µL

  • Column Temperature: 40 °C

  • Run Time: Approximately 8 minutes

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Desolvation Temperature: 450 °C[5]

  • Source Temperature: 120 °C[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data for the analysis of key vitamin D metabolites. The specific MRM transitions for each analyte and the internal standard should be optimized for the specific mass spectrometer being used.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
25-OH-D3401.3383.3
25-OH-D2413.3395.3
1α,25-(OH)2-D3417.3399.3
1α,25-(OH)2-D2429.3411.3
1α,25-(OH)2-D2-d6 (IS)435.3417.3

Table 2: Method Performance Characteristics

AnalyteRetention Time (min)Linearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
25-OH-D3~3.82 - 100290-110< 10< 15
25-OH-D2~4.12 - 100290-110< 10< 15
1α,25-(OH)2-D3~2.30.025 - 50.02585-115< 15< 20
1α,25-(OH)2-D2~2.50.025 - 50.02585-115< 15< 20

LLOQ: Lower Limit of Quantification. Data compiled from multiple sources and represent typical performance.[1][4][6][7][8]

Mandatory Visualizations

Vitamin D Metabolism and Signaling Pathway

VitaminD_Pathway Sun Sunlight (UVB) Skin Skin (7-dehydrocholesterol) Sun->Skin VitaminD Vitamin D3 (Cholecalciferol) Vitamin D2 (Ergocalciferol) Skin->VitaminD Diet Dietary Intake (Vitamin D2 & D3) Diet->VitaminD Liver Liver (CYP2R1, CYP27A1) VitaminD->Liver Metabolite25OHD 25-hydroxyvitamin D (25-OH-D) Liver->Metabolite25OHD 25-hydroxylation Kidney Kidney (CYP27B1) Metabolite25OHD->Kidney ActiveMetabolite 1α,25-dihydroxyvitamin D (1,25-(OH)2-D) Kidney->ActiveMetabolite 1α-hydroxylation VDR Vitamin D Receptor (VDR) ActiveMetabolite->VDR Binds to VDR_RXR VDR/RXR Complex VDR->VDR_RXR Forms heterodimer with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates BiologicalEffects Biological Effects (Calcium Homeostasis, etc.) Gene->BiologicalEffects

Caption: Vitamin D Metabolism and Genomic Signaling Pathway.

Experimental Workflow

Experimental_Workflow Start Start: Human Serum Sample (150 µL) Add_IS Add Internal Standard (1α,25-(OH)2-D2-d6) & Precipitation Solution Start->Add_IS Vortex1 Vortex (1 min) Add_IS->Vortex1 Load_SLE Load onto SLE Plate (300 µL) Vortex1->Load_SLE Elute Elute with Heptane (2 x 750 µL) Load_SLE->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Vortex2 Vortex (1 min) Reconstitute->Vortex2 LC_MS LC-MS/MS Analysis (UPLC-QqQ) Vortex2->LC_MS Data Data Acquisition & Quantification LC_MS->Data

Caption: LC-MS/MS Experimental Workflow for Vitamin D Metabolites.

References

Quantitative Analysis of Vitamin D Analogs Using 1α,25-Dihydroxyvitamin D2-D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed framework for the quantitative analysis of vitamin D analogs, specifically focusing on the use of 1α,25-Dihydroxyvitamin D2-D6 (1α,25(OH)₂D₂-D6) as an internal standard. The methodologies outlined are primarily centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for accurate and sensitive quantification of vitamin D metabolites.[1][2]

Introduction

The accurate measurement of vitamin D and its metabolites is crucial for assessing vitamin D status and its role in various physiological processes and disease states.[3] The biologically active form, 1α,25-dihydroxyvitamin D, exists in two primary forms: 1α,25-dihydroxyvitamin D₃ (1α,25(OH)₂D₃) and 1α,25-dihydroxyvitamin D₂ (1α,25(OH)₂D₂). Due to their low circulating concentrations, highly sensitive and specific analytical methods are required for their quantification.[4][5] The use of a stable isotope-labeled internal standard, such as 1α,25-Dihydroxyvitamin D₂-D6, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the vitamin D signaling pathway and a general experimental workflow for the quantitative analysis of its analogs.

Vitamin_D_Signaling_Pathway cluster_synthesis Vitamin D Synthesis and Activation cluster_action Cellular Action Sunlight (UVB) Sunlight (UVB) Skin Skin Sunlight (UVB)->Skin Vitamin D3 Vitamin D3 Skin->Vitamin D3 Diet (D2, D3) Diet (D2, D3) Diet (D2, D3)->Vitamin D3 Vitamin D2 Vitamin D2 Diet (D2, D3)->Vitamin D2 Liver Liver Vitamin D3->Liver Vitamin D2->Liver 25(OH)D 25(OH)D Liver->25(OH)D CYP2R1, CYP27A1 Kidney Kidney 25(OH)D->Kidney 1,25(OH)2D 1,25(OH)2D Kidney->1,25(OH)2D CYP27B1 VDR VDR 1,25(OH)2D->VDR VDR/RXR Complex VDR/RXR Complex VDR->VDR/RXR Complex RXR RXR RXR->VDR/RXR Complex VDRE VDRE VDR/RXR Complex->VDRE Gene Transcription Gene Transcription VDRE->Gene Transcription Biological Response Biological Response Gene Transcription->Biological Response

Caption: Vitamin D metabolic activation and genomic signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation Steps Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Sample Preparation Sample Preparation Internal Standard Spiking->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Protein Precipitation Protein Precipitation Extraction Extraction Derivatization Derivatization

References

Application Notes and Protocols for Vitamin D Analysis Using Derivatization Techniques and Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of vitamin D and its metabolites is crucial for clinical diagnostics, nutritional assessment, and pharmaceutical research. Due to their inherently low ionization efficiency in mass spectrometry, derivatization is a critical step to enhance detection sensitivity and selectivity. This document provides detailed application notes and protocols for the derivatization of vitamin D compounds, emphasizing the use of stable isotope-labeled internal standards for robust and reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The most common derivatization strategy involves the use of Cookson-type reagents, which react with the cis-diene moiety of vitamin D through a Diels-Alder cycloaddition.[1][2] This reaction significantly improves the ionization efficiency of the analytes.[3][4][5] 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a widely used and commercially available Cookson-type reagent for this purpose.[6] The use of stable isotope-labeled internal standards, such as deuterium-labeled vitamin D metabolites, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[4][5][7][8]

Derivatization Workflow Overview

The general workflow for vitamin D analysis using derivatization and internal standards involves several key steps: sample preparation, derivatization, and LC-MS/MS analysis. The following diagram illustrates this process.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Serum/Plasma Sample Spike Spike with Internal Standards Sample->Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Protein_Precipitation Extraction Extraction (LLE or SPE) Protein_Precipitation->Extraction Derivatization Add Derivatization Reagent (e.g., PTAD) Extraction->Derivatization Incubation Incubation (Controlled Temperature & Time) Derivatization->Incubation LC_Separation LC Separation Incubation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection

Caption: General workflow for vitamin D analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance of various derivatization-based LC-MS/MS methods for the analysis of key vitamin D metabolites.

Table 1: Limits of Quantification (LOQ) for Vitamin D Metabolites

AnalyteDerivatization ReagentMatrixLOQReference
1α,25(OH)₂D₃PTADHuman Serum25 pg/mL[9]
1α,25(OH)₂D₂PTADHuman Serum25 pg/mL[9]
25(OH)D₃PTADHuman Serum1.0 ng/mL[10]
25(OH)D₂PTADHuman Serum1.0 ng/mL[10]
24R,25(OH)₂D₃PTADHuman Serum25 pg/mL[9]
1,25(OH)₂D₃PTADHuman Plasma10-20 pg/mL[1]
1,25(OH)₂D₂PTADHuman Plasma10-20 pg/mL[1]
25(OH)D₃INCFinger-prick Blood Plasma1.0 ng/mL[11]
1,25(OH)₂D₃Amplifex dieneHuman Serum5 pg/mL

Table 2: Recovery and Precision Data

AnalyteSample PreparationRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Vitamin D MetabolitesLLE and Derivatization81.66 - 110.310.06 - 6.380.20 - 6.82[10]
Vitamin D MetabolitesSPE and Derivatization55 - 851.6 - 4.13.7 - 6.8[1]
25(OH)D₃SPE96.3< 4.2Not Reported[12]
25(OH)D₂SPE94.4< 4.2Not Reported[12]
1α,25(OH)₂D₃SPENot Reported5 - 16Not Reported[9]

Experimental Protocols

Protocol 1: PTAD Derivatization for the Analysis of Multiple Vitamin D Metabolites in Human Serum

This protocol is adapted from methodologies described for the simultaneous quantification of several vitamin D metabolites.[1][9][10]

1. Materials and Reagents

  • Vitamin D metabolite standards (e.g., 25(OH)D₂, 25(OH)D₃, 1α,25(OH)₂D₂, 1α,25(OH)₂D₃)

  • Stable isotope-labeled internal standards (e.g., d₆-25(OH)D₃)

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Human serum (calibrators, quality controls, and unknown samples)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ethyl acetate (anhydrous)

  • Water (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether)

2. Sample Preparation

  • Thaw human serum samples at room temperature.

  • To 100 µL of serum in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., 200 ng/mL d₆-25(OH)D₃ in methanol).[10]

  • Vortex for 30 seconds to allow for equilibration.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Extraction (Choose one):

    • SPE: Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant, wash with an appropriate aqueous solution, and elute with an organic solvent (e.g., methanol).

    • LLE: Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge to separate the layers. Collect the organic layer.

  • Evaporate the extracted sample to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

  • Prepare a fresh PTAD solution (e.g., 0.1-0.5 mg/mL in anhydrous ethyl acetate or acetonitrile).[1][13]

  • Reconstitute the dried extract in 50 µL of the PTAD solution.

  • Vortex for 30 seconds.

  • Incubate the mixture. Optimal conditions may vary, but common starting points are 30 minutes to 1 hour at room temperature or 10 minutes at 60°C.[1][10][13]

  • After incubation, evaporate the solvent under nitrogen.

  • Reconstitute the derivatized sample in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC Column: C18 or PFP column suitable for steroid analysis.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to separate the derivatized vitamin D metabolites.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for each derivatized analyte and internal standard.

Protocol 2: One-Pot Double Derivatization for Improved Separation of Vitamin D₃ Metabolites

This advanced protocol involves a sequential Diels-Alder reaction and acetylation to improve the chromatographic separation of isomeric vitamin D metabolites.[2][14][15]

1. Materials and Reagents

  • All reagents from Protocol 1.

  • Acetic anhydride

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP)

2. Sample Preparation

  • Follow steps 1-8 in the Sample Preparation section of Protocol 1.

3. One-Pot Double Derivatization

  • Step 1: PTAD Derivatization

    • Prepare a fresh PTAD solution (0.5 mg/mL in anhydrous acetonitrile containing 2% acetic acid).[14]

    • Add 25 µL of the PTAD solution to the dried residue.

    • Vortex and let the reaction proceed for 1 hour at room temperature, protected from light.[15]

  • Step 2: Acetylation

    • Prepare a fresh esterification solution (e.g., 2 mg/mL DMAP in a 2:1 v/v mixture of pyridine and acetic anhydride).[14][15]

    • Add 25 µL of the esterification solution to the reaction mixture from Step 1.

    • Vortex and let the reaction proceed for another hour at room temperature in the dark.[15]

  • Stop the reaction by adding 50 µL of methanol.

  • Evaporate the sample to dryness under reduced pressure.

  • Reconstitute the final derivatized sample in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC and MS conditions are similar to Protocol 1, but the chromatographic gradient will need to be re-optimized to achieve baseline separation of the double-derivatized isomers. A C18 stationary phase can be effectively used with this method.[14]

Signaling Pathways and Logical Relationships

The derivatization reaction with Cookson-type reagents follows a specific chemical pathway. The diagram below illustrates the Diels-Alder reaction between vitamin D and PTAD.

Diels_Alder_Reaction cluster_product Product VitaminD Vitamin D (cis-diene) Adduct PTAD-Vitamin D Adduct (Improved Ionization) VitaminD->Adduct [4+2] Cycloaddition PTAD PTAD (dienophile) PTAD->Adduct [4+2] Cycloaddition

Caption: Diels-Alder reaction of vitamin D and PTAD.

Conclusion

Derivatization is an indispensable technique for the sensitive and reliable quantification of vitamin D and its metabolites by LC-MS/MS. The use of Cookson-type reagents, particularly PTAD, in conjunction with stable isotope-labeled internal standards, provides a robust analytical workflow. The detailed protocols and quantitative data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate high-performance analytical methods for vitamin D analysis. The choice of a specific protocol will depend on the target analytes, required sensitivity, and available instrumentation. The one-pot double derivatization method offers an elegant solution for resolving challenging isomeric separations.

References

High-Resolution Mass Spectrometry for Precise Quantification of 1,25-Dihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,25-dihydroxyvitamin D, the biologically active form of vitamin D, is a critical steroid hormone that plays a pivotal role in calcium and phosphate homeostasis, bone health, and the regulation of various cellular processes.[1] Its two primary forms are 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂) and 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). Accurate quantification of these metabolites, particularly 1,25(OH)₂D₂, which is derived from plant-based ergocalciferol (vitamin D2), is essential in nutritional studies, pharmacokinetic research, and clinical diagnostics. Due to its extremely low circulating concentrations in the picogram-per-milliliter (pg/mL) range, its analysis presents a significant analytical challenge.[2]

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as the gold standard for the quantification of vitamin D metabolites, offering superior sensitivity, specificity, and accuracy compared to traditional immunoassay methods.[3] This application note provides a detailed protocol for the quantification of 1,25-dihydroxyvitamin D2 in human serum using LC-HRMS, including comprehensive experimental procedures and data presentation.

Vitamin D Signaling Pathway

The biological effects of 1,25-dihydroxyvitamin D are mediated through its interaction with the vitamin D receptor (VDR), a nuclear transcription factor. Upon binding, the 1,25(OH)₂D-VDR complex forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] This signaling cascade regulates a multitude of physiological processes, including those involved in immune response and cell survival.[4]

VitaminD_Signaling_Pathway cluster_cell Target Cell 1,25(OH)2D2 1,25(OH)2D2 VDR VDR 1,25(OH)2D2->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Modulates

Caption: Vitamin D Signaling Pathway.

Experimental Protocol: Quantification of 1,25-Dihydroxyvitamin D2

This protocol outlines a robust and sensitive method for the quantification of 1,25(OH)₂D₂ from human serum, adapted from established methodologies.[1]

Sample Preparation

The extremely low circulating levels of 1,25(OH)₂D₂ necessitate a meticulous sample preparation procedure to remove interferences and enrich the analyte. This often involves a combination of protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and derivatization.

Materials:

  • Human serum samples

  • Internal Standard (IS): Deuterated 1,25-dihydroxyvitamin D2 (d6-1,25(OH)₂D₂)

  • Acetonitrile (ACN)

  • Hexane

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Derivatization agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione - PTAD)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Spiking: To 500 µL of serum sample, add the deuterated internal standard (d6-1,25(OH)₂D₂) to account for matrix effects and procedural losses.

  • Protein Precipitation: Add 1.5 mL of acetonitrile to the serum sample. Vortex vigorously for 1 minute to precipitate proteins.[6]

  • Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 50% methanol in water to remove polar interferences.

    • Elute the analyte with 1 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of a derivatizing agent solution (e.g., PTAD in acetonitrile). This step is crucial for enhancing the ionization efficiency of 1,25(OH)₂D₂.[7][8]

  • Final Reconstitution: After incubation, evaporate the derivatization agent and reconstitute the sample in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient: A typical gradient starts at 50% B, increases to 95% B over 8 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.

HRMS Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[6][8] APCI can be less susceptible to matrix effects for this analysis.[8]

  • Scan Mode: Full scan with data-dependent MS/MS (dd-MS²) or parallel reaction monitoring (PRM) for high selectivity and accurate mass measurement.

  • Resolution: A resolving power of at least 60,000 (FWHM) is recommended to ensure specificity.[6]

  • Precursor Ion (m/z): [M+H]⁺ of derivatized 1,25(OH)₂D₂

  • Product Ions (m/z): Specific fragment ions of the derivatized analyte.

Experimental_Workflow Serum Serum Sample + Internal Standard PP Protein Precipitation (Acetonitrile) Serum->PP Centrifuge Centrifugation PP->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Dry Evaporation SPE->Dry Deriv Derivatization (PTAD) Dry->Deriv Recon Reconstitution Deriv->Recon LCMS LC-HRMS Analysis Recon->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Experimental Workflow for 1,25(OH)₂D₂ Quantification.

Quantitative Data Summary

The performance of LC-HRMS methods for 1,25-dihydroxyvitamin D quantification is characterized by excellent linearity, low limits of quantification, and high precision. The following tables summarize typical quantitative data from various published methods.

Table 1: Linearity and Limit of Quantification (LLOQ)

AnalyteLinearity Range (pg/mL)LLOQ (pg/mL)Reference
1,25(OH)₂D₂5 - 5005
1,25(OH)₂D₂10 - 50010[2]
1,25(OH)₂D₂4.0 - 160.04.0[1]
1,25(OH)₂D₂10 - 20 (estimated)10 - 20[9]

Table 2: Precision and Accuracy

AnalyteConcentration (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
1,25(OH)₂D₂Low QC< 15%< 15%< 15%
1,25(OH)₂D₂Mid QC< 15%< 15%< 15%
1,25(OH)₂D₂High QC< 15%< 15%< 15%
1,25(OH)₂D₂N/A1.6 - 4.1%3.7 - 6.8%N/A

Conclusion

The use of high-resolution mass spectrometry provides a highly sensitive, specific, and reliable method for the quantification of 1,25-dihydroxyvitamin D2 in complex biological matrices like human serum. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals engaged in vitamin D research. The combination of meticulous sample preparation, optimized LC-HRMS conditions, and appropriate data analysis enables the accurate measurement of this low-abundance, biologically crucial hormone.

References

Troubleshooting & Optimization

Troubleshooting isotopic exchange in 1alpha, 25-Dihydroxy VD2-D6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1α,25-Dihydroxy Vitamin D2-D6 (1α,25-Dihydroxy VD2-D6). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 1α,25-Dihydroxy VD2-D6, and what is its primary application in research?

1α,25-Dihydroxy VD2-D6 is the deuterated form of 1α,25-Dihydroxy Vitamin D2, the biologically active form of vitamin D2. It is primarily used as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The six deuterium atoms increase its molecular weight, allowing it to be distinguished from the endogenous, non-deuterated analyte while behaving chemically and physically similarly during sample extraction, chromatography, and ionization.

Q2: Why is my 1α,25-Dihydroxy VD2-D6 signal decreasing or inconsistent in my LC-MS/MS analysis?

Signal loss or inconsistency with deuterated standards like 1α,25-Dihydroxy VD2-D6 is often attributed to isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents). This phenomenon, also known as back-exchange, leads to a decrease in the signal of the deuterated internal standard and can result in the appearance of a "ghost peak" at the mass of the unlabeled analyte, compromising the accuracy of quantification.

Q3: What are the primary factors that influence isotopic exchange in 1α,25-Dihydroxy VD2-D6?

The rate of hydrogen-deuterium exchange is influenced by several key factors:

  • pH: Both acidic and basic conditions can catalyze deuterium exchange. For many deuterated compounds, the minimum exchange rate is observed in a slightly acidic pH range of 2.5-3.0.

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.

  • Solvent Composition: Protic solvents, such as water and methanol, can readily donate protons and facilitate exchange. Aprotic solvents like acetonitrile and dioxane are generally preferred for storage and sample preparation when possible.

  • Position of Deuterium Labels: Deuterium atoms on heteroatoms (e.g., oxygen in hydroxyl groups) are highly susceptible to exchange. While the deuterium atoms in commercially available 1α,25-Dihydroxy VD2-D6 are typically on the side chain, it is crucial to be aware of the specific labeling pattern of your standard.

Q4: Are there specific quantitative data available on the stability of 1α,25-Dihydroxy VD2-D6 under different conditions?

While the general principles of isotopic exchange are well-established, specific quantitative data on the rate of deuterium exchange for 1α,25-Dihydroxy VD2-D6 under a wide range of pH, temperature, and solvent conditions are not extensively published in publicly available literature. Therefore, it is highly recommended that users perform in-house stability studies to determine the optimal conditions for their specific analytical methods and matrices.

Troubleshooting Guide

Issue: A significant decrease in the internal standard (1α,25-Dihydroxy VD2-D6) signal and/or the appearance of a peak at the mass of the unlabeled analyte in blank samples.

This is a classic indication of isotopic exchange. Follow the troubleshooting workflow below to identify and mitigate the source of the problem.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Isotopic Exchange in 1α,25-Dihydroxy VD2-D6 start Start: Inconsistent IS Signal check_storage 1. Review Storage Conditions - Solvent (Aprotic?) - Temperature (-20°C or -80°C?) - pH of stock solution start->check_storage check_sample_prep 2. Examine Sample Preparation - Solvents (Protic?) - pH of buffers/reagents - Temperature during extraction - Evaporation/reconstitution steps check_storage->check_sample_prep check_lc_conditions 3. Evaluate LC-MS/MS Conditions - Mobile phase pH - Column temperature - Autosampler temperature check_sample_prep->check_lc_conditions perform_stability_study 4. Conduct Stability Study - Incubate IS in matrix and solvents - Analyze at time points check_lc_conditions->perform_stability_study solution Solution: - Use aprotic solvents - Adjust pH to 2.5-3.0 - Lower temperature - Minimize exposure to protic solvents perform_stability_study->solution Identify source of exchange end Problem Resolved solution->end

Caption: A stepwise workflow to troubleshoot and resolve isotopic exchange issues with 1α,25-Dihydroxy VD2-D6.

Data on Factors Affecting Stability

While specific kinetic data for 1α,25-Dihydroxy VD2-D6 is limited, the following table summarizes the key factors influencing its stability and provides recommended conditions to minimize isotopic exchange.

FactorCondition to AvoidRecommended ConditionRationale
pH Highly acidic (<2) or basic (>7)pH 2.5 - 4.0Minimizes acid/base-catalyzed exchange.
Temperature Elevated temperatures (>25°C)Store at -20°C or -80°C; use cooled autosampler (4°C)Reduces the rate of chemical reactions, including isotopic exchange.
Solvent Protic solvents (e.g., water, methanol) for long-term storageAprotic solvents (e.g., acetonitrile, dioxane) for stock solutionsAprotic solvents lack exchangeable protons, thus preserving the deuterium labels.
Light Exposure to direct sunlight or UV lightStore in amber vials or protect from lightVitamin D analogs are known to be sensitive to light-induced degradation.

Experimental Protocols

Protocol for In-House Stability Assessment of 1α,25-Dihydroxy VD2-D6

Objective: To evaluate the stability of 1α,25-Dihydroxy VD2-D6 under specific experimental conditions (e.g., in a particular biological matrix or solvent).

Materials:

  • 1α,25-Dihydroxy VD2-D6 stock solution

  • Blank biological matrix (e.g., plasma, serum)

  • Sample preparation and reconstitution solvents

  • LC-MS/MS system

Methodology:

  • Prepare three sets of samples in triplicate:

    • Set A (T=0 Control): Spike a known concentration of 1α,25-Dihydroxy VD2-D6 into the blank matrix. Immediately process these samples according to your standard protocol and analyze.

    • Set B (Matrix Incubation): Spike the same concentration of 1α,25-Dihydroxy VD2-D6 into the blank matrix. Incubate these samples under the conditions you wish to test (e.g., room temperature for 4 hours, 4°C for 24 hours). After incubation, process and analyze.

    • Set C (Solvent Incubation): Spike the same concentration of 1α,25-Dihydroxy VD2-D6 into your final reconstitution solvent. Incubate under the same conditions as Set B. Analyze these samples.

  • LC-MS/MS Analysis:

    • Analyze all samples, monitoring the transitions for both 1α,25-Dihydroxy VD2-D6 and the corresponding unlabeled 1α,25-Dihydroxy Vitamin D2.

  • Data Analysis:

    • Compare the peak area of 1α,25-Dihydroxy VD2-D6 in Set B and Set C to the average peak area in Set A.

    • A significant decrease in the peak area of the deuterated internal standard in the incubated samples suggests instability.

    • Examine the chromatograms for the appearance or increase in the peak area of the unlabeled analyte in the incubated samples, which would confirm isotopic exchange.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential pathway of isotopic exchange and the factors that influence it.

IsotopicExchangePathway Factors Influencing Isotopic Exchange VD2_D6 1α,25-Dihydroxy VD2-D6 Exchange Isotopic Exchange (D replaced by H) VD2_D6->Exchange VD2 Unlabeled 1α,25-Dihydroxy VD2 Exchange->VD2 Protic_Solvent Protic Solvent (e.g., H2O, MeOH) Protic_Solvent->Exchange High_Temp High Temperature High_Temp->Exchange Extreme_pH Extreme pH (<2 or >7) Extreme_pH->Exchange

Caption: A diagram illustrating the factors that can promote the isotopic exchange of 1α,25-Dihydroxy VD2-D6.

Technical Support Center: Overcoming Matrix Effects in 1α,25-Dihydroxy VD2-D6 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 1α,25-Dihydroxy VD2-D6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 1α,25-Dihydroxy VD2-D6?

A1: Matrix effects are the alteration of ionization efficiency for the target analyte by co-eluting compounds from the sample matrix. In the context of 1α,25-Dihydroxy VD2-D6 analysis, components of biological samples like plasma or serum, particularly phospholipids, can suppress or enhance the ionization of the analyte and its internal standard in the mass spectrometer's ion source. This interference can lead to inaccurate and imprecise quantification, compromising the reliability of the results.[1][2]

Q2: Why are phospholipids a primary concern for matrix effects in this analysis?

A2: Phospholipids are abundant in biological matrices such as plasma and serum.[3] During sample preparation, especially with simpler methods like protein precipitation, phospholipids are often co-extracted with the analytes of interest. When introduced into the LC-MS/MS system, they can cause significant ion suppression, foul the mass spectrometer source, and shorten the lifespan of the analytical column.[3]

Q3: How does the use of a stable isotope-labeled internal standard like 1α,25-Dihydroxy VD2-D6 help in mitigating matrix effects?

A3: A stable isotope-labeled internal standard (SIL-IS) is considered the most reliable tool to compensate for matrix effects.[4] 1α,25-Dihydroxy VD2-D6 is chemically identical to the analyte (1α,25-Dihydroxy VD2) but has a different mass due to the deuterium labels. It co-elutes with the analyte and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, variations in ionization efficiency caused by matrix effects can be normalized, leading to more accurate and precise quantification.[5][6][7]

Q4: What are the most effective sample preparation techniques to minimize matrix effects?

A4: Several sample preparation techniques can be employed to reduce matrix effects. The choice of method depends on the required level of cleanliness, throughput, and available resources. Common and effective techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it is often insufficient for removing phospholipids, leading to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[8]

  • Solid-Phase Extraction (SPE): Provides even cleaner extracts by utilizing specific sorbents to retain the analyte while matrix components are washed away.[9][10]

  • Phospholipid Removal Plates/Cartridges: These are specialized products, such as HybridSPE®, that selectively remove phospholipids from the sample extract, significantly reducing matrix effects and improving assay robustness.[1][9][11]

Q5: Can the choice of ionization technique affect the severity of matrix effects?

A5: Yes, the ionization technique can influence the extent of matrix effects. Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for vitamin D analysis as it is generally less susceptible to matrix effects, particularly from phospholipids.[12][13] APCI can also offer improved sensitivity for certain vitamin D metabolites.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape / Tailing Column contamination from insufficient sample cleanup.- Implement a more rigorous sample preparation method such as SPE or phospholipid removal plates. - Use a guard column to protect the analytical column. - Develop a column washing step in the gradient elution program.
Low Analyte Response / Signal Suppression Significant matrix effects from co-eluting phospholipids.- Optimize the sample preparation protocol to remove phospholipids more effectively (e.g., switch from PPT to LLE or SPE, or use phospholipid removal products). - Dilute the sample extract if the analyte concentration is sufficiently high. - Adjust the chromatographic method to separate the analyte from the interfering matrix components.
High Variability in Results (Poor Precision) Inconsistent matrix effects across different samples.- Ensure the consistent and correct use of the stable isotope-labeled internal standard (1α,25-Dihydroxy VD2-D6). - Automate the sample preparation process to improve reproducibility. - Employ a more robust sample cleanup method to minimize sample-to-sample variation in matrix components.
Gradual Decrease in Signal Intensity Over a Run Accumulation of matrix components in the ion source or on the column.- Clean the mass spectrometer's ion source. - Implement a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste. - Improve the sample cleanup procedure to reduce the amount of non-volatile matrix components injected.
Inaccurate Quantification Non-co-eluting interferences or improper calibration.- Verify the chromatographic separation to ensure no isobaric interferences are co-eluting with the analyte or internal standard. - Prepare calibrators and quality control samples in a matrix that closely mimics the study samples to account for consistent matrix effects. - Consider the standard addition method for individual samples if matrix effects are highly variable and unpredictable.[4]

Experimental Protocols and Data

Comparison of Sample Preparation Techniques for Phospholipid Removal

The following table summarizes the effectiveness of different sample preparation methods in reducing phospholipid-based matrix effects.

Sample Preparation Method Relative Phospholipid Removal Efficiency Impact on Analyte Signal Reference
Protein Precipitation (PPT)LowSignificant signal suppression (up to 40% reduction reported for some vitamin D metabolites).
Liquid-Liquid Extraction (LLE)Moderate to HighImproved signal response compared to PPT.[8]
Solid-Phase Extraction (SPE)HighSignificant reduction in ion suppression and cleaner chromatograms.[10]
HybridSPE®-PhospholipidVery High (>95%)Substantial improvement in signal-to-noise and recovery.[3]
Ostro™ Pass-through Sample PreparationHighEffective phospholipid removal without loss of analyte response.
Detailed Methodologies

1. Protein Precipitation Followed by Phospholipid Depletion (HybridSPE®-PLus)

This method is suitable for removing both proteins and phospholipids, providing a clean extract for LC-MS/MS analysis.

  • Sample Preparation:

    • To 100 µL of serum or plasma, add 300 µL of 1% formic acid in acetonitrile containing the 1α,25-Dihydroxy VD2-D6 internal standard.

    • Vortex mix thoroughly for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a HybridSPE®-PLus 96-well plate.

    • Apply vacuum at 10" Hg for 4 minutes to pass the sample through the sorbent.

    • Collect the filtrate for direct injection or further evaporation and reconstitution.

2. Liquid-Liquid Extraction (LLE)

LLE is a classic technique for separating analytes from a complex matrix.

  • Sample Preparation:

    • To 100 µL of serum or plasma, add the 1α,25-Dihydroxy VD2-D6 internal standard.

    • Add 200 µL of a protein precipitation solvent (e.g., methanol or acetonitrile) and vortex.

    • Add 500 µL of an extraction solvent (e.g., hexane or methyl tert-butyl ether).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.[14][15]

Visualizations

Experimental_Workflow General Experimental Workflow for 1α,25-Dihydroxy VD2-D6 Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Serum/Plasma) Add_IS Add 1α,25-Dihydroxy VD2-D6 Internal Standard Sample->Add_IS Extraction Extraction & Cleanup (PPT, LLE, SPE, or Phospholipid Removal) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Separation LC Separation (e.g., Reversed-Phase C18) Evap_Recon->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration & Ratio Calculation) MS_Detection->Data_Processing Result Final Concentration Data_Processing->Result

Caption: A generalized workflow for the LC-MS/MS analysis of 1α,25-Dihydroxy VD2-D6.

Troubleshooting_Logic Troubleshooting Logic for Poor LC-MS/MS Results Start Inaccurate or Imprecise Results Check_IS Check Internal Standard Response Start->Check_IS Check_Chroma Review Chromatography (Peak Shape, Retention Time) Check_IS->Check_Chroma IS Response OK Evaluate_Sample_Prep Evaluate Sample Preparation Method Check_IS->Evaluate_Sample_Prep IS Response Variable Check_Chroma->Evaluate_Sample_Prep Poor Peak Shape Optimize_LC Optimize LC Method Check_Chroma->Optimize_LC Co-elution Issues Evaluate_Sample_Prep->Optimize_LC Implement Cleaner Method Solution Improved Results Evaluate_Sample_Prep->Solution Cleanup Improved Optimize_MS Optimize MS Parameters Optimize_LC->Optimize_MS Optimize_MS->Solution

Caption: A logical flow for troubleshooting common issues in the LC-MS/MS analysis.

References

Technical Support Center: Vitamin D Assays Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of deuterated internal standards in vitamin D assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a deuterated internal standard in my vitamin D LC-MS/MS assay?

A1: Deuterated internal standards are considered the gold standard for quantitative mass spectrometry in vitamin D analysis.[1] Their primary advantages stem from their chemical and physical similarity to the endogenous analyte.[1] This ensures they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer.[1] By adding a known amount of the deuterated standard at the beginning of the analytical process, it corrects for variability in sample preparation, matrix effects, and instrument response.[1] The ratio of the analyte signal to the internal standard signal is used for quantification, effectively canceling out these sources of error.[1]

Q2: Can deuterated internal standards completely eliminate issues related to matrix effects?

A2: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[2][3] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[3] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[3] This is referred to as a differential matrix effect.[3]

Q3: What is isobaric interference, and how does it affect vitamin D assays?

A3: Isobaric interference occurs when compounds with the same nominal mass-to-charge ratio as the analyte of interest are not chromatographically separated, leading to an overestimation of the analyte concentration.[4][5][6] In vitamin D analysis, common isobaric interferences include C3-epimers (e.g., 3-epi-25OHD₃) and other structurally similar metabolites.[4][5][6] These interferences are a significant challenge as they can co-elute with the target vitamin D metabolites and have identical masses, making them indistinguishable by the mass spectrometer without adequate chromatographic separation.[4][5][6]

Q4: Are C3-epimers a significant concern for all patient populations?

A4: The interference from C3-epimers can be particularly significant in infants and pregnant women, where the proportion of these epimers relative to the primary vitamin D metabolites can be higher.[5] While routine vitamin D blood tests for healthy adults may not be significantly affected by epimeric interference when using LC-MS/MS assays, it is crucial to consider this potential pitfall, especially in specific populations.[5]

Q5: What is deuterium exchange, and can it impact my results?

A5: Deuterium exchange is the potential for deuterium atoms on a labeled internal standard to be replaced by protons from the surrounding solution or within the mass spectrometer. This can compromise the accuracy of the results. If the deuterated internal standard loses its deuterium, it can lead to a "false positive" where the internal standard is detected as the unlabeled analyte. More critically, inconsistent loss of deuterium across samples can lead to irreproducible internal standard signals and erroneously high analyte concentrations. The stability of the deuterium label depends on its position within the molecule; labels in non-exchangeable positions are preferred.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inaccurate quantification (overestimation of vitamin D levels) Isobaric Interference: Co-elution of epimers (e.g., 3-epi-25OHD₃) or other isobars with the target analyte.[4][5][6]Optimize Chromatography: Improve chromatographic separation to resolve the analyte from interfering isobars. This may involve using specialized columns (e.g., chiral columns), adjusting the mobile phase, or using chemical derivatization.[4][6][7] Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can help distinguish between compounds with very similar masses.[8]
Poor reproducibility of analyte/internal standard area ratio Differential Matrix Effects: The analyte and internal standard experience different degrees of ion suppression or enhancement due to slight chromatographic separation.[2][3]Improve Chromatographic Co-elution: Adjust chromatographic conditions to ensure the analyte and internal standard co-elute as closely as possible. Evaluate Different Internal Standards: Consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts compared to deuterated standards.[9][10] Enhance Sample Cleanup: Implement more rigorous sample preparation techniques (e.g., solid-phase extraction) to remove interfering matrix components.[1]
Unexpectedly high or low analyte concentrations Deuterium Exchange: The deuterated internal standard may be losing or gaining deuterium atoms, leading to inaccurate quantification. Incorrect Internal Standard Concentration: An error in the preparation of the internal standard spiking solution will lead to a systematic bias.[3]Verify Internal Standard Stability: Assess the stability of the deuterated standard under your experimental conditions. Consider using an internal standard with deuterium labels in stable, non-exchangeable positions. Re-prepare and Verify Internal Standard Solution: Carefully prepare a fresh internal standard solution and verify its concentration.[3]
Analyte and deuterated internal standard do not co-elute Isotope Effect: The difference in mass between the analyte and the deuterated standard can sometimes lead to a slight separation on the chromatographic column.[3] Column Degradation: A loss of stationary phase or contamination of the column can affect the separation.[3]Optimize Chromatography: Adjust the gradient, flow rate, or temperature to minimize the separation. Replace Analytical Column: If the column is old or contaminated, replace it with a new one of the same type.[3]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Separation of 25OHD₃ from its Epimers and Isobars

This protocol is based on a method designed for the accurate identification and quantification of 25OHD₃ and 25OHD₂ by chromatographically separating them from their epimers and isobars.[4][6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a serum sample, add an internal standard (e.g., Stanozolol-D₃).[4][6]

  • Perform liquid-liquid extraction to isolate the vitamin D metabolites.

2. Chromatographic Separation:

  • Columns: Utilize tandem columns, such as a high-resolution ZORBAX C18 coupled to an ULTRON chiral column, with a guard column and inlet filter.[4][6]

  • Mobile Phase: Employ a suitable mobile phase for gradient elution.

  • Flow Rate: Maintain a constant flow rate.

  • Column Temperature: Control the column temperature to ensure reproducible retention times.

3. Mass Spectrometric Detection:

  • Ionization: Use a positive ion electrospray ionization (ESI) source.[4][6]

  • Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[4][6]

  • Transitions: Monitor at least three fragmentation transitions for each analyte and internal standard to ensure specificity.[4][6]

4. Data Analysis:

  • Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample add_is Add Deuterated Internal Standard serum->add_is lle Liquid-Liquid Extraction add_is->lle lc Chromatographic Separation (Tandem Columns) lle->lc ms Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant

Caption: Workflow for Vitamin D Analysis using LC-MS/MS.

pitfall_logic cluster_pitfalls Common Pitfalls cluster_consequences Consequences cluster_solutions Solutions isobaric Isobaric Interference (e.g., Epimers) inaccurate Inaccurate Quantification isobaric->inaccurate matrix Differential Matrix Effects matrix->inaccurate poor_repro Poor Reproducibility matrix->poor_repro exchange Deuterium Exchange exchange->inaccurate chromatography Optimize Chromatography chromatography->isobaric chromatography->matrix sample_prep Enhance Sample Prep sample_prep->matrix hrms Use High-Resolution MS hrms->isobaric stable_is Use Stable IS (e.g., ¹³C) stable_is->matrix stable_is->exchange

Caption: Pitfalls and Solutions in Vitamin D Assays.

References

Technical Support Center: Accurate Measurement of 1,25-Dihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate measurement of 1,25-dihydroxyvitamin D2 [1,25(OH)₂D₂]. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the quantification of this critical vitamin D metabolite.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the experimental workflow, leading to inaccurate measurements of 1,25(OH)₂D₂.

Question: Why am I observing poor sensitivity and high background noise in my LC-MS/MS analysis?

Answer: Poor sensitivity and high background noise in LC-MS/MS analysis of 1,25(OH)₂D₂ can stem from several factors, primarily related to sample preparation and analytical conditions. 1,25(OH)₂D₂ is a low-abundance, lipophilic molecule, making its measurement challenging.[1][2][3]

Troubleshooting Steps:

  • Optimize Sample Preparation: Inadequate removal of matrix components like phospholipids can cause ion suppression and reduce accuracy.[4][5]

    • Protein Precipitation: Ensure complete protein precipitation. A common method involves adding acetonitrile (containing an internal standard) to the serum sample.[6][7]

    • Solid-Phase Extraction (SPE): This is a frequently used technique for cleanup.[8]

    • Liquid-Liquid Extraction (LLE): LLE with solvents like hexane-ethyl acetate can effectively separate the analyte from interfering substances.[8]

    • Immunoextraction: This technique uses antibodies specific to 1,25(OH)₂D to enrich the analyte and remove interferences, significantly improving specificity.[9][10][11]

  • Enhance Ionization Efficiency: The low circulating concentrations of 1,25(OH)₂D₂ often necessitate derivatization to improve its ionization in the mass spectrometer.[1]

    • Derivatization Agents: Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and Amplifex can enhance the signal.[1] The use of lithium acetate has also been shown to improve ionization efficiency.[11][12]

  • Optimize LC-MS/MS Parameters:

    • Chromatographic Separation: Ensure baseline resolution of 1,25(OH)₂D₂ from its isomers and other vitamin D metabolites. Using a suitable column, such as an Ascentis Express F5, and optimizing the mobile phase can achieve this.

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for vitamin D metabolite analysis as it can reduce matrix effects and improve sensitivity.[8]

    • Mass Spectrometer Settings: Fine-tune parameters such as collision energy and gas settings for the specific analyte and instrument.[1]

Question: My immunoassay results for 1,25(OH)₂D show significant discrepancies with LC-MS/MS data. What could be the cause?

Answer: Discrepancies between immunoassays and LC-MS/MS are a well-documented issue in vitamin D testing.[13][14] The primary reason for this is often the cross-reactivity of antibodies used in immunoassays with other vitamin D metabolites.[13][15][16]

Troubleshooting Steps:

  • Evaluate Antibody Specificity: The antibodies in immunoassays may not be entirely specific to 1,25(OH)₂D₂ and can cross-react with other metabolites like 1,25(OH)₂D₃ and their epimers.[15][16][17] This can lead to an overestimation of the 1,25(OH)₂D₂ concentration.[13]

  • Consider the "Total" vs. "Specific" Measurement: Many immunoassays are designed to measure total 1,25(OH)₂D (D₂ and D₃ forms combined) and may not differentiate between them.[15][18][19] LC-MS/MS, on the other hand, can separate and specifically quantify each form.[4]

  • Method Comparison Studies: If possible, perform a method comparison study in your laboratory using a set of samples analyzed by both your immunoassay and a reference LC-MS/MS method. This will help to understand the bias and correlation between the two methods.[14]

  • Consult Assay Manufacturer's Data: Review the manufacturer's documentation for information on cross-reactivity with other vitamin D metabolites.[15]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for measuring 1,25(OH)₂D₂?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the measurement of vitamin D metabolites, including 1,25(OH)₂D₂.[8][12] This is due to its high specificity, sensitivity, and ability to separate and individually quantify different metabolites and their isomers.[4][13][20] However, it requires significant technical expertise and specialized equipment.[18]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis?

A2: Matrix effects, which can suppress or enhance the analyte signal, are a common challenge.[5][8] To minimize them:

  • Effective Sample Cleanup: Employ robust sample preparation techniques like SPE, LLE, or immunoextraction to remove interfering substances.[8][10][21]

  • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., d6-1,25(OH)₂D₂) in your samples.[1][9] This helps to correct for variations in sample processing and matrix effects.

  • Chromatographic Separation: Optimize your chromatography to separate the analyte from co-eluting matrix components.

  • Ionization Source Selection: As mentioned, APCI can be less susceptible to matrix effects than ESI for this class of compounds.[8]

Q3: Are there any specific considerations for sample collection and storage?

A3: Yes, proper sample handling is crucial for accurate results.

  • Sample Type: Serum is the most common matrix for 1,25(OH)₂D₂ measurement.[7][22]

  • Storage: Samples should be protected from light and stored frozen, typically at -20°C or -80°C, to prevent degradation.[1][7]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can affect the stability of the analyte.[14]

Data Presentation

Table 1: Performance Comparison of Analytical Methods for 1,25-Dihydroxyvitamin D Measurement

FeatureLC-MS/MSImmunoassay (RIA/ELISA)
Specificity High (can distinguish D₂, D₃, and epimers)[4][13]Variable (prone to cross-reactivity)[13][15][16]
Sensitivity Very High (pg/mL levels)[1][12]High, but can be limited by background[2]
Accuracy High (considered the "gold standard")[8][12]Can be compromised by cross-reactivity[13][14]
Throughput Lower, more labor-intensive[13][18]High, suitable for automation[18]
Cost High (instrumentation and expertise)[18]Lower per sample

Table 2: Comparison of Immunoassay Performance with LC-MS/MS

StudyImmunoassay MethodCorrelation with LC-MS/MS (r)Bias
Zittermann et al.[14]Automated Immunoassay0.534Mean bias of -3.8 pg/mL (LC-MS/MS minus immunoassay)
Heijboer et al.[17]Roche Elecsys (CPB)-Minimal cross-reactivity with endogenous 3-epi-25(OH)D₃

Experimental Protocols

Detailed Methodology: Sample Preparation using Immunoextraction for LC-MS/MS

This protocol is a generalized representation based on common practices.[9][11][23][24]

  • Protein Precipitation:

    • To 500 µL of serum sample, add 10 µL of an internal standard solution (e.g., d6-1,25(OH)₂D₂).

    • Add a protein precipitation agent (e.g., acetonitrile) and vortex thoroughly.

    • Centrifuge to pellet the precipitated proteins.

  • Immunoextraction:

    • Transfer the supernatant to an ImmunoTube containing a solid-phase anti-1,25(OH)₂D antibody.

    • Incubate on a rotator for 1 hour at room temperature to allow the analyte to bind to the antibody.

    • Centrifuge the tube and discard the supernatant.

  • Washing:

    • Wash the ImmunoTube with a wash solution to remove non-specifically bound components. Repeat this step as necessary.

  • Elution:

    • Add an elution reagent to the ImmunoTube to release the bound 1,25(OH)₂D₂.

    • Centrifuge and collect the eluent.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis serum Serum Sample is Add Internal Standard serum->is Step 1 precip Protein Precipitation is->precip Step 2 immuno Immunoextraction precip->immuno Step 3 elute Elution & Reconstitution immuno->elute Step 4 lc LC Separation elute->lc Injection ms MS/MS Detection lc->ms Ionization data Data Analysis ms->data Quantification Troubleshooting_Logic cluster_lcms LC-MS/MS Issues cluster_ia Immunoassay Issues cluster_solutions Potential Solutions start Inaccurate 1,25(OH)₂D₂ Measurement sensitivity Poor Sensitivity / High Noise start->sensitivity matrix Matrix Effects (Ion Suppression) start->matrix separation Poor Chromatographic Separation start->separation discrepancy Discrepancy with LC-MS/MS start->discrepancy sample_prep Optimize Sample Preparation sensitivity->sample_prep derivatize Derivatization sensitivity->derivatize ms_params Optimize MS Parameters sensitivity->ms_params matrix->sample_prep is_use Use Internal Standard matrix->is_use lc_params Optimize LC Parameters separation->lc_params crossreact Cross-Reactivity discrepancy->crossreact check_spec Check Antibody Specificity crossreact->check_spec

References

Technical Support Center: Analysis of 1α, 25-Dihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1α, 25-Dihydroxyvitamin D2-D6 as an internal standard to address ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of 1α, 25-Dihydroxyvitamin D2?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, or even the complete inability to detect the analyte.[3][4] Given the very low physiological concentrations of 1α, 25-Dihydroxyvitamin D2 (in the pg/mL range), even minor ion suppression can have a significant impact on analytical sensitivity and data reliability.[5][6]

Q2: How does using 1α, 25-Dihydroxyvitamin D2-D6 help in addressing ion suppression?

A2: 1α, 25-Dihydroxyvitamin D2-D6 is a stable isotope-labeled internal standard (SIL-IS). Ideally, it has identical chemical and physical properties to the native analyte, meaning it co-elutes during chromatography and experiences the same degree of ion suppression.[4] By adding a known amount of the deuterated standard to the sample early in the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains constant even if both signals are suppressed, thus compensating for the matrix effect and leading to more accurate and precise results.[4]

Q3: What are the primary causes of ion suppression in the analysis of vitamin D metabolites?

A3: Ion suppression in the analysis of vitamin D metabolites is primarily caused by co-eluting endogenous matrix components from biological samples like serum or plasma. These interfering substances can include:

  • Phospholipids: Abundant in biological membranes, they are a major source of ion suppression.

  • Salts and buffers: Non-volatile salts from buffers or the sample itself can interfere with the ionization process.[1]

  • Other endogenous compounds: Various small molecules present in the biological matrix can compete with the analyte for ionization.[1]

Q4: Can derivatization help in overcoming ion suppression?

A4: Yes, derivatization can be a useful strategy. By chemically modifying the 1α, 25-Dihydroxyvitamin D2 molecule, its ionization efficiency can be significantly increased.[2] This enhanced signal can help to overcome the suppressive effects of the matrix. Additionally, derivatization can shift the analyte to a different region of the chromatogram, potentially separating it from interfering compounds.

Troubleshooting Guide

Problem 1: Poor signal intensity or complete signal loss for 1α, 25-Dihydroxyvitamin D2, even with the use of 1α, 25-Dihydroxyvitamin D2-D6.

Possible Cause Troubleshooting Steps
Severe Ion Suppression 1. Optimize Sample Preparation: Employ more rigorous cleanup methods. A combination of liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) has been shown to reduce ion suppression by 2- to 4-fold compared to SPE alone.[5][6] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from the region of major matrix interference. A post-column infusion experiment can help identify these regions. 3. Dilute the Sample: While this may reduce the analyte signal, it can also significantly reduce the concentration of interfering matrix components.
Suboptimal Instrument Parameters 1. Tune the Mass Spectrometer: Ensure the instrument is properly tuned and calibrated for the specific mass transitions of 1α, 25-Dihydroxyvitamin D2 and its D6 internal standard. 2. Optimize Ion Source Parameters: Adjust settings such as spray voltage, gas flows, and temperature to maximize the ionization of the analyte.
Analyte Degradation 1. Check Sample Handling and Storage: Vitamin D metabolites can be sensitive to light and temperature. Ensure proper storage conditions and minimize exposure to light during sample preparation.

Problem 2: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Steps
Variable Matrix Effects 1. Ensure Co-elution of Analyte and Internal Standard: A slight chromatographic separation between the analyte and its deuterated internal standard can expose them to different matrix components, leading to inconsistent compensation. Optimize the chromatography to ensure perfect co-elution. 2. Use Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in a matrix that is as similar as possible to the study samples (e.g., stripped serum).
Inconsistent Sample Preparation 1. Standardize Extraction Procedure: Ensure consistent execution of the sample preparation protocol for all samples, calibrators, and QCs. 2. Check for Recovery Issues: Evaluate the recovery of both the analyte and the internal standard through the extraction process.
Instrument Instability 1. Perform System Suitability Tests: Regularly run system suitability tests to monitor the performance of the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the LC-MS/MS analysis of 1α, 25-Dihydroxyvitamin D2.

Table 1: Comparison of Sample Preparation Techniques on Ion Suppression

Sample Preparation MethodReported Reduction in Ion SuppressionReference
Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)2- to 4-fold reduction compared to SPE alone[5][6]
ImmunoextractionCan significantly improve purity and reduce interference[5]

Table 2: Typical LC-MS/MS Method Parameters for 1α, 25-Dihydroxyvitamin D2 Analysis

ParameterTypical Value/Condition
LC Column C18 or similar reversed-phase column
Mobile Phase Gradient elution with methanol/water or acetonitrile/water, often with a modifier like formic acid or ammonium formate.
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
MS/MS Mode Multiple Reaction Monitoring (MRM)

Experimental Protocols

1. Generic Sample Preparation Protocol using LLE-SPE

This protocol is a generalized procedure and should be optimized for specific laboratory conditions and instrumentation.

  • Spiking: To 200 µL of serum or plasma, add a known amount of 1α, 25-Dihydroxyvitamin D2-D6 internal standard solution.

  • Protein Precipitation: Add 600 µL of cold acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of a non-polar organic solvent (e.g., hexane or methyl tert-butyl ether), vortex, and centrifuge to separate the layers.

  • Evaporation: Carefully transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried extract in a small volume of a weak solvent.

    • Condition an appropriate SPE cartridge (e.g., C18) with a strong solvent (e.g., methanol) followed by an equilibration with a weak solvent (e.g., water).

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar interferences.

    • Elute the analyte and internal standard with a stronger organic solvent.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. Post-Column Infusion Experiment to Evaluate Ion Suppression

This experiment helps to identify the regions in the chromatogram where ion suppression occurs.

  • Setup:

    • Prepare a solution of 1α, 25-Dihydroxyvitamin D2 at a concentration that gives a stable and moderate signal.

    • Infuse this solution at a constant flow rate into the mass spectrometer's ion source, post-column, using a T-junction.

    • The LC is run with the analytical gradient but without any injection initially to establish a stable baseline signal from the infused analyte.

  • Procedure:

    • Inject a blank matrix sample (an extract of the same biological matrix without the analyte).

    • Monitor the signal of the infused analyte. Any dip in the signal intensity indicates a region of ion suppression.

  • Analysis: The resulting chromatogram will show a stable baseline with negative peaks where co-eluting matrix components are causing ion suppression. This information can be used to adjust the chromatographic method to move the analyte of interest away from these suppressive zones.

Visualizations

IonSuppressionWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Serum/Plasma) Add_IS Add 1α, 25-Dihydroxy VD2-D6 Sample->Add_IS Extraction Extraction (LLE/SPE) Add_IS->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MS Mass Spectrometry (Ionization) LC->MS Detector Detection MS->Detector Ion Suppression (Matrix Effect) Quantification Quantification (Analyte/IS Ratio) Detector->Quantification Result Accurate Result Quantification->Result

Caption: Workflow for LC-MS/MS analysis demonstrating the point of ion suppression.

TroubleshootingLogic Start Poor/Inconsistent Signal Check_IS Check Internal Standard Signal Start->Check_IS IS_OK IS Signal OK? Check_IS->IS_OK IS_Low IS Signal Low/Variable? Check_IS->IS_Low Optimize_Chroma Optimize Chromatography IS_OK->Optimize_Chroma Analyte-specific suppression Improve_Cleanup Improve Sample Cleanup IS_OK->Improve_Cleanup Analyte-specific suppression Check_Instrument Check Instrument Performance IS_Low->Check_Instrument General suppression/instability Review_Prep Review Sample Prep Consistency IS_Low->Review_Prep General suppression/instability

Caption: Troubleshooting logic for addressing poor signal in LC-MS/MS analysis.

References

Technical Support Center: Analysis of 1α, 25-Dihydroxy VD2-D6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1α, 25-Dihydroxyvitamin D2-D6 (1α,25-(OH)₂VD₂-D₆). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the LC-MS/MS analysis of this important vitamin D metabolite, with a particular focus on in-source fragmentation.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding in-source fragmentation of 1α,25-(OH)₂VD₂-D₆.

Q1: What is in-source fragmentation and why is it a problem for 1α,25-(OH)₂VD₂-D₆ analysis?

A1: In-source fragmentation (ISF) is the unintended fragmentation of an analyte in the ion source of a mass spectrometer before it reaches the mass analyzer. For 1α,25-(OH)₂VD₂-D₆, this is a significant issue as it can lead to the loss of the precursor ion signal and the formation of various fragment ions. This can compromise the accuracy and precision of quantification, especially when the fragmentation is variable and inconsistent.

Q2: What are the common in-source fragments observed for 1α,25-(OH)₂VD₂-D₆?

A2: A common in-source fragmentation pathway for 1α,25-dihydroxyvitamin D metabolites is the neutral loss of one or more water molecules (H₂O) from the precursor ion. This is due to the presence of multiple hydroxyl groups in the molecule. The degree of this water loss can be variable and influenced by the ion source conditions.

Q3: How does in-source fragmentation of the deuterated internal standard (1α,25-(OH)₂VD₂-D₆) affect my results?

A3: In-source fragmentation of the deuterated internal standard can lead to inaccurate quantification. If the fragmentation pattern or extent differs between the analyte and the internal standard, the ratio of their signals will not accurately reflect their relative concentrations. For example, variable water loss from the non-deuterated analyte can sometimes produce an ion with the same mass-to-charge ratio as a fragment of the deuterated internal standard, leading to crosstalk and inaccurate results.[1]

Q4: Can derivatization help with in-source fragmentation issues?

A4: Yes, derivatization can significantly impact in-source fragmentation. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and Amplifex are used to enhance ionization efficiency.[2] Derivatization can stabilize the molecule and direct fragmentation to predictable pathways, potentially reducing the variability of in-source fragmentation. However, the choice of derivatization agent and reaction conditions must be carefully optimized.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving in-source fragmentation issues with 1α,25-(OH)₂VD₂-D₆.

Logical Flow for Troubleshooting In-Source Fragmentation

troubleshooting_flow start Start: Inconsistent or Inaccurate Results check_peak Observe Precursor and Fragment Ion Chromatograms start->check_peak high_frag High Abundance of Fragment Ions Relative to Precursor? check_peak->high_frag yes_frag YES high_frag->yes_frag Yes no_frag NO high_frag->no_frag No optimize_source Optimize MS Source Parameters yes_frag->optimize_source other_issue Investigate Other Potential Issues (e.g., Chromatography, Sample Prep) no_frag->other_issue adjust_temp Adjust Desolvation Temperature optimize_source->adjust_temp adjust_voltage Adjust Cone/Fragmentor Voltage adjust_temp->adjust_voltage check_mobile_phase Evaluate Mobile Phase Composition adjust_voltage->check_mobile_phase consider_derivatization Consider/Re-optimize Derivatization check_mobile_phase->consider_derivatization revalidate Re-validate Method consider_derivatization->revalidate end End: Consistent and Accurate Results revalidate->end

Caption: A logical workflow for troubleshooting in-source fragmentation issues.

Table 1: Impact of Mass Spectrometer Source Parameters on In-Source Fragmentation
ParameterHigh Setting Effect on ISFLow Setting Effect on ISFRecommended Action for 1α,25-(OH)₂VD₂-D₆
Desolvation Temperature Increased thermal energy can promote fragmentation (e.g., water loss).Reduced fragmentation, but may lead to incomplete desolvation and ion suppression.Start with the instrument manufacturer's recommendation and optimize downwards in small increments (e.g., 25 °C) while monitoring precursor ion intensity and fragmentation.
Cone Voltage / Fragmentor Voltage Higher voltages increase the energy of ions, leading to more significant in-source fragmentation.Lower voltages reduce fragmentation, preserving the precursor ion, but may decrease overall signal intensity.Systematically decrease the voltage in small steps (e.g., 5-10 V) and monitor the ratio of the precursor ion to its fragments. Aim for a voltage that provides good precursor ion intensity with minimal fragmentation.
Nebulizer Gas Flow Can cool the ESI droplet, potentially reducing fragmentation, but too high a flow can destabilize the spray.Insufficient nebulization can lead to larger droplets, poor desolvation, and potentially more fragmentation.Optimize for a stable spray at the given mobile phase flow rate. This is typically less impactful on ISF than temperature and voltage.
Capillary Voltage Primarily affects the efficiency of ionization. Extreme voltages can sometimes contribute to in-source fragmentation.Sub-optimal voltages will lead to poor sensitivity.Optimize for maximum precursor ion intensity, then fine-tune other parameters.
Table 2: Troubleshooting Common In-Source Fragmentation Scenarios
Observed IssuePotential CauseSuggested Solution(s)
High abundance of [M+H-H₂O]⁺ fragment Desolvation temperature or cone voltage is too high.1. Methodically reduce the desolvation temperature. 2. Decrease the cone/fragmentor voltage. 3. Evaluate the use of a milder ionization technique if available (e.g., APCI).
Variable fragmentation between samples and standards Matrix effects influencing ionization and fragmentation. Inconsistent sample preparation.1. Improve sample cleanup to remove interfering matrix components. 2. Ensure consistent final solvent composition for all samples and standards. 3. Use a stable isotope-labeled internal standard that co-elutes and experiences similar matrix effects.
Interference with deuterated internal standard channel In-source fragmentation of the analyte is producing a fragment ion with a m/z that overlaps with the internal standard's precursor or fragment ion.1. Optimize chromatographic separation to resolve the analyte and internal standard. 2. Adjust source parameters to minimize the problematic fragmentation pathway. 3. Select a different, non-interfering fragment ion for quantification.
Poor sensitivity of the precursor ion Extensive in-source fragmentation. Sub-optimal ionization conditions.1. Reduce source temperature and cone voltage. 2. Consider derivatization with reagents like PTAD or Amplifex to enhance ionization and control fragmentation. 3. Optimize mobile phase additives (e.g., formic acid, ammonium formate) to improve protonation.

Experimental Protocols

Protocol 1: Sample Preparation using Immunoextraction and Derivatization

This protocol is designed to purify and derivatize 1α,25-(OH)₂VD₂ from serum, which can help in reducing matrix effects and controlling fragmentation.

  • Protein Precipitation:

    • To 500 µL of serum, add 500 µL of acetonitrile containing the deuterated internal standard (1α,25-(OH)₂VD₂-D₆).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

  • Immunoextraction:

    • Use a commercially available immunoaffinity extraction kit for 1,25-dihydroxyvitamin D.

    • Follow the manufacturer's instructions for loading the supernatant, washing, and eluting the analyte.

  • Derivatization with PTAD:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40 °C.

    • Reconstitute the dried extract in 50 µL of 0.1 mg/mL PTAD in acetonitrile.

    • Incubate at room temperature for 1 hour, protected from light.

    • Add 50 µL of water to stop the reaction.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Minimized In-Source Fragmentation

This method provides a starting point for an LC-MS/MS analysis aimed at reducing in-source fragmentation.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column with a particle size of 1.8 µm or less is recommended for good separation (e.g., 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A shallow gradient to ensure good separation from any isomers or matrix components. For example, start at 50% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Illustrative Parameters - must be optimized for your instrument):

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C (start optimization here).

    • Cone Voltage: 20 V (start optimization here).

    • Nebulizer Gas: Nitrogen at a flow rate appropriate for the LC flow rate.

    • MRM Transitions:

      • 1α,25-(OH)₂VD₂ (PTAD derivatized): Monitor the transition from the [M+H]⁺ of the derivatized precursor to a specific and stable fragment ion.

      • 1α,25-(OH)₂VD₂-D₆ (PTAD derivatized): Monitor the corresponding transition for the deuterated internal standard.

Vitamin D Signaling Pathway

The following diagram illustrates the metabolic activation and signaling pathway of Vitamin D.

VitaminD_Pathway cluster_synthesis Vitamin D Synthesis and Activation cluster_signaling Cellular Signaling 7-dehydrocholesterol 7-dehydrocholesterol Vitamin_D3 Vitamin_D3 25-OH_VD3 25-Hydroxyvitamin D3 Vitamin_D3->25-OH_VD3 25-hydroxylase (Liver) 1,25-(OH)2_VD3 1α,25-Dihydroxyvitamin D3 (Active Form) 25-OH_VD3->1,25-(OH)2_VD3 1α-hydroxylase (Kidney) VDR Vitamin D Receptor (VDR) 1,25-(OH)2_VD3->VDR Diet_D2 Dietary Vitamin D2 25-OH_VD2 25-Hydroxyvitamin D2 Diet_D2->25-OH_VD2 25-hydroxylase (Liver) 1,25-(OH)2_VD2 1α,25-Dihydroxyvitamin D2 (Active Form) 25-OH_VD2->1,25-(OH)2_VD2 1α-hydroxylase (Kidney) 1,25-(OH)2_VD2->VDR VDR_RXR VDR-RXR Complex VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Gene_Expression Target Gene Expression VDRE->Gene_Expression Biological_Effects Biological Effects (e.g., Calcium Homeostasis) Gene_Expression->Biological_Effects

References

Minimizing carryover in LC-MS/MS analysis of vitamin D metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Carryover in LC-MS/MS Analysis

This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize analyte carryover during the sensitive analysis of vitamin D metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover in LC-MS/MS analysis?

A1: Analyte carryover is the unwanted appearance of an analyte signal in a sample analysis that originates from a preceding injection. This phenomenon, often called a "memory effect," occurs when residues from a high-concentration sample are not fully cleared from the system and are detected in subsequent runs, such as a blank or a low-concentration sample. This can compromise quantitative accuracy by causing false positive signals or artificially inflating analyte concentrations.

Q2: Why are vitamin D metabolites particularly susceptible to carryover?

A2: Vitamin D and its metabolites are sterols, which are hydrophobic (lipophilic) molecules. Such "sticky" compounds, which also include lipids and certain peptides, have a high affinity for surfaces within the LC-MS/MS system. This tendency to adsorb to components like tubing, seals, and the analytical column is a primary cause of the memory effects that lead to carryover.

Q3: What are the most common sources of carryover in an LC-MS/MS system?

A3: Carryover can originate from any point the sample contacts. The most common sources include:

  • Autosampler: Often the primary contributor. Key components prone to carryover are the injection needle, needle seat, sample loop, rotor seals, and connecting tubing.

  • Analytical Column: The column itself, including the stationary phase, frits, and any guard column, can retain analytes.

  • Valves and Fittings: Worn or dirty rotor seals in switching valves are a frequent cause. Improperly seated fittings can create dead volumes where the sample gets trapped.

  • MS Ion Source: Over time, the ion source, including the capillary, cone, and transfer tube, can become contaminated with analyte residues.

Q4: How can I distinguish between true carryover and general system contamination?

A4: A strategic sequence of injections can effectively differentiate between carryover and contamination. Carryover from a preceding sample will show a decreasing signal in sequential blank injections. In contrast, system contamination (e.g., from tainted mobile phase or blank solution) will typically show a consistent, low-level signal across all blank injections.

Troubleshooting Guides

Part 1: Systematically Identifying the Source of Carryover

A systematic and logical approach is the most effective way to pinpoint the source of carryover. This involves sequentially testing or bypassing components to isolate the problematic area.

Technical Support Center: Low-Level Detection of 1,25-Dihydroxyvitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement of low-level 1,25-dihydroxyvitamin D2 detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the sensitive quantification of this active vitamin D metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately measuring low levels of 1,25-dihydroxyvitamin D2?

The primary challenges in quantifying 1,25-dihydroxyvitamin D2 at low concentrations stem from its inherent biochemical properties and the complexity of biological matrices.[1][2] Circulating levels of 1,25-dihydroxyvitamin D are approximately a thousand-fold less than those of its precursor, 25-hydroxyvitamin D, often falling into the low picogram per milliliter (pg/mL) range.[3][4] Its high lipophilicity makes it difficult to extract efficiently from serum or plasma.[1] Furthermore, the presence of interfering isomers and matrix effects can significantly impact the accuracy and precision of quantification, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5]

Q2: Which analytical method is considered the "gold standard" for 1,25-dihydroxyvitamin D2 detection?

High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the "gold standard" for the quantification of 1,25-dihydroxyvitamin D2.[6] This is due to its high sensitivity, specificity, and ability to distinguish between different vitamin D metabolites.[4] However, even with LC-MS/MS, challenges such as poor ionization efficiency of the native molecule often necessitate sample derivatization to enhance detection.[4][7]

Q3: What is the purpose of derivatization in the LC-MS/MS analysis of 1,25-dihydroxyvitamin D2?

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For 1,25-dihydroxyvitamin D2, which has poor ionization efficiency, derivatization is employed to increase its sensitivity in LC-MS/MS analysis.[4][7] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and newer agents such as Amplifex and 2-nitrosopyridine (PyrNO) react with the cis-diene structure of the vitamin D molecule, introducing a charged group that enhances ionization and, consequently, the signal intensity during mass spectrometric detection.[4][8][9]

Q4: How can matrix effects be minimized during sample analysis?

Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a significant challenge. Several strategies can be employed to mitigate these effects. Immunoaffinity extraction is a highly effective method that uses specific antibodies to isolate 1,25-dihydroxyvitamin D, thereby significantly reducing matrix interferences.[3][10] Other sample preparation techniques like liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) can also effectively clean up the sample and reduce ion suppression.[8][9] The use of deuterated internal standards is also crucial to compensate for any remaining matrix effects and variations in extraction recovery.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization of 1,25-dihydroxyvitamin D2. 2. Suboptimal sample extraction and cleanup. 3. Low recovery from the sample matrix. 4. Insufficient instrument sensitivity.1. Implement a derivatization step using a suitable reagent (e.g., Amplifex, PTAD) to enhance ionization.[4][7] 2. Optimize the sample preparation method. Consider using immunoaffinity extraction for cleaner samples or a combination of LLE and SPE.[3][8] 3. Use a deuterated internal standard to monitor and correct for recovery. 4. Ensure the mass spectrometer is properly tuned and calibrated.
High Background Noise / Interferences 1. Presence of isobaric interferences (compounds with the same mass). 2. Inadequate chromatographic separation. 3. Contamination from reagents or labware.1. Improve sample cleanup using techniques like immunoaffinity extraction.[5] 2. Optimize the LC gradient and column chemistry to achieve better separation of the analyte from interfering compounds.[8] 3. Use high-purity solvents and reagents and ensure all labware is thoroughly cleaned.
Poor Reproducibility / High Variability 1. Inconsistent sample preparation. 2. Unstable derivatization reaction. 3. Fluctuations in instrument performance. 4. Matrix effects varying between samples.1. Standardize the sample preparation protocol and ensure consistent execution. 2. Optimize derivatization conditions (reagent concentration, reaction time, and temperature) and ensure the reaction goes to completion. 3. Regularly perform system suitability checks and calibrations. 4. Employ a robust sample cleanup method and use a suitable internal standard for every sample.[10]
Peak Tailing or Splitting in Chromatogram 1. Column degradation or contamination. 2. Incompatible mobile phase or sample solvent. 3. Column overload.1. Replace or clean the analytical column. 2. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. 3. Reduce the injection volume or sample concentration.

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for the quantification of 1,25-dihydroxyvitamin D2 and D3.

MethodSample TypeLLOQ (pg/mL)Linearity (pg/mL)Recovery (%)Reference
LC-MS/MS with Immunoaffinity Extraction Serum4.04.0 - 160.089.9 - 115.5[10]
LC-MS/MS with LLE and Derivatization Serum10.010.0 - 500.095.0 - 105.0[6]
Automated Chemiluminescent Immunoassay (CLIA) Serum5.0N/AN/A[11]
LC-MS/MS with Immunoaffinity Extraction (APCI) Plasma26.0 (for D2)N/AN/A[3]

LLOQ: Lower Limit of Quantification; N/A: Not Available

Experimental Protocols

Detailed Methodology for LC-MS/MS with Immunoaffinity Extraction

This protocol is a generalized representation based on common practices described in the literature.[3][10][12]

  • Sample Preparation:

    • To 500 µL of serum or plasma, add a deuterated internal standard for 1,25-dihydroxyvitamin D2.

    • Perform protein precipitation, often with acetonitrile, to release the analyte from vitamin D binding protein.[13]

    • Centrifuge the sample to pellet the precipitated proteins.

  • Immunoaffinity Extraction:

    • Load the supernatant onto an immunoaffinity column containing antibodies specific to 1,25-dihydroxyvitamin D.

    • Wash the column with a wash buffer to remove non-specifically bound compounds.

    • Elute the bound 1,25-dihydroxyvitamin D from the column using an elution buffer.

  • Optional Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solution containing the derivatization reagent (e.g., PTAD or Amplifex).

    • Incubate to allow the reaction to complete.

  • LC-MS/MS Analysis:

    • Inject the derivatized or underivatized sample into the LC-MS/MS system.

    • Perform chromatographic separation using a C18 or similar reversed-phase column with a suitable mobile phase gradient (e.g., water and methanol/acetonitrile with a modifier like formic acid).[8]

    • Detect the analyte and internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[3][10]

  • Quantification:

    • Calculate the concentration of 1,25-dihydroxyvitamin D2 based on the peak area ratio of the analyte to the internal standard against a calibration curve.[10]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Purification cluster_analysis Analysis start Start: Serum/Plasma Sample add_is Add Deuterated Internal Standard start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant immuno_ext Immunoaffinity Extraction supernatant->immuno_ext wash Wash Step immuno_ext->wash elute Elution wash->elute derivatization Optional: Derivatization (e.g., with Amplifex or PTAD) elute->derivatization lcms LC-MS/MS Analysis derivatization->lcms quant Quantification lcms->quant end End: Concentration Result quant->end

Caption: General experimental workflow for the low-level detection of 1,25-dihydroxyvitamin D2.

Troubleshooting_Tree start Low Signal or No Peak Detected? check_is Is the Internal Standard (IS) peak visible? start->check_is Yes peak_shape Poor Peak Shape (Tailing/Splitting)? start->peak_shape No is_no Issue with MS or sample introduction. - Check instrument tuning. - Verify sample injection. check_is->is_no No is_yes IS is present, but analyte is low/absent. check_is->is_yes Yes check_recovery Evaluate Extraction Recovery & Derivatization is_yes->check_recovery optimize_prep Optimize sample prep: - Use immunoaffinity extraction. - Enhance derivatization efficiency. check_recovery->optimize_prep peak_yes Chromatography issue. - Check/replace column. - Adjust mobile phase. peak_shape->peak_yes Yes reproducibility High Variability / Poor Reproducibility? peak_shape->reproducibility No repro_yes Inconsistent process. - Standardize sample prep. - Check for matrix effects. reproducibility->repro_yes Yes end Consult Instrument Specialist reproducibility->end No

References

Technical Support Center: Precision in Vitamin D Quantification with 1α,25-Dihydroxy VD2-D6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of 1α,25-Dihydroxy VD2-D6 as an internal standard in the precise quantification of vitamin D metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, providing potential causes and recommended solutions in a clear question-and-answer format.

Issue/Question Potential Cause(s) Recommended Solution(s)
Poor peak shape or splitting for 1α,25-Dihydroxy VD2-D6 and the analyte. 1. Suboptimal chromatographic conditions. 2. Column degradation or contamination. 3. Issues with the mobile phase.1. Optimize the gradient, flow rate, and column temperature. Consider a different column chemistry if necessary. 2. Flush the column with a strong solvent, or replace it if performance does not improve. 3. Prepare fresh mobile phase, ensure proper degassing, and check pH.
High variability in the internal standard (IS) signal across samples. 1. Inconsistent addition of the IS to samples. 2. Degradation of the IS during sample preparation. 3. Ion suppression or enhancement due to matrix effects.1. Use a calibrated pipette and ensure consistent pipetting technique. Add the IS at the earliest possible stage of sample preparation. 2. Minimize exposure to light and elevated temperatures. Prepare fresh working solutions of the IS regularly. 3. Optimize the sample clean-up procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.
Low or no signal for 1α,25-Dihydroxy VD2-D6. 1. Incorrect concentration of the IS working solution. 2. Degradation of the IS stock or working solution. 3. Instrument sensitivity issue.1. Verify the concentration of the stock and working solutions. 2. Prepare a fresh working solution from a reliable stock. Store all solutions under recommended conditions (typically at or below -20°C in the dark). 3. Check the mass spectrometer tuning and calibration. Ensure the correct MRM transitions are being monitored.
Interference peaks co-eluting with the analyte or internal standard. 1. Presence of isomeric compounds that are not chromatographically resolved. 2. Contamination from reagents, solvents, or labware.1. Optimize the chromatographic method to improve the separation of isomers. This may involve using a different column (e.g., a phenyl-hexyl column) or adjusting the mobile phase composition and gradient.[1] 2. Use high-purity solvents and reagents. Thoroughly clean all labware. Run blank samples to identify the source of contamination.
Inaccurate quantification results compared to reference materials. 1. Incorrect calibration curve. 2. Matrix effects affecting the analyte and IS differently. 3. Instability of the analyte or IS in the sample matrix.1. Prepare fresh calibration standards and ensure the calibration range brackets the expected sample concentrations. Use a suitable weighting for the regression analysis. 2. Evaluate matrix effects by performing post-extraction spike experiments. If significant, further optimize sample preparation. 3. Investigate the stability of the analyte and IS in the matrix under the storage and processing conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of 1α,25-Dihydroxy VD2-D6 for enhanced precision in vitamin D quantification.

Q1: Why is an internal standard like 1α,25-Dihydroxy VD2-D6 necessary for accurate vitamin D quantification?

A: An internal standard (IS) is crucial in quantitative mass spectrometry to correct for variations that can occur during sample preparation and analysis. The use of a stable isotope-labeled internal standard like 1α,25-Dihydroxy VD2-D6, which has a chemical structure and ionization efficiency very similar to the endogenous analyte (1α,25-dihydroxyvitamin D2), allows for the correction of sample loss during extraction, matrix effects (ion suppression or enhancement), and variations in instrument response. This leads to significantly improved precision and accuracy in the final quantified results.

Q2: What are the key advantages of using a deuterated internal standard like 1α,25-Dihydroxy VD2-D6 over other types of internal standards?

A: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS/MS analysis. Their key advantages include:

  • Similar Physicochemical Properties: They behave almost identically to the analyte during sample preparation and chromatographic separation, ensuring that any losses or variations affect both the analyte and the IS to the same extent.

  • Co-elution with the Analyte: They typically co-elute with the analyte, which helps to compensate for matrix effects that can vary across the chromatographic run.

  • Distinct Mass-to-Charge Ratio (m/z): The deuterium labels give the IS a different m/z from the analyte, allowing the mass spectrometer to distinguish between them while maintaining similar fragmentation patterns.

Q3: How can I be sure that my 1α,25-Dihydroxy VD2-D6 internal standard is stable?

A: To ensure the stability of your internal standard, follow these best practices:

  • Storage: Store the stock solution at -80°C in an amber vial to protect it from light.

  • Working Solutions: Prepare fresh working solutions from the stock regularly and store them at -20°C. Avoid repeated freeze-thaw cycles.

  • Quality Control: Regularly analyze a quality control sample with a known concentration of the internal standard to monitor for any degradation. A significant decrease in the IS signal over time may indicate instability.

Q4: What are the most common sources of interference when quantifying 1,25-dihydroxyvitamin D, and how does 1α,25-Dihydroxy VD2-D6 help mitigate them?

A: The most common sources of interference are isomeric compounds (e.g., epi-forms) and matrix components from the biological sample (e.g., phospholipids). While 1α,25-Dihydroxy VD2-D6 cannot correct for co-eluting isomeric interferences that have the same mass as the analyte, it effectively compensates for matrix effects that can suppress or enhance the ionization of both the analyte and the internal standard. Proper chromatographic separation is essential to resolve isomers from the analyte of interest.[1]

Q5: What are the critical steps in the experimental protocol to ensure the successful use of 1α,25-Dihydroxy VD2-D6?

A: The critical steps include:

  • Accurate Spiking: Precisely adding a known amount of the internal standard to every sample, calibrator, and quality control at the beginning of the sample preparation process.

  • Thorough Mixing and Equilibration: Ensuring the internal standard is completely mixed with the sample and allowed to equilibrate with the matrix.

  • Optimized Sample Preparation: Employing a robust sample preparation method (e.g., protein precipitation followed by solid-phase extraction) to remove a significant portion of matrix interferences.

  • Validated LC-MS/MS Method: Using a validated chromatographic method that ensures good peak shape, resolution from interferences, and a stable mass spectrometric response.

Quantitative Data Summary

The following tables summarize key performance characteristics of LC-MS/MS methods utilizing deuterated internal standards for the quantification of 1,25-dihydroxyvitamin D.

Table 1: Assay Performance Characteristics

Parameter1,25(OH)₂D₂1,25(OH)₂D₃Reference
Limit of Detection (LOD) 1.5 pmol/L1.5 pmol/L[2]
Lower Limit of Quantification (LLOQ) 1.5 pmol/L3.0 pmol/L[2]
Intra-assay Precision (CV%) 8.7% (at 186 pmol/L), 11% (at 58 pmol/L)5.6% (at 120 pmol/L), 8.7% (at 48 pmol/L)[2]
Inter-assay Precision (CV%) 11% (at 186 pmol/L), 13% (at 58 pmol/L)8.0% (at 120 pmol/L), 13% (at 48 pmol/L)[2]
Linear Range 4.0 - 160.0 pg/mL4.0 - 160.0 pg/mL[3]
Analytical Recovery 89.9 – 115.5%89.9 – 115.5%[3]

Table 2: Method Comparison of LC-MS/MS with Immunoassay (RIA)

ParameterValueReference
Proportional Bias 0.75[2]
Constant Bias -4.1[2]
Pearson Correlation (r²) 0.31[2]

Experimental Protocols & Visualizations

Detailed Methodology for 1,25-Dihydroxyvitamin D Quantification

This protocol outlines a typical workflow for the quantification of 1,25-dihydroxyvitamin D₂ and D₃ in human serum using 1α,25-Dihydroxy VD2-D6 and d₆-1α,25-Dihydroxy VD₃ as internal standards.

1. Sample Preparation:

  • Aliquoting: Pipette a precise volume of serum (e.g., 500 µL) into a clean microcentrifuge tube.
  • Internal Standard Spiking: Add a known amount of the internal standard working solution (containing both 1α,25-Dihydroxy VD2-D6 and d₆-1α,25-Dihydroxy VD₃) to each sample, calibrator, and quality control.
  • Protein Precipitation: Add a protein precipitation solvent (e.g., acetonitrile or methanol) to the sample, vortex thoroughly, and centrifuge at high speed to pellet the precipitated proteins.
  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

2. Solid-Phase Extraction (SPE) - Optional but Recommended:

  • Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
  • Loading: Load the supernatant onto the conditioned SPE cartridge.
  • Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
  • Elution: Elute the analytes and internal standards with a stronger organic solvent (e.g., methanol or acetonitrile).

3. Derivatization (if necessary):

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitution and Derivatization: Reconstitute the dried extract in a small volume of derivatizing agent solution (e.g., PTAD) to enhance ionization efficiency. Incubate as required.

4. LC-MS/MS Analysis:

  • Reconstitution: After derivatization, evaporate the solvent and reconstitute the sample in the initial mobile phase.
  • Injection: Inject a specific volume of the reconstituted sample onto the LC-MS/MS system.
  • Chromatographic Separation: Separate the analytes using a suitable column (e.g., C18 or Phenyl-Hexyl) and a gradient elution program.
  • Mass Spectrometric Detection: Detect and quantify the analytes and internal standards using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Serum Sample spike Spike with 1α,25-Dihydroxy VD2-D6 sample->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe derivatize Derivatization (e.g., PTAD) spe->derivatize Eluate lcms LC-MS/MS Analysis derivatize->lcms data Data Processing & Quantification lcms->data

Caption: A typical experimental workflow for vitamin D quantification.

Logical Relationship for Internal Standard Correction

internal_standard_logic cluster_measurement Measurement cluster_calculation Calculation analyte_response Analyte Response (Area_Analyte) ratio Response Ratio (Area_Analyte / Area_IS) analyte_response->ratio is_response IS Response (Area_IS) is_response->ratio cal_curve Calibration Curve (Response Ratio vs. Concentration) ratio->cal_curve final_conc Final Analyte Concentration cal_curve->final_conc

Caption: The logic of internal standard-based quantification.

Vitamin D Metabolism Signaling Pathway

vitamin_d_pathway cluster_synthesis Synthesis cluster_activation Activation skin 7-dehydrocholesterol (in Skin) vitd3 Vitamin D3 (Cholecalciferol) skin->vitd3 UVB Light liver Liver vitd3->liver hydroxy_d3 25-Hydroxyvitamin D3 liver->hydroxy_d3 25-hydroxylase kidney Kidney hydroxy_d3->kidney dihydroxy_d3 1α,25-Dihydroxyvitamin D3 (Active Form) kidney->dihydroxy_d3 1α-hydroxylase

Caption: The metabolic activation pathway of Vitamin D3.

References

Validation & Comparative

Navigating the Nuances of Active Vitamin D Analysis: A Comparative Guide to LC-MS/MS Method Validation Using 1α,25-Dihydroxyvitamin D2-D6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1α,25-dihydroxyvitamin D, the biologically active form of vitamin D, is paramount. This guide provides an objective comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing 1α,25-dihydroxyvitamin D2-D6 as an internal standard against alternative analytical approaches. Supported by experimental data, this document outlines the superior performance of the LC-MS/MS methodology, offering detailed protocols and performance characteristics to aid in assay selection and validation.

The quantification of 1α,25-dihydroxyvitamin D presents a significant analytical challenge due to its extremely low circulating concentrations in the picomolar range.[1][2][3] While traditional methods like radioimmunoassays (RIAs) have been employed, they often lack the specificity required to distinguish between the D2 and D3 forms of the hormone and are susceptible to interferences.[1] In contrast, LC-MS/MS has emerged as the "gold standard" for its high sensitivity, specificity, and accuracy.[2][3] The use of a stable isotope-labeled internal standard, such as 1α,25-dihydroxyvitamin D2-D6, is crucial for correcting for matrix effects and variations during sample preparation and analysis, ensuring reliable quantification.

Performance Characteristics: LC-MS/MS vs. Immunoassay

The superiority of LC-MS/MS over immunoassays for the analysis of vitamin D metabolites is well-documented.[4] LC-MS/MS methods consistently demonstrate better precision and accuracy.[4][5] The following tables summarize the key performance parameters of a validated LC-MS/MS method using a deuterated internal standard compared to a traditional immunoassay.

Performance Metric LC-MS/MS with 1α,25-Dihydroxy VD2-D6 Alternative Method (Immunoassay)
Linearity Range 4.0 - 160.0 pg/mL[6][7]Often narrower and can be assay-dependent
Limit of Quantification (LOQ) As low as 1.5 pmol/L (approximately 0.6 pg/mL)[1]Generally higher than LC-MS/MS
Intra-Assay Precision (%CV) 5.6% - 8.7%[1]9.2% - 10.3%[4]
Inter-Assay Precision (%CV) 8.0% - 13%[1]5.1% - 11.0%[4]
Accuracy (Recovery) 89.9% - 115.5%[6][7]Can show significant bias and cross-reactivity[4]
Specificity High; distinguishes between D2 and D3 formsPotential for cross-reactivity with other metabolites[4]

In-Depth Comparison of Analytical Methodologies

Parameter LC-MS/MS using 1α,25-Dihydroxy VD2-D6 Radioimmunoassay (RIA)
Principle Separation by chromatography, detection by mass-to-charge ratio.Competitive binding between labeled and unlabeled antigen for a limited number of antibody binding sites.
Internal Standard Stable isotope-labeled analog (e.g., 1α,25-Dihydroxy VD2-D6) corrects for analytical variability.Typically uses a radiolabeled tracer.
Sample Preparation Multi-step: Protein precipitation, extraction (LLE or SPE), and often derivatization.[1][2][3]Often requires extraction and chromatographic purification steps.[8]
Throughput Moderate; instrument cycle times can be short (e.g., 4.6 min), but sample preparation can be lengthy.[1]Can be adapted for high-throughput formats.
Advantages High specificity, accuracy, and sensitivity. Considered the reference method.[2][3]Established technique with high sensitivity.
Disadvantages Requires significant capital investment and specialized expertise. Sample preparation can be complex.Lower specificity, potential for cross-reactivity, and use of radioactive materials.[1]

Experimental Protocols

A robust LC-MS/MS method for the quantification of 1α,25-dihydroxyvitamin D2 involves several key steps. The following is a generalized protocol based on published methods.

Sample Preparation
  • Protein Precipitation: To 400 µL of serum or plasma, add a solution containing the internal standard, 1α,25-dihydroxyvitamin D2-D6, in a protein precipitating solvent like methanol or acetonitrile.[1] Vortex and centrifuge to pellet the precipitated proteins.

  • Extraction: The supernatant can be subjected to either liquid-liquid extraction (LLE) using a solvent like hexane or solid-phase extraction (SPE) for further cleanup and concentration of the analytes.[2][3] Immunoextraction, which uses an antibody to specifically capture the vitamin D metabolites, is another highly effective technique for reducing matrix interference.[1][9]

  • Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity, the extracted analytes are often derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1][10] Another novel agent, Amplifex, has also been shown to significantly improve sensitivity.[10]

LC-MS/MS Analysis
  • Chromatography: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is typically used to separate 1α,25-dihydroxyvitamin D2 and its deuterated internal standard from other matrix components.[1]

  • Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in positive ion electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.[1]

Visualizing the Workflow

The following diagram illustrates the typical workflow for the validation of an LC-MS/MS method for 1α,25-dihydroxyvitamin D2 analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Serum/Plasma Sample Add_IS Add 1α,25-Dihydroxy VD2-D6 (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (Methanol/Acetonitrile) Add_IS->Precipitation Extraction Extraction (LLE, SPE, or Immunoextraction) Precipitation->Extraction Derivatization Derivatization (e.g., PTAD) Extraction->Derivatization LC UHPLC Separation (Reversed-Phase C18) Derivatization->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Linearity Linearity MS->Linearity Precision Precision (Intra- & Inter-Assay) MS->Precision Accuracy Accuracy (Recovery) MS->Accuracy LOQ Limit of Quantification MS->LOQ Specificity Specificity MS->Specificity

Caption: Workflow for LC-MS/MS method validation of 1α,25-dihydroxyvitamin D2.

Signaling Pathway Context

Accurate measurement of 1α,25-dihydroxyvitamin D is critical for understanding its role in calcium homeostasis and various cellular processes. The following diagram depicts the metabolic pathway leading to the production of the active form of vitamin D.

VitaminD_Pathway D2 Vitamin D2 (Ergocalciferol) Liver Liver (25-hydroxylase) D2->Liver D3 Vitamin D3 (Cholecalciferol) D3->Liver OHD2 25-Hydroxyvitamin D2 Liver->OHD2 OHD3 25-Hydroxyvitamin D3 Liver->OHD3 Kidney Kidney (1α-hydroxylase) OHD2->Kidney OHD3->Kidney ActiveD2 1α,25-Dihydroxyvitamin D2 (Active Form) Kidney->ActiveD2 ActiveD3 1α,25-Dihydroxyvitamin D3 (Active Form) Kidney->ActiveD3

Caption: Metabolic pathway of Vitamin D activation.

References

A Comparative Guide to Internal Standards for 1alpha, 25-Dihydroxyvitamin D2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of vitamin D metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a detailed comparison of two common types of isotopically labeled internal standards for 1alpha, 25-dihydroxyvitamin D2 (1α,25(OH)₂D₂): the deuterated analog, 1alpha, 25-Dihydroxy VD2-D6, and 13C-labeled internal standards.

Executive Summary

The ideal internal standard co-elutes with the analyte, exhibits identical ionization efficiency, and is isotopically stable. While both deuterated and 13C-labeled standards are utilized, 13C-labeled standards are theoretically superior due to their closer physicochemical properties to the native analyte, minimizing the potential for chromatographic shifts and isotopic exchange that can be observed with deuterated standards.[1] However, validated methods with deuterated standards have demonstrated excellent performance for the quantification of 1α,25(OH)₂D₂. This guide presents experimental data for a validated LC-MS/MS method using a deuterated internal standard and discusses the expected performance of a 13C-labeled internal standard based on established principles.

Data Presentation: Performance Characteristics of Internal Standards

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of 1α,25(OH)₂D₂ using either a deuterated or a 13C-labeled internal standard.

Table 1: Performance of this compound (Deuterated) Internal Standard

Performance ParameterResultReference
Linearity (r²)> 0.99[2]
Linear Range4.0 - 160.0 pg/mL[2][3]
Accuracy (Recovery)89.9 - 115.5%[2][3]
Precision (Intra-assay CV)< 15%[4]
Precision (Inter-assay CV)< 15%[4]
Lower Limit of Quantification (LLOQ)4.0 pg/mL[2][3]

Table 2: Expected Performance of 13C-Labeled 1α,25(OH)₂D₂ Internal Standard

Performance ParameterExpected ResultRationale
Linearity (r²)≥ 0.99Similar to deuterated standards, excellent linearity is expected.
Linear RangeAnalyte-dependentThe linear range is determined by the analyte and the mass spectrometer, not the internal standard type.
Accuracy (Recovery)Expected to be high and consistent13C-labeled standards have nearly identical extraction recovery to the native analyte.[5]
Precision (CV)Expected to be very lowCo-elution with the analyte provides better correction for matrix effects, leading to higher precision.[5]
Lower Limit of Quantification (LLOQ)Potentially lower than deuteratedImproved signal-to-noise due to lower background and better correction of matrix effects may lead to a lower LLOQ.
Chromatographic SeparationCo-elution with analyteThe physicochemical properties of 13C-labeled standards are virtually identical to the unlabeled analyte, resulting in co-elution.[5]

Experimental Protocols

Below are detailed methodologies for the quantification of 1α,25(OH)₂D₂ using LC-MS/MS with a deuterated internal standard. A similar protocol would be employed for a 13C-labeled internal standard, with the primary difference being the specific mass transitions monitored.

Protocol 1: Quantification of 1α,25(OH)₂D₂ Using a Deuterated Internal Standard

This protocol is adapted from the method described by Wang et al. (2016).[2]

1. Sample Preparation (Immunoaffinity Extraction)

  • To 0.5 mL of serum or plasma, add the deuterated internal standard solution (e.g., d6-1α,25(OH)₂D₂).

  • Perform immunoaffinity extraction using a specific antibody for 1,25-dihydroxyvitamin D to capture both the analyte and the internal standard.

  • Wash the immunoaffinity column to remove interfering substances.

  • Elute the analyte and internal standard from the column.

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization (Optional but often used for improved sensitivity)

  • Reconstitute the dried extract in a derivatization agent solution (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD).

  • Incubate to allow for the derivatization reaction to complete.

  • Quench the reaction and prepare the sample for injection.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient is used to separate 1α,25(OH)₂D₂ from other matrix components.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 1α,25(OH)₂D₂: Monitor a specific precursor-to-product ion transition.

      • d6-1α,25(OH)₂D₂: Monitor the corresponding mass-shifted precursor-to-product ion transition.

4. Quantification

  • The concentration of 1α,25(OH)₂D₂ is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing serum Serum/Plasma Sample add_is Addition of Internal Standard (Deuterated or 13C-labeled) serum->add_is extraction Immunoaffinity or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (e.g., PTAD) evaporation->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio Calculation peak_integration->ratio_calculation quantification Quantification via Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for the quantification of 1α,25(OH)₂D₂ by LC-MS/MS.

vitamin_d_pathway skin Skin (7-dehydrocholesterol) pre_d3 Pre-vitamin D3 skin->pre_d3 UVB Light d3 Vitamin D3 (Cholecalciferol) pre_d3->d3 Thermal Isomerization liver Liver d3->liver oh_d3 25-hydroxyvitamin D3 (Calcifediol) liver->oh_d3 25-hydroxylase kidney Kidney oh_d3->kidney calcitriol 1α,25-dihydroxyvitamin D3 (Calcitriol) kidney->calcitriol 1α-hydroxylase vdr Vitamin D Receptor (VDR) calcitriol->vdr target_genes Target Gene Expression vdr->target_genes biological_effects Biological Effects (Calcium Homeostasis, etc.) target_genes->biological_effects

Caption: Simplified Vitamin D signaling pathway.

Conclusion and Recommendation

Both deuterated and 13C-labeled internal standards can be used to develop robust and reliable LC-MS/MS methods for the quantification of 1α,25-dihydroxyvitamin D2. Validated methods using deuterated standards, such as this compound, have demonstrated excellent accuracy, precision, and sensitivity.

However, for the most demanding applications requiring the highest levels of accuracy and to mitigate any potential risks of chromatographic shifts or isotopic instability, 13C-labeled internal standards are the recommended choice. Their ability to co-elute with the native analyte provides a more robust correction for matrix effects, which is particularly advantageous when analyzing complex biological samples. Researchers should consider the specific requirements of their assay and the availability of certified reference materials when selecting an internal standard.

References

Navigating the Analysis of 1α,25-Dihydroxyvitamin D2: A Comparative Guide to Immunoassay and LC-MS/MS Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1α,25-dihydroxyvitamin D2 (1,25(OH)2D2), the active form of vitamin D2, is critical for a comprehensive understanding of calcium metabolism, immune function, and various disease states. The choice of analytical methodology is paramount, with immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) representing the two primary approaches. This guide provides an objective comparison of these platforms, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

The measurement of 1,25(OH)2D is notoriously challenging due to its extremely low circulating concentrations (in the picomolar range) and its lipophilic nature.[1][2] While immunoassays are widely available in clinical laboratories, LC-MS/MS is often considered the "gold standard" due to its superior specificity.[2] This comparison will delve into the performance characteristics and experimental protocols of both methods, with a focus on the use of 1α,25-dihydroxyvitamin D2-D6 as an internal standard in LC-MS/MS for enhanced accuracy.

Performance Characteristics: A Side-by-Side Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes key quantitative data for a representative automated immunoassay and a validated LC-MS/MS method for the analysis of 1,25-dihydroxyvitamin D.

Performance MetricImmunoassay (e.g., DiaSorin LIAISON® XL)LC-MS/MS with Immunoaffinity Extraction
Limit of Detection (LOD) Manufacturer-stated: typically in the low pg/mL range.~1.5 pmol/L (~0.6 pg/mL) for 1,25(OH)2D2.[3]
Limit of Quantification (LOQ) Varies by assay; often around 3-5 pg/mL.~1.5 pmol/L (~0.6 pg/mL) for 1,25(OH)2D2.[3]
Intra-Assay Precision (%CV) ≤9.4% across the assay range.[4]8.7% at 186 pmol/L; 11% at 58 pmol/L for 1,25(OH)2D2.[3]
Inter-Assay Precision (%CV) ≤9.4% across the assay range.[4]11% at 186 pmol/L; 13% at 58 pmol/L for 1,25(OH)2D2.[3]
Linearity Range Typically up to ~150-200 pg/mL.4.0 to 160.0 pg/mL.[1]
Specificity Potential for cross-reactivity with other vitamin D metabolites.High specificity, capable of distinguishing between 1,25(OH)2D2 and D3.[5]
Bias (vs. LC-MS/MS) Can exhibit both positive and negative bias depending on the patient population and analyte concentration.[4][6]Considered the reference method; bias is assessed against other LC-MS/MS methods.[3]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both immunoassay and LC-MS/MS analysis of 1α,25-dihydroxyvitamin D2.

G cluster_0 Immunoassay Workflow IA_Start Sample Collection (Serum/Plasma) IA_Pretreat Automated On-board Sample Pre-treatment (Release from VDBP) IA_Start->IA_Pretreat IA_Incubate Incubation with Antibody and Tracer IA_Pretreat->IA_Incubate IA_Separate Magnetic Separation of Bound/Free Fractions IA_Incubate->IA_Separate IA_Detect Signal Detection (e.g., Chemiluminescence) IA_Separate->IA_Detect IA_Quant Quantification against Calibrators IA_Detect->IA_Quant

Automated Immunoassay Workflow for 1,25(OH)2D.

G cluster_1 LC-MS/MS Workflow LCMS_Start Sample Collection (Serum/Plasma) LCMS_IS Addition of Internal Standard (1α,25-Dihydroxy VD2-D6) LCMS_Start->LCMS_IS LCMS_Extract Sample Extraction (e.g., SPE or LLE) LCMS_IS->LCMS_Extract LCMS_Deriv Derivatization (Optional, e.g., with PTAD or Amplifex) LCMS_Extract->LCMS_Deriv LCMS_Inject Injection into LC System LCMS_Deriv->LCMS_Inject LCMS_Separate Chromatographic Separation LCMS_Inject->LCMS_Separate LCMS_Ionize Ionization (e.g., ESI) LCMS_Separate->LCMS_Ionize LCMS_Detect Mass Spectrometric Detection (MRM) LCMS_Ionize->LCMS_Detect LCMS_Quant Quantification using Isotope Dilution LCMS_Detect->LCMS_Quant

LC-MS/MS Workflow for 1,25(OH)2D with Internal Standard.

Detailed Experimental Protocols

Below are representative protocols for the analysis of 1α,25-dihydroxyvitamin D2 by immunoassay and LC-MS/MS.

Automated Immunoassay Protocol (Example: Chemiluminescence Immunoassay - CLIA)

This protocol is a generalized representation of an automated immunoassay. Specific steps and reagents will vary based on the manufacturer's instructions.

  • Sample Preparation:

    • Collect whole blood and separate serum or plasma according to standard laboratory procedures.

    • Samples are typically loaded directly onto the automated analyzer.

  • On-board Automated Procedure:

    • The analyzer automatically performs a pre-treatment step to release 1,25(OH)2D from its binding protein (VDBP).

    • The treated sample is then incubated with a specific antibody (e.g., a monoclonal antibody) and a tracer molecule (e.g., an acridinium-labeled antigen).

    • A competitive reaction occurs where the 1,25(OH)2D in the sample and the labeled tracer compete for binding sites on the antibody, which is often coupled to magnetic microparticles.

    • After incubation, a magnetic field is applied to separate the antibody-bound fraction from the unbound fraction.

    • A wash step removes any remaining unbound components.

    • Trigger solutions are added to initiate a chemiluminescent reaction from the tracer bound to the antibody.

  • Detection and Quantification:

    • The light emitted from the chemiluminescent reaction is measured by a luminometer.

    • The intensity of the light signal is inversely proportional to the concentration of 1,25(OH)2D in the sample.

    • The analyzer's software calculates the concentration of 1,25(OH)2D by comparing the signal from the unknown sample to a calibration curve generated from known standards.

LC-MS/MS Protocol using 1α,25-Dihydroxyvitamin D2-D6

This protocol outlines a common approach for the sensitive and specific quantification of 1,25(OH)2D2.

  • Internal Standard Preparation:

    • Prepare a stock solution of 1α,25-dihydroxyvitamin D2-D6 in a suitable organic solvent (e.g., methanol or ethanol).

    • From the stock solution, prepare a working internal standard solution at a concentration appropriate for spiking into samples, calibrators, and quality controls.

  • Sample Preparation:

    • To a known volume of serum or plasma (typically 0.1-0.5 mL), add the 1α,25-dihydroxyvitamin D2-D6 internal standard solution.

    • Perform protein precipitation by adding a solvent such as acetonitrile or methanol, followed by vortexing and centrifugation.

    • The supernatant can then be subjected to either:

      • Liquid-Liquid Extraction (LLE): Extract the analytes into an immiscible organic solvent (e.g., hexane or methyl tert-butyl ether).

      • Solid-Phase Extraction (SPE): Pass the supernatant through an SPE cartridge to remove interfering substances and concentrate the analytes.

  • Derivatization (Optional but Recommended for Enhanced Sensitivity):

    • To improve ionization efficiency, the extracted sample can be derivatized. A common reagent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

    • The dried extract is reconstituted in a small volume of a solution containing the derivatizing agent and incubated.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject the prepared sample into an HPLC or UPLC system.

      • Separate 1,25(OH)2D2 and its deuterated internal standard from other matrix components using a C18 or similar reversed-phase column with a gradient elution of mobile phases (e.g., water with a modifier like formic acid and an organic solvent like methanol).[5]

    • Tandem Mass Spectrometry (MS/MS):

      • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

      • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the native 1,25(OH)2D2 and the 1α,25-dihydroxyvitamin D2-D6 internal standard.

  • Quantification:

    • The concentration of 1,25(OH)2D2 in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard.

    • This ratio is then compared to a calibration curve constructed by analyzing standards with known concentrations of 1,25(OH)2D2 and a constant concentration of the internal standard.

Conclusion

The choice between immunoassay and LC-MS/MS for the quantification of 1α,25-dihydroxyvitamin D2 depends on the specific requirements of the research. Immunoassays offer high throughput and ease of use, making them suitable for large-scale clinical studies where automation is a priority. However, their susceptibility to cross-reactivity and potential for bias should be considered.

LC-MS/MS, particularly when employing a deuterated internal standard like 1α,25-dihydroxyvitamin D2-D6, provides the highest level of specificity and accuracy, making it the preferred method for studies requiring precise and reliable quantification, such as in drug development and detailed metabolic research. While the upfront investment and technical expertise required are greater, the quality of the data generated by LC-MS/MS is unparalleled for this challenging analyte. Researchers should carefully weigh the performance characteristics, workflow, and resource requirements of each method to make an informed decision that best suits their scientific objectives.

References

Navigating the Nuances of 1,25-Dihydroxyvitamin D2 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of 1,25-dihydroxyvitamin D2 [1,25(OH)2D2] is paramount for understanding its physiological roles and for clinical diagnostics. This guide provides an objective comparison of the leading analytical methods, supported by experimental data, to aid in the selection of the most appropriate quantification strategy.

The biologically active form of vitamin D, 1,25-dihydroxyvitamin D, is a critical regulator of calcium and phosphorus metabolism.[1] Its quantification in serum is essential for diagnosing and managing a range of conditions, including renal disease and sarcoidosis.[1] However, the low circulating concentrations of this analyte present a significant analytical challenge.[2][3][4] This guide delves into the accuracy and performance of the two primary analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays.

At the Forefront: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold-standard for the quantification of 1,25(OH)2D due to its high specificity and accuracy.[2][5] This technique separates the analyte of interest from other sample components via liquid chromatography, followed by detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.

A key advantage of LC-MS/MS is its ability to distinguish between 1,25(OH)2D2 and 1,25(OH)2D3, the two primary forms of the hormone.[2] This is particularly important in populations where vitamin D2 supplementation is common.

The Workhorse of Clinical Labs: Immunoassays

Immunoassays, including Radioimmunoassay (RIA) and automated Chemiluminescence Immunoassays (CLIA), have historically been the mainstay for 1,25(OH)2D measurement due to their high throughput and ease of use.[5] These methods utilize antibodies that specifically bind to 1,25(OH)2D.

While convenient, immunoassays can be susceptible to cross-reactivity with other vitamin D metabolites, potentially leading to inaccuracies.[2][6] However, advancements in antibody development and assay design have led to improved performance of newer generation automated immunoassays.

Head-to-Head Comparison: Performance Metrics

The selection of an appropriate assay depends on a careful consideration of its performance characteristics. The following tables summarize key quantitative data from various studies, comparing LC-MS/MS and different immunoassay platforms for the quantification of 1,25-dihydroxyvitamin D.

Table 1: Comparison of Assay Precision

MethodAnalyteConcentration LevelIntra-Assay CV (%)Inter-Assay CV (%)Citation
LC-MS/MS1,25(OH)2D348 pmol/L8.713[2]
LC-MS/MS1,25(OH)2D3120 pmol/L5.68.0[2]
LC-MS/MS1,25(OH)2D258 pmol/L1113[2]
LC-MS/MS1,25(OH)2D2186 pmol/L8.711[2]
DiaSorin LIAISON® XL (Immunoassay)1,25(OH)2DNot Specified≤9.4≤9.4[7][8]
Radioreceptor Assay (RRA)1,25(OH)2DNot Specified~1314.0[9]
GC-MS1,25(OH)2DNot Specified~136.5[9]

Table 2: Comparison of Assay Sensitivity and Linearity

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeCitation
LC-MS/MS (Immundiagnostik)5.7 pg/mL (D3), 12 pg/mL (D2)Not SpecifiedNot Specified[6]
DiaSorin LIAISON® XL (Immunoassay)Not Specified5.0 pg/mLNot Specified[6]
LC-MS/MS (Immunoaffinity Extraction)1.5 pmol/L3.0 pmol/L (D3), 1.5 pmol/L (D2)Not Specified[2]
LC-MS/MS (Immunoaffinity Extraction)Not SpecifiedNot Specified4.0 - 160.0 pg/mL[1][10]
Radioreceptor Assay (RRA)10 pmol/LNot SpecifiedNot Specified[9]
GC-MS6 pmol/LNot SpecifiedNot Specified[9]

Table 3: Correlation and Bias Between Methods

ComparisonCorrelation Coefficient (r²)Concordance Correlation Coefficient (CCC)Mean BiasCitation
DiaSorin vs. LC-MS/MS (Adult Samples)0.93310.959-1.6 pmol/L[7]
DiaSorin vs. LC-MS/MS (Paediatric Samples)0.65360.782-9.8 pmol/L[7]
LC-MS/MS vs. RIA0.31Not SpecifiedProportional: 0.75, Constant: -4.1[2]
LC-MS/MS vs. Reference LC-MS/MS0.88Not SpecifiedProportional: 0.89, Constant: 3.7[2]
Automated Assay vs. LC-MS/MSNot Specified0.534Intercept: -1.99, Slope: 1.27[6]
RRA vs. GC-MS0.93 (r)Not SpecifiedSlope: 0.97[9]

Experimental Workflows: A Visual Guide

To further elucidate the practical differences between these methods, the following diagrams illustrate the typical experimental workflows.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Serum/Plasma Sample Precip Protein Precipitation Sample->Precip Add precipitating agent Immuno Immunoaffinity Extraction Precip->Immuno Apply supernatant Deriv Derivatization (e.g., with PTAD) Immuno->Deriv Elute and dry LC Liquid Chromatography (Separation) Deriv->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data

Fig. 1: Typical LC-MS/MS workflow for 1,25(OH)2D quantification.

Immunoassay_Workflow cluster_assay Immunoassay Procedure cluster_analysis Analysis Sample Serum/Plasma Sample Incubate Incubation with Antibody & Tracer Sample->Incubate Wash Wash to Remove Unbound Components Incubate->Wash Detect Signal Detection (e.g., Chemiluminescence, Radioactivity) Wash->Detect Data Data Analysis (Concentration Calculation) Detect->Data

Fig. 2: Generalized workflow for immunoassay-based 1,25(OH)2D quantification.

Detailed Experimental Protocols

LC-MS/MS with Immunoaffinity Extraction

This method combines the specificity of antibodies with the precision of mass spectrometry.

  • Sample Preparation:

    • Protein Precipitation: Serum or plasma samples are treated with a solvent like methanol or acetonitrile to precipitate proteins.

    • Immunoextraction: The supernatant is incubated with a solid-phase anti-1,25(OH)2D antibody. This step selectively captures the target analyte.[2]

    • Washing: The solid phase is washed to remove non-specifically bound components.

    • Elution: The purified 1,25(OH)2D is eluted from the antibody.

    • Derivatization: The eluate is often derivatized, for example with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), to improve ionization efficiency and sensitivity in the mass spectrometer.[2]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The derivatized sample is injected into a liquid chromatography system, typically using a reversed-phase column, to separate 1,25(OH)2D2 and 1,25(OH)2D3 from any remaining interfering substances.

    • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both 1,25(OH)2D2 and 1,25(OH)2D3, as well as their corresponding deuterated internal standards.[2]

  • Quantification:

    • The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

Automated Chemiluminescence Immunoassay (e.g., DiaSorin LIAISON® XL)

This represents a common high-throughput clinical laboratory method.

  • Assay Principle: This is a three-step sandwich assay. A recombinant fusion protein captures the 1,25(OH)2D molecule, and a murine monoclonal antibody, which recognizes the complex, is used for detection.[6]

  • Procedure:

    • Serum samples are loaded onto the automated analyzer.

    • The instrument performs all incubation, washing, and signal generation steps automatically.

    • The assay does not typically require a manual extraction step.[6]

  • Detection: The signal, usually chemiluminescence, is measured by the instrument's detector.

  • Quantification: The amount of light emitted is inversely proportional to the concentration of 1,25(OH)2D in the sample, which is calculated based on a stored master curve.

Conclusion: Choosing the Right Tool for the Job

The choice between LC-MS/MS and immunoassays for 1,25-dihydroxyvitamin D2 quantification is multifaceted. LC-MS/MS offers superior specificity and accuracy, making it the reference method for research and complex clinical cases. However, the requirement for specialized equipment and expertise can be a limiting factor.

Automated immunoassays provide a practical and high-throughput solution for routine clinical testing. While they may exhibit greater variability and potential for cross-reactivity, their performance has improved significantly. For pediatric samples, however, weaker correlation and greater bias have been observed with immunoassays compared to LC-MS/MS, highlighting the need for caution in this population.[7]

Ultimately, the decision rests on the specific requirements of the study or clinical application, balancing the need for accuracy with considerations of throughput, cost, and available resources. As assay technologies continue to evolve, ongoing evaluation and standardization efforts will be crucial for ensuring the comparability and reliability of 1,25-dihydroxyvitamin D measurements.

References

The Gold Standard: Why Deuterated Internal Standards Reign Supreme in Vitamin D Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals.

In the precise world of quantitative analysis, particularly in the realm of vitamin D measurement, the choice of an internal standard is a critical determinant of data accuracy and reliability. While various options exist, the use of deuterated internal standards, especially in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard. This guide provides an objective comparison between deuterated and non-deuterated internal standards for vitamin D analysis, supported by experimental data and detailed protocols.

Stable isotope-labeled compounds, such as deuterated vitamin D analogs, are chemically and physically almost identical to their non-deuterated, endogenous counterparts.[1] This near-identical behavior ensures they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[1] The key difference lies in their mass, allowing the mass spectrometer to distinguish between the analyte and the internal standard.[1] This fundamental principle enables the deuterated standard to effectively compensate for variations that can occur during sample preparation, such as extraction losses and matrix effects, as well as instrumental variability.[1] The final quantification is based on the ratio of the analyte signal to the internal standard signal, a method that significantly enhances the precision and accuracy of the results.[1]

Performance Data: A Quantitative Look

The superiority of deuterated internal standards is evident in the enhanced performance metrics of analytical methods. The following table summarizes typical quantitative parameters for the analysis of 25-hydroxyvitamin D3 using a deuterated internal standard (d6-25-hydroxyvitamin D3).

Performance MetricResultReference
Linearity 1-100 ng/mL[2]
Intra-assay Precision (CV) <7%[3]
Inter-assay Precision (CV) <11%[3]
Accuracy (Trueness) 90% - 110%[4]
Recovery 99% (± 2%)[3]
Limit of Quantification (LOQ) <10 nM[4]

Experimental Workflow and Protocols

A robust and reliable method for vitamin D analysis is crucial for obtaining high-quality data. The following diagram illustrates a typical experimental workflow for the quantification of vitamin D metabolites using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Spike Spike with Deuterated Internal Standard Sample->Spike Addition of IS Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Solid Phase Extraction (SPE) Centrifuge->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (e.g., ESI+) Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

A typical experimental workflow for vitamin D quantification.
Detailed Experimental Protocol

This protocol outlines a common method for the quantification of 25-hydroxyvitamin D in human serum using a deuterated internal standard and LC-MS/MS.

1. Sample Preparation

  • Aliquoting: Transfer 200 µL of serum, calibrator, or quality control sample into a microcentrifuge tube.[1]

  • Internal Standard Spiking: Add 25 µL of a deuterated internal standard solution (e.g., d6-25-hydroxyvitamin D3) to each tube and vortex briefly.[1][6]

  • Protein Precipitation: Add 400 µL of acetonitrile to each tube to precipitate proteins.[1][3] Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Solid Phase Extraction (SPE):

    • Load the supernatant onto an SPE plate.

    • Wash the sorbent to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).[1]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol/water).[1][6]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Methanol with 0.1% formic acid.[1]

    • Gradient: A typical gradient starts at 60% B, increases to 95% B over 5 minutes, holds for 2 minutes, and then returns to the initial conditions for equilibration.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Injection Volume: 10 µL.[1]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][6]

    • Scan Type: Multiple Reaction Monitoring (MRM).[1][6]

    • MRM Transitions:

      • 25-hydroxyvitamin D3: 401.3 -> 383.3[1]

      • d6-25-hydroxyvitamin D3: 407.7 -> 389.7[3]

    • Source Temperature: 150°C.[1]

    • Desolvation Temperature: 400°C.[1]

The Biological Context: Vitamin D Metabolic Pathway

Understanding the metabolic activation of vitamin D is crucial for interpreting analytical results. The following diagram illustrates the key steps in the conversion of vitamin D to its active form.

vitamin_d_pathway D3 Vitamin D3 (Cholecalciferol) Liver Liver (25-hydroxylase) D3->Liver D2 Vitamin D2 (Ergocalciferol) D2->Liver OHD3 25-hydroxyvitamin D3 (Calcifediol) Liver->OHD3 Kidney Kidney (1α-hydroxylase) OHD3->Kidney DiOHD3 1,25-dihydroxyvitamin D3 (Calcitriol - Active Form) Kidney->DiOHD3

The metabolic activation pathway of Vitamin D.

References

The Gold Standard in Vitamin D Analysis: A Guide to the Specificity and Selectivity of 1α,25-Dihydroxy VD2-D6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of vitamin D metabolites is paramount. This guide provides a comprehensive comparison of 1α,25-Dihydroxy VD2-D6 as an internal standard in the analysis of 1α,25-dihydroxyvitamin D2 (the active form of vitamin D2) in complex biological matrices. We will delve into the experimental data that underscores its superior performance over other alternatives and provide detailed methodologies for key experiments.

The accurate measurement of 1α,25-dihydroxyvitamin D2 is notoriously challenging due to its low physiological concentrations and the presence of interfering substances in biological samples. The use of a stable isotope-labeled internal standard, such as 1α,25-Dihydroxy VD2-D6, is widely recognized as the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample extraction, derivatization, and ionization, thereby effectively compensating for matrix effects and procedural losses.

Comparative Performance of Internal Standards

The choice of internal standard is critical for the accuracy and precision of LC-MS/MS assays. While various compounds could theoretically be used, a deuterated analog of the analyte consistently provides the most reliable results. The following table summarizes the typical performance characteristics of an LC-MS/MS method for 1α,25-dihydroxyvitamin D2 utilizing 1α,25-Dihydroxy VD2-D6 as the internal standard, compared to the expected performance with a non-ideal alternative, such as the non-deuterated 1α,25-dihydroxyvitamin D2 or a structurally similar but not identical molecule.

Performance Metric1α,25-Dihydroxy VD2-D6 (Deuterated IS)Non-Deuterated Analog or Other Molecule (Non-Ideal IS)
Limit of Detection (LOD) Low pg/mLHigher and more variable
Limit of Quantitation (LOQ) Typically 4.0 - 10.0 pg/mL[1]Often insufficient for endogenous levels
Precision (CV%) < 15% (intra- and inter-assay)[2]> 20%, poor reproducibility
Accuracy/Recovery 89.9 - 115.5%[1]Highly variable and matrix-dependent
Matrix Effect Compensation ExcellentPoor to moderate
Specificity HighProne to interferences

The Rationale for a Deuterated Internal Standard

The superior performance of 1α,25-Dihydroxy VD2-D6 stems from the principles of isotope dilution mass spectrometry. By introducing a known quantity of the deuterated standard into the sample at the beginning of the workflow, any subsequent loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the analyte signal due to matrix components will affect the internal standard to the same degree. The ratio of the analyte to the internal standard signal, therefore, remains constant and allows for accurate quantification.

Non-ideal internal standards do not co-elute or ionize identically to the analyte, leading to inaccurate correction for matrix effects and procedural variability. This results in compromised data quality, characterized by poor accuracy, precision, and higher limits of detection.

Experimental Protocols

Reproducible and reliable data are contingent on robust experimental protocols. Below are detailed methodologies for the quantification of 1α,25-dihydroxyvitamin D2 in human serum using an LC-MS/MS method with 1α,25-Dihydroxy VD2-D6 as the internal standard.

Sample Preparation: Immunoaffinity Extraction
  • Spiking: To 500 µL of serum, add a known concentration of 1α,25-Dihydroxy VD2-D6 solution.

  • Immunoextraction: Utilize an immunoaffinity column specific for 1,25-dihydroxyvitamin D to capture both the analyte and the internal standard, effectively separating them from the bulk of the matrix components.

  • Washing: Wash the column to remove non-specifically bound interferents.

  • Elution: Elute the captured 1α,25-dihydroxyvitamin D2 and 1α,25-Dihydroxy VD2-D6.

  • Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity, derivatize the eluted sample, for example, with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

  • Reconstitution: Evaporate the solvent and reconstitute the sample in a solution compatible with the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is employed to achieve chromatographic separation of the analyte from other components.

    • Flow Rate: A flow rate suitable for the column dimensions and particle size is used.

    • Injection Volume: A small volume (e.g., 10-20 µL) of the reconstituted sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive ion electrospray ionization (ESI) is a common mode of ionization.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both 1α,25-dihydroxyvitamin D2 and 1α,25-Dihydroxy VD2-D6 are monitored. For example:

      • 1α,25-dihydroxyvitamin D2: [Precursor ion m/z] -> [Product ion m/z]

      • 1α,25-Dihydroxy VD2-D6: [Precursor ion+6 m/z] -> [Product ion m/z]

    • Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of 1α,25-dihydroxyvitamin D2 in the original sample by referencing a calibration curve prepared in a similar matrix.

Visualizing the Workflow and Pathway

To further elucidate the experimental process and the biological context, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample spike Spike with 1α,25-Dihydroxy VD2-D6 serum->spike immuno Immunoaffinity Extraction spike->immuno wash Wash immuno->wash elute Elute wash->elute derivatize Derivatize (e.g., PTAD) elute->derivatize reconstitute Reconstitute derivatize->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis (Peak Area Ratio) ms->data result Concentration of 1α,25-dihydroxyvitamin D2 data->result

Caption: Experimental workflow for the quantification of 1α,25-dihydroxyvitamin D2.

VitaminD2_Pathway cluster_source Source cluster_metabolism Metabolism cluster_action Biological Action Ergosterol Ergosterol (in plants/fungi) UVB UVB Light VD2 Vitamin D2 (Ergocalciferol) UVB->VD2 Liver Liver OH25_VD2 25-hydroxyvitamin D2 (25(OH)D2) Liver->OH25_VD2 25-hydroxylase Kidney Kidney OH1a25_VD2 1α,25-dihydroxyvitamin D2 (Active Form) Kidney->OH1a25_VD2 1α-hydroxylase VDR Vitamin D Receptor (VDR) OH1a25_VD2->VDR Gene Gene Transcription (Target Genes) VDR->Gene Response Biological Response (e.g., Calcium Homeostasis) Gene->Response

Caption: Metabolic activation and signaling pathway of Vitamin D2.

References

Navigating Vitamin D Analysis: A Comparative Guide to Cross-Reactivity Assessment of Vitamin D Metabolites with 1α, 25-Dihydroxy VD2-D6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of vitamin D metabolites is paramount in research and clinical settings. The biologically active form, 1α,25-dihydroxyvitamin D, and its precursor, 25-hydroxyvitamin D, are key indicators of vitamin D status and are implicated in a myriad of physiological processes. The use of deuterated internal standards, such as 1α, 25-Dihydroxy VD2-D6, is a cornerstone of the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for their precise measurement. However, the potential for cross-reactivity from other endogenous vitamin D metabolites can pose a significant challenge to assay specificity, particularly in immunoassays. This guide provides a comparative overview of the cross-reactivity of major vitamin D metabolites and details the experimental protocols to assess such interference, ensuring the integrity of research and development data.

Understanding the Landscape of Vitamin D Metabolites

The vitamin D metabolic pathway is a complex cascade of hydroxylation steps, primarily occurring in the liver and kidneys, that convert vitamin D2 and D3 into a host of metabolites.[1][2][3] While 1α,25-dihydroxyvitamin D3 is the most potent activator of the vitamin D receptor (VDR), numerous other forms exist, some with their own biological activities or in concentrations that could potentially interfere with analytical methods.[4]

Cross-Reactivity Data Summary

The following table summarizes the potential cross-reactivity of various vitamin D metabolites. It is important to note that direct cross-reactivity data with 1α, 25-Dihydroxy VD2-D6 is not extensively available in public literature. The data presented here is a composite of reported cross-reactivities in various immunoassays and potential interferences in LC-MS/MS analyses for 1,25-dihydroxyvitamin D, which can be indicative of the potential for interaction with a deuterated analog.

MetaboliteCommon AbbreviationPotential for Cross-Reactivity with 1α, 25-Dihydroxy VD AssaysNotes
1α,25-Dihydroxyvitamin D31,25(OH)₂D₃High (as the primary analyte)Expected to have the highest affinity in immunoassays for 1,25(OH)₂D. In LC-MS/MS, it is chromatographically separated from the D2 form.
1α,25-Dihydroxyvitamin D21,25(OH)₂D₂High (as the primary analyte)The non-deuterated counterpart of the internal standard. Essential to separate chromatographically in LC-MS/MS.
25-Hydroxyvitamin D325(OH)D₃Low to ModerateCan be a significant interferent in immunoassays at high concentrations.[5][6] LC-MS/MS methods are designed to resolve this interference.[7]
25-Hydroxyvitamin D225(OH)D₂Low to ModerateSimilar potential for interference as 25(OH)D₃ in immunoassays.[8]
24R,25-Dihydroxyvitamin D324,25(OH)₂D₃Low to ModerateHas shown variable and sometimes high cross-reactivity in some ligand-binding assays.[9][10]
3-epi-25-Hydroxyvitamin D33-epi-25(OH)D₃LowGenerally shows low cross-reactivity in immunoassays for 1,25(OH)₂D, but can be a concern in 25(OH)D assays.[9][10]
1α-Hydroxyvitamin D31α(OH)D₃ModerateAs a direct precursor, it has structural similarities that could lead to cross-reactivity.
Vitamin D3CholecalciferolVery LowUnlikely to be a significant interferent in assays for dihydroxylated metabolites.
Vitamin D2ErgocalciferolVery LowUnlikely to be a significant interferent in assays for dihydroxylated metabolites.

Experimental Protocols

Assessment of Cross-Reactivity in a Competitive Immunoassay

This protocol outlines a general procedure for determining the cross-reactivity of various vitamin D metabolites in a competitive ELISA format, where 1α, 25-Dihydroxy VD2-D6 could theoretically be used as a labeled tracer or competitor.

Objective: To determine the concentration of each vitamin D metabolite that causes 50% inhibition (IC50) of the binding of a labeled tracer to a specific antibody and to calculate the percent cross-reactivity relative to 1α,25-dihydroxyvitamin D2.

Materials:

  • Microtiter plates coated with a specific anti-1,25-dihydroxyvitamin D antibody.

  • 1α, 25-Dihydroxy VD2-D6 conjugated to an enzyme (e.g., HRP) or biotin for detection.

  • Standard solutions of 1α,25-dihydroxyvitamin D2.

  • Standard solutions of the vitamin D metabolites to be tested for cross-reactivity.

  • Assay buffer, wash buffer, substrate solution, and stop solution.

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the 1α,25-dihydroxyvitamin D2 standard to generate a standard curve.

  • Cross-Reactant Dilution: Prepare serial dilutions of each vitamin D metabolite to be tested.

  • Competitive Reaction: In the antibody-coated wells, add a fixed amount of the labeled 1α, 25-Dihydroxy VD2-D6 and varying concentrations of either the 1α,25-dihydroxyvitamin D2 standard or the test metabolites.

  • Incubation: Incubate the plate to allow for competitive binding to the antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add the substrate solution and incubate to allow for color development.

  • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Plot the absorbance against the concentration for the 1α,25-dihydroxyvitamin D2 standard curve.

    • For each test metabolite, plot the percentage of inhibition against its concentration.

    • Determine the IC50 value for 1α,25-dihydroxyvitamin D2 and each test metabolite.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 1α,25-dihydroxyvitamin D2 / IC50 of test metabolite) x 100

Interference Testing in LC-MS/MS Analysis

This protocol is based on the CLSI EP7-A2 guideline for assessing interference in quantitative analytical methods.[11][12]

Objective: To determine if the presence of other vitamin D metabolites affects the accuracy of the quantification of 1α,25-dihydroxyvitamin D2 and D3 using 1α, 25-Dihydroxy VD2-D6 as an internal standard.

Materials:

  • Calibrated LC-MS/MS system.

  • 1α, 25-Dihydroxy VD2-D6 internal standard solution.

  • Calibrators and quality control materials for 1α,25-dihydroxyvitamin D2 and D3.

  • A base matrix (e.g., charcoal-stripped serum) free of endogenous vitamin D metabolites.

  • High-purity standards of the vitamin D metabolites to be tested as potential interferents.

Procedure:

  • Sample Preparation:

    • Prepare a set of base matrix samples.

    • Spike a subset of these samples with known concentrations of 1α,25-dihydroxyvitamin D2 and D3 (the analytes).

    • Spike another subset of the analyte-containing samples with high, but physiologically relevant, concentrations of the potential interfering metabolite.

    • Prepare a control set with only the interfering substance to check for any contribution to the analyte signal.

  • Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) after adding the 1α, 25-Dihydroxy VD2-D6 internal standard to all samples.

  • LC-MS/MS Analysis: Analyze the prepared samples according to the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the concentration of 1α,25-dihydroxyvitamin D2 and D3 in all samples.

    • Determine the bias between the samples with and without the potential interferent: Bias = (Mean concentration with interferent - Mean concentration without interferent) / Mean concentration without interferent x 100%

    • A statistically significant bias indicates interference. The clinical significance of the interference should also be assessed based on predefined acceptance criteria.

Visualizing Key Processes

To further aid in the understanding of the analytical context, the following diagrams illustrate the vitamin D signaling pathway and a typical experimental workflow for cross-reactivity assessment.

Vitamin_D_Signaling_Pathway Vitamin D Signaling Pathway cluster_synthesis Synthesis & Metabolism cluster_action Cellular Action 7-DHC 7-Dehydrocholesterol (in skin) Vitamin_D3 Vitamin D3 (Cholecalciferol) 7-DHC->Vitamin_D3 UVB Light Liver Liver Vitamin_D3->Liver 25OHD3 25-Hydroxyvitamin D3 (Calcifediol) Liver->25OHD3 25-hydroxylase Kidney Kidney 25OHD3->Kidney Inactive_Metabolites Inactive Metabolites 25OHD3->Inactive_Metabolites 24-hydroxylase 1,25(OH)2D3 1α,25-Dihydroxyvitamin D3 (Calcitriol) Kidney->1,25(OH)2D3 1α-hydroxylase 1,25(OH)2D3->Inactive_Metabolites 24-hydroxylase VDR Vitamin D Receptor (VDR) 1,25(OH)2D3->VDR Binds to VDR-RXR VDR-RXR Heterodimer VDR->VDR-RXR RXR Retinoid X Receptor (RXR) RXR->VDR-RXR VDRE Vitamin D Response Element (DNA) VDR-RXR->VDRE Binds to Gene_Transcription Gene Transcription (e.g., Calcium transport proteins) VDRE->Gene_Transcription Regulates

Caption: Vitamin D metabolic and signaling pathway.

Cross_Reactivity_Workflow Cross-Reactivity Assessment Workflow (Immunoassay) Start Start Prepare_Reagents Prepare Reagents: - Antibody-coated plate - Labeled 1α,25(OH)₂VD₂-D₆ - Standards & Test Metabolites Start->Prepare_Reagents Standard_Curve Generate Standard Curve with 1α,25(OH)₂VD₂ Prepare_Reagents->Standard_Curve Test_Metabolites Test Serial Dilutions of Vitamin D Metabolites Prepare_Reagents->Test_Metabolites Competitive_Incubation Competitive Incubation: Standards/Metabolites + Labeled Tracer Standard_Curve->Competitive_Incubation Test_Metabolites->Competitive_Incubation Wash_and_Detect Wash and Add Substrate for Signal Detection Competitive_Incubation->Wash_and_Detect Measure_Signal Measure Signal (e.g., Absorbance) Wash_and_Detect->Measure_Signal Data_Analysis Data Analysis: - Plot Inhibition Curves - Determine IC50 Values Measure_Signal->Data_Analysis Calculate_CR Calculate % Cross-Reactivity Data_Analysis->Calculate_CR End End Calculate_CR->End

Caption: Immunoassay cross-reactivity workflow.

Conclusion

The specificity of analytical methods for vitamin D metabolites is critical for accurate and reliable data. While LC-MS/MS with deuterated internal standards like 1α, 25-Dihydroxy VD2-D6 offers high specificity, the potential for interference, especially in immunoassays, necessitates a thorough assessment of cross-reactivity. By employing systematic experimental protocols, researchers can quantify the degree of interference from other metabolites and ensure the validity of their findings. This guide serves as a foundational resource for professionals in the field to design and interpret cross-reactivity studies, ultimately contributing to the robustness of vitamin D research and its clinical applications.

References

A Comparative Guide to New Analytical Methods for 1α,25-Dihydroxyvitamin D Against the Gold Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of endocrine research and drug development, the precise quantification of vitamin D metabolites is paramount. The biologically active form, 1α,25-dihydroxyvitamin D, plays a crucial role in calcium homeostasis and a myriad of other physiological processes. The established gold-standard for its measurement is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method that relies on the use of stable isotope-labeled internal standards like 1α,25-Dihydroxy VD2-D6 for unparalleled accuracy and precision.[1][2][3] This guide provides a comprehensive comparison of emerging analytical methods against this benchmark, offering researchers, scientists, and drug development professionals the critical data and methodologies needed to make informed decisions for their analytical needs.

Established and Emerging Analytical Techniques

The quantification of 1α,25-dihydroxyvitamin D is primarily achieved through two major analytical platforms: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While immunoassays offer high throughput and ease of use, they have historically been plagued by issues of cross-reactivity and a lack of standardization.[4][5][6][7][8] In contrast, LC-MS/MS, particularly when employing a deuterated internal standard like 1α,25-Dihydroxy VD2-D6, provides superior specificity and accuracy.[1][2][9]

Recent advancements in analytical methodologies have focused on enhancing the sensitivity and throughput of LC-MS/MS, as well as improving the performance of immunoassays. These new methods aim to address the challenges of quantifying the typically low circulating concentrations of 1α,25-dihydroxyvitamin D.[6][8][10]

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of traditional and newer analytical methods for 1α,25-dihydroxyvitamin D, providing a clear comparison of their capabilities.

Table 1: Performance Characteristics of LC-MS/MS vs. Immunoassay

Performance MetricLC-MS/MS with 1α,25-Dihydroxy VD2-D6Automated Immunoassay
Limit of Quantification (LOQ) 0.2 nmol/L[11][12]8.8 nmol/L[4]
Intra-assay Precision (CV%) < 5%[5]< 10.3%[5]
Inter-assay Precision (CV%) < 5%[5]< 11.0%[5]
Bias vs. Reference Method Low (variable with method)Higher, concentration-dependent[4]
Cross-reactivity with Metabolites Minimal to NoneSignificant (e.g., 25(OH)D2)[4][5]

Table 2: Comparison of Conventional vs. High-Sensitivity LC-MS/MS

Performance MetricConventional LC-MS/MSHigh-Sensitivity LC-MS/MS with Derivatization
Limit of Quantification (LLOQ) ~25-60 pM (using 0.5 mL serum)[13]Significantly lower than conventional methods
Sample Volume Required 0.5 mL[13]100 µL[13]
Ion Suppression Can be significantReduced by 2- to 4-fold with enhanced extraction[13]
Throughput ModerateCan be improved with optimized workflows

Detailed Experimental Protocols

Gold Standard: LC-MS/MS with 1α,25-Dihydroxy VD2-D6 Internal Standard

This method relies on the principle of isotope dilution mass spectrometry for accurate quantification.

1. Sample Preparation:

  • To 500 µL of serum or plasma, add 10 µL of the internal standard working solution (containing 1α,25-Dihydroxy VD2-D6).
  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
  • Vortex and centrifuge to pellet the precipitated proteins.
  • The supernatant is then subjected to solid-phase extraction (SPE) for cleanup and enrichment of the analyte.

2. Derivatization (for high-sensitivity methods):

  • To enhance ionization efficiency, the extracted sample can be derivatized using a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or 2-nitrosopyridine.[11][13]

3. LC Separation:

  • The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • A C18 reversed-phase column is typically used to separate 1α,25-dihydroxyvitamin D from other metabolites.

4. MS/MS Detection:

  • The eluent from the LC system is introduced into a tandem mass spectrometer.
  • The instrument is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the native analyte and the deuterated internal standard.
  • The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of 1α,25-dihydroxyvitamin D in the sample.

Representative Immunoassay Protocol (Automated Chemiluminescence Immunoassay - CLIA)

1. Sample Pre-treatment:

  • Serum or plasma samples are treated with a releasing agent to dissociate 1α,25-dihydroxyvitamin D from its binding protein (VDBP).

2. Incubation:

  • The treated sample is incubated with magnetic microparticles coated with a specific antibody against 1α,25-dihydroxyvitamin D and an acridinium-labeled conjugate.

3. Washing:

  • The microparticles are washed to remove unbound components.

4. Detection:

  • Trigger solutions are added to initiate a chemiluminescent reaction.
  • The light emitted is measured by a luminometer, and the intensity is inversely proportional to the concentration of 1α,25-dihydroxyvitamin D in the sample.

Visualizing the Methodologies

To further elucidate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum/Plasma is_add Add 1α,25-Dihydroxy VD2-D6 Internal Standard serum->is_add ppt Protein Precipitation is_add->ppt spe Solid-Phase Extraction (SPE) ppt->spe lc LC Separation spe->lc ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: Workflow for LC-MS/MS analysis of 1α,25-dihydroxyvitamin D.

immunoassay_principle cluster_components Assay Components cluster_reaction Competitive Binding Ab Antibody-coated Microparticle Binding Incubation Ab->Binding Analyte 1α,25(OH)2D (from sample) Analyte->Binding Tracer Labeled 1α,25(OH)2D (Tracer) Tracer->Binding Bound Bound Complex Binding->Bound Unbound Unbound Tracer Binding->Unbound Wash Wash Bound->Wash Wash Step Detection Detection Wash->Detection Signal Generation Result Result Detection->Result Result (Signal inversely proportional to Analyte)

Caption: Principle of a competitive immunoassay for 1α,25-dihydroxyvitamin D.

vitamin_d_pathway D3 Vitamin D3 (Cholecalciferol) Liver Liver (25-hydroxylase) D3->Liver D2 Vitamin D2 (Ergocalciferol) D2->Liver OHD3 25-hydroxyvitamin D3 Liver->OHD3 OHD2 25-hydroxyvitamin D2 Liver->OHD2 Kidney Kidney (1α-hydroxylase) OHD3->Kidney OHD2->Kidney ActiveD3 1α,25-dihydroxyvitamin D3 (Calcitriol) Kidney->ActiveD3 ActiveD2 1α,25-dihydroxyvitamin D2 Kidney->ActiveD2

Caption: Simplified metabolic pathway of Vitamin D.

References

Safety Operating Guide

Safeguarding Researchers: Essential Protocols for Handling 1alpha, 25-Dihydroxy VD2-D6

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling 1alpha, 25-Dihydroxy VD2-D6. Adherence to these protocols is mandatory to ensure personal safety and proper disposal of this potent compound.

Researchers and drug development professionals must exercise extreme caution when working with this compound. Based on the safety data sheet for the analogous non-deuterated compound, 1,25-dihydroxy Vitamin D2, this substance is classified as highly toxic. It is fatal if inhaled, toxic if it comes into contact with skin, and toxic if swallowed[1][2]. Prolonged or repeated exposure can cause significant organ damage[1]. The following procedures are designed to mitigate these risks and provide a clear framework for safe handling and disposal.

Operational Plan: From Receipt to Use

All handling of this compound must occur within a designated and clearly marked area to restrict access to authorized personnel only.

1. Receiving and Storage:

  • Upon receipt, immediately inspect the container for any signs of damage or leakage.

  • The compound should be stored according to the manufacturer's instructions, typically in a cool, dry, and dark place.

  • Label the storage area with appropriate hazard warnings, including "Highly Toxic" and "Restricted Access."

2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to prevent exposure. The following must be worn at all times when handling the compound:

  • Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be used.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Respiratory Protection: Due to the risk of fatal inhalation, all work with the solid compound must be conducted in a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a glove box[3][4][5]. If there is any risk of aerosolization outside of these engineering controls, a powered air-purifying respirator (PAPR) should be used[4][6].

3. Weighing and Aliquoting:

  • Weighing of the solid compound must be performed within a containment device such as a glove box or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

  • When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

4. Experimental Use:

  • All procedures involving this compound, including the handling of solutions, must be carried out within a chemical fume hood or BSC.

  • Work on an absorbent, disposable bench liner to contain any potential spills.

  • Use Luer-lock syringes and needles to prevent accidental disconnection[3].

Quantitative Hazard and Exposure Data

Hazard ClassificationRoute of ExposureDescription
Acute Toxicity OralToxic if swallowed[1][2]
DermalToxic in contact with skin[1][2]
InhalationFatal if inhaled[1][2]
Specific Target Organ Toxicity Repeated ExposureCauses damage to organs through prolonged or repeated exposure[1]

Disposal Plan: Managing Contaminated Waste

Proper disposal is critical to prevent environmental contamination and accidental exposure. All waste contaminated with this compound is considered hazardous chemical waste.

1. Solid Waste:

  • Contaminated items such as gloves, disposable lab coats, bench liners, weighing boats, and pipette tips must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • The container should be marked as "Hazardous Waste: Highly Toxic Chemical" and should include the name of the compound.

2. Liquid Waste:

  • All liquid waste, including unused solutions and solvents used for cleaning, must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Sharps:

  • Needles and syringes contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste[3].

4. Decontamination:

  • All non-disposable equipment and work surfaces should be decontaminated using a validated procedure. Consult with your institution's EHS office for appropriate decontamination solutions and procedures.

5. Final Disposal:

  • All hazardous waste must be disposed of through your institution's EHS program. Do not pour any waste down the drain or dispose of it in regular trash[7].

Experimental Workflow

cluster_prep Preparation cluster_handling Compound Handling (in Containment) cluster_disposal Waste Management cluster_cleanup Post-Procedure A Don Personal Protective Equipment (PPE) (Double Gloves, Lab Coat, Eye Protection) B Prepare Containment Area (Fume Hood / BSC with absorbent liner) A->B C Weigh Solid Compound B->C Enter Containment D Prepare Solution C->D E Perform Experiment D->E F Segregate Hazardous Waste (Solid, Liquid, Sharps) E->F Generate Waste J Decontaminate Work Surfaces & Equipment E->J Experiment Complete G Label Waste Containers F->G H Store in Designated Area G->H I Arrange for EHS Pickup H->I K Doff PPE Correctly J->K L Wash Hands Thoroughly K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。